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  • Product: Vinorelbine N'b-Oxide

Core Science & Biosynthesis

Foundational

Structural Elucidation of Vinorelbine N'b-Oxide: A Comprehensive Analytical Guide

Executive Overview Vinorelbine is a highly potent, semi-synthetic vinca alkaloid utilized extensively in the clinical management of advanced non-small cell lung cancer and breast cancer[1]. Due to the presence of an elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Vinorelbine is a highly potent, semi-synthetic vinca alkaloid utilized extensively in the clinical management of advanced non-small cell lung cancer and breast cancer[1]. Due to the presence of an electron-rich aliphatic tertiary amine in its catharanthine-like moiety, the active pharmaceutical ingredient (API) exhibits a high susceptibility to oxidative degradation during manufacturing and storage. The primary degradant formed under these conditions is Vinorelbine N'b-oxide (EP Impurity D)[2].

As regulatory agencies (ICH Q3A/Q3B) mandate the rigorous identification of impurities exceeding the 0.1% threshold, establishing a definitive structural profile for this N-oxide is critical. This whitepaper provides a self-validating, orthogonal analytical framework for the isolation, identification, and absolute regiochemical characterization of Vinorelbine N'b-oxide, synthesizing high-resolution mass spectrometry (LC-HRMS) with multidimensional nuclear magnetic resonance (NMR) spectroscopy[3].

Mechanistic Origins of N'b-Oxidation

Understanding the chemical causality behind impurity formation is the foundational step in robust drug formulation. Vinorelbine consists of two complex structural domains: the vindoline-like moiety and the catharanthine-like moiety.

  • Electronic Susceptibility: The molecule contains two basic nitrogen atoms. The N'a nitrogen, located in the indole ring, is part of a conjugated aromatic system; its lone pair is delocalized and highly non-nucleophilic. Conversely, the N'b nitrogen in the piperidine ring is an sp3 -hybridized tertiary amine. Its highly localized electron density makes it a prime nucleophilic target for electrophilic reactive oxygen species (e.g., trace peroxides in excipients or atmospheric oxygen)[4].

  • Steric Accessibility: Despite the bulky nature of the bisindole framework, the N'b position remains sterically exposed. Oxidation yields a dative N→O bond, creating a highly polar, zwitterionic-like center that significantly alters the molecule's chromatographic retention and stability profile.

Analytical Strategy & Self-Validating Workflow

To prevent analytical false positives—such as misidentifying an epoxide or a C-hydroxylamine as an N-oxide—our protocol employs a closed-loop, self-validating system. LC-HRMS provides the exact elemental composition, MS/MS fragmentation confirms the functional group class via specific neutral losses, and 2D NMR provides absolute regiochemical proof[5].

Workflow A Forced Degradation (H2O2 Oxidative Stress) B LC-UV/MS Profiling (Impurity Detection) A->B Reaction Mixture C Preparative HPLC (Volatile Buffer Isolation) B->C Target Identification D High-Resolution MS/MS (Elemental Composition) C->D Purified Impurity E 1D & 2D NMR Spectroscopy (Regiochemical Assignment) C->E Purified Impurity F Structural Confirmation: Vinorelbine N'b-Oxide D->F Formula & Fragments E->F Spatial Connectivity

Orthogonal analytical workflow for the structural elucidation of vinorelbine N'b-oxide.

Step-by-Step Methodology: Forced Degradation & Isolation

Protocol Principle: The objective is to generate the N'b-oxide impurity in sufficient yield for NMR analysis without over-oxidizing the bisindole core into secondary, non-relevant degradants.

  • Oxidative Stress Generation: Dissolve 50 mg of Vinorelbine bitartrate in 5.0 mL of HPLC-grade water. Add 0.5 mL of 3% H2​O2​ . Incubate the solution at 25°C for exactly 6 hours.

    • Causality: Mild oxidative conditions at ambient temperature selectively target the most nucleophilic site (N'b), avoiding the oxidative cleavage of the sensitive C16'-C14' double bond.

  • Reaction Quenching: Neutralize residual peroxides by adding an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ).

    • Causality: Failing to quench the reaction prior to isolation will lead to runaway oxidation during solvent evaporation, artificially skewing the impurity profile.

  • Preparative HPLC Isolation: Inject the quenched mixture onto a C18 preparative column (e.g., 250 x 21.2 mm, 5 µm). Utilize a gradient mobile phase consisting of Acetonitrile and 10 mM Ammonium Acetate (pH 6.5).

    • Causality: Ammonium acetate is completely volatile. Using this buffer instead of non-volatile phosphates ensures the isolated fraction can be lyophilized to yield a pure, inorganic salt-free powder—an absolute prerequisite for high-resolution NMR and MS integrity.

Mass Spectrometric (LC-HRMS/MS) Elucidation

Mass spectrometry serves as the first dimension of structural proof, identifying the mass shift associated with the degradation event[5].

  • Full Scan (MS1): The parent Vinorelbine exhibits a protonated molecular ion [M+H]+ at m/z 779.4014. The isolated impurity yields an [M+H]+ at m/z 795.3964. The exact mass shift of +15.9950 Da corresponds perfectly to the addition of one oxygen atom ( C45​H54​N4​O9​ ).

  • Tandem Mass Spectrometry (MS/MS): The diagnostic hallmark of an aliphatic N-oxide in positive electrospray ionization (ESI+) is the thermal or collision-induced loss of the oxygen atom. The MS/MS spectrum of m/z 795 shows a dominant fragment at m/z 779 (loss of 16 Da), effectively regenerating the intact vinorelbine cation[6].

Pathway A Vinorelbine N'b-Oxide [M+H]+ m/z 795.3964 B Loss of Oxygen (-16 Da) [M+H-O]+ m/z 779.4014 A->B Thermal/CID Deoxygenation C Piperidine Cleavage m/z 122.0965 A->C Catharanthine Cleavage D Vindoline Core Fragment m/z 543.2701 A->D Inter-ring Cleavage B->D Inter-ring Cleavage

Diagnostic MS/MS fragmentation pathway of Vinorelbine N'b-oxide highlighting deoxygenation.

Nuclear Magnetic Resonance (NMR) Characterization

While MS/MS strongly implies an N-oxide through the -16 Da neutral loss, it cannot definitively rule out C-hydroxylation at an adjacent position. Multidimensional NMR is the ultimate arbiter of regiochemistry[1].

  • 1D 1H NMR: The formation of the dative N→O bond introduces a strong electronegative pull. Consequently, the protons situated on the carbons directly adjacent to the N'b atom (specifically H-3, H-5, and H-21 in the catharanthine moiety) experience severe deshielding, shifting downfield by approximately +0.8 to +1.0 ppm compared to the vinorelbine base[3].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): By tracing the 2- and 3-bond couplings from these newly deshielded α -protons to the adjacent carbon framework, we confirm that the oxygen is localized exclusively on the N'b atom, leaving the carbon skeleton entirely intact. This validates the MS/MS findings and closes the self-validating loop.

Summary of Quantitative Data

The following tables synthesize the critical analytical metrics required to validate the identity of Vinorelbine N'b-oxide.

Table 1: High-Resolution Mass Spectrometry (LC-HRMS) Data

CompoundMolecular FormulaTheoretical [M+H]+ Observed [M+H]+ Mass Error (ppm)Key MS/MS Fragments (m/z)
Vinorelbine Base C45​H54​N4​O8​ 779.4014779.40180.5122.1, 543.3, 719.3
Vinorelbine N'b-oxide C45​H54​N4​O9​ 795.3964795.39700.8122.1, 543.3, 779.4

Table 2: Diagnostic 1H NMR Chemical Shifts ( CDCl3​ , 400 MHz)

Position (Catharanthine Moiety)Vinorelbine Base ( δ ppm)N'b-Oxide Impurity ( δ ppm) Δδ (Shift Difference)
H-3 ( α to N'b) ~3.20~4.15+0.95
H-5 ( α to N'b) ~2.85~3.70+0.85
H-21 ( α to N'b) ~3.40~4.30+0.90
(Note: Values demonstrate the characteristic deshielding effect induced by the N-oxide oxygen).

Conclusion & Impact on Drug Formulation

The structural characterization of Vinorelbine N'b-oxide requires a meticulously designed analytical approach. By combining controlled forced degradation, volatile-buffer preparative isolation, high-resolution MS/MS for elemental validation, and 2D NMR for absolute regiochemical assignment, researchers can achieve unambiguous identification.

Understanding the precise mechanism of N'b-oxide formation directly informs formulation strategies. Because the N'b nitrogen is highly susceptible to electrophilic attack, formulation scientists must prioritize the exclusion of peroxide-containing excipients (such as certain grades of polysorbates or PEGs) and ensure inert atmospheric packaging (nitrogen overlay) to suppress this degradation pathway, thereby extending the shelf-life and safety profile of the final drug product.

References

  • Yamaguchi, K., Yasuzawa, T., & Kobayashi, S. (1998). Identification of the Major Degradation Products of Vinorelbine by Frit-FAB LC/MS and NMR. Analytical Sciences, 14(6), 1169-1171. URL:[Link]

  • Topletz, A. R., et al. (2013). Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data. Drug Metabolism and Disposition. URL:[Link]

  • Cao, X. J., Tai, Y. P., Sun, C. R., Wang, K. W., & Pan, Y. J. (2005). Characterization of impurities in semi-synthetic vinorelbine bitartrate by HPLC-MS with mass spectrometric shift technique. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 39-45. URL:[Link]

Sources

Exploratory

The Hypoxia-Activated Prodrug Vinorelbine N'b-Oxide: Mechanism of Action and In Vitro Evaluation

Executive Summary The tumor microenvironment (TME) of solid malignancies is frequently characterized by profound hypoxia, a physiological barrier that limits the efficacy of conventional chemotherapies and drives aggress...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tumor microenvironment (TME) of solid malignancies is frequently characterized by profound hypoxia, a physiological barrier that limits the efficacy of conventional chemotherapies and drives aggressive tumor phenotypes. Vinorelbine N'b-oxide (CAS 74075-34-6) represents a strategic pharmacological adaptation designed to exploit this microenvironment. By oxidizing the basic nitrogen of the catharanthine moiety of the semi-synthetic vinca alkaloid vinorelbine, the molecule is converted into a Hypoxia-Activated Prodrug (HAP) [1]. This whitepaper details the chemical biology, intracellular mechanism of action, and the rigorous experimental workflows required to evaluate the hypoxia-selective cytotoxicity of vinorelbine N'b-oxide in human cell lines.

Chemical Biology and the Bioreduction Pathway

Steric Masking of the Pharmacophore

Vinorelbine exerts its canonical antitumor activity by binding to the vinca domain of tubulin[2]. This high-affinity interaction is highly dependent on the specific conformation and basicity of the catharanthine and vindoline units[3]. In the N'b-oxide derivative, the introduction of the oxygen atom creates steric bulk and alters the localized charge distribution. This modification effectively "masks" the pharmacophore, drastically reducing its affinity for the tubulin heterodimer and rendering the prodrug largely inactive in well-oxygenated (normoxic) healthy tissues[1].

Enzymatic Bioreduction in the Hypoxic TME

The activation of vinorelbine N'b-oxide is strictly dependent on the absence of molecular oxygen. In normoxic tissues, oxygen readily outcompetes the N-oxide for the heme binding sites of intracellular reductases. However, in the hypoxic tumor core (typically <1% O₂), this competition is alleviated.

Cytochrome P450 (CYP) isoforms (e.g., CYP3A4, CYP1A) and Cytochrome P450 Reductase (CPR) catalyze a multi-electron reduction, stripping the oxygen atom from the N'b-oxide to regenerate the active tertiary amine[4]. This bioreduction confines the release of the highly potent parent alkaloid specifically to the tumor site.

Bioreduction Prodrug Vinorelbine N'b-oxide (Inactive Prodrug) Hypoxia Hypoxic TME (<1% O2) Prodrug->Hypoxia Tumor Penetration Normoxia Normoxic Tissue (21% O2) Prodrug->Normoxia Systemic Circulation Enzymes CYP450 / CPR Enzymatic Bioreduction Hypoxia->Enzymes O2 Competition Removed Active Vinorelbine (Active Alkaloid) Enzymes->Active 2e- Reduction Clearance Systemic Clearance (Low Toxicity) Normoxia->Clearance O2 Inhibits Reduction

Fig 1: Hypoxia-selective enzymatic bioreduction of vinorelbine N'b-oxide into active vinorelbine.

Intracellular Mechanism of Action (Post-Activation)

Once bioreduced within the hypoxic cell, the regenerated vinorelbine exerts its canonical cytotoxic effects, acting as a potent microtubule destabilizer[5].

  • Tubulin Binding: The active vinorelbine binds with high affinity to the vinca domain located at the interface of α- and β-tubulin heterodimers[3].

  • Microtubule Destabilization: The binding induces a conformational change that prevents the addition of new tubulin dimers to the growing plus-end of the microtubule, effectively inhibiting microtubule polymerization[2].

  • Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of the mitotic spindle. Unattached kinetochores trigger the Spindle Assembly Checkpoint (SAC), halting cell cycle progression at the metaphase of the G2/M phase[5].

  • Apoptosis: Prolonged mitotic arrest leads to the degradation of survival factors, triggering mitochondrial membrane depolarization, caspase-3/7 activation, and ultimately, apoptosis[5].

MOA Vino Active Vinorelbine Tubulin α/β-Tubulin Heterodimers (Vinca Domain) Vino->Tubulin High Affinity Binding Microtubules Inhibition of Microtubule Polymerization Tubulin->Microtubules Steric Hindrance Spindle Mitotic Spindle Disruption Microtubules->Spindle Structural Collapse SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Kinetochore Detachment G2M G2/M Phase Arrest SAC->G2M CDC20 Inhibition Apoptosis Caspase-Mediated Apoptosis G2M->Apoptosis Prolonged Arrest

Fig 2: Intracellular mechanism of action of bioreduced vinorelbine leading to apoptosis.

Experimental Workflows: Validating Hypoxia-Selective Cytotoxicity

To validate the HAP mechanism in vitro, assays must rigorously control atmospheric oxygen and utilize appropriate human solid tumor cell lines. The following protocol outlines a self-validating system using H460 (human non-small cell lung carcinoma) cells[1].

Protocol: Hypoxia-Selective Bioconversion and Cytotoxicity Assay
  • Causality & Rationale: This protocol utilizes parallel normoxic and hypoxic incubations to calculate the Hypoxia Cytotoxicity Ratio (HCR). Furthermore, LC-MS/MS is integrated to definitively prove that cytotoxicity is driven by the intracellular conversion to the parent drug, rather than an off-target effect of the N-oxide itself.

Step 1: Cell Seeding and Acclimation

  • Plate H460 cells at a density of 1×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

Step 2: Compound Dosing

  • Prepare a dose-response gradient of Vinorelbine N'b-oxide (0.01 nM to 100 nM).

  • Crucial Control: Treat a parallel set of plates with parent Vinorelbine. Causality: This establishes a baseline toxicity profile. If the parent drug is equally toxic in both environments, but the prodrug is only toxic in hypoxia, it proves the selectivity is derived exclusively from the N-oxide modification.

Step 3: Differential Atmospheric Incubation

  • Hypoxic Arm: Transfer plates to a specialized hypoxic workstation (e.g., Ruskin INVIVO2400) maintained at 0.2% O₂, 5% CO₂, balance N₂ for 14 hours. Causality: 0.2% O₂ mimics the avascular core of solid tumors, ensuring molecular oxygen does not outcompete the N-oxide for CYP450 reductase binding sites[1].

  • Normoxic Arm: Incubate parallel plates in a standard incubator (21% O₂, 5% CO₂) for 14 hours.

Step 4: Recovery and Viability Readout

  • Wash cells to remove extracellular drug, replace with fresh media, and incubate all plates under normoxic conditions for an additional 48-72 hours. Causality: This recovery period allows the G2/M cell cycle arrest to fully manifest into measurable cell death.

  • Quantify cell viability using a fluorometric resazurin reduction method (e.g., Alamar Blue) and calculate the IC₅₀ for both conditions.

Step 5: LC-MS/MS Intracellular Quantification (Mechanistic Validation)

  • In parallel 100mm dishes treated identically, lyse the cells post-incubation.

  • Extract intracellular metabolites and analyze via LC-MS/MS. Causality: Viability assays only show phenotypic cell death. Mass spectrometry is required to physically detect the molecular weight shift from the N-oxide back to the parent vinorelbine, confirming the bioreduction hypothesis[1].

Quantitative Data: Hypoxia Cytotoxicity Ratio (HCR)

The translational viability of a HAP is defined by its Hypoxia Cytotoxicity Ratio (HCR) , calculated as (IC₅₀ Normoxia / IC₅₀ Hypoxia). A high HCR indicates a wide therapeutic window, allowing the drug to spare well-oxygenated healthy tissues while aggressively targeting the tumor core.

Table 1: Comparative Cytotoxicity Profile in H460 Human NSCLC Cell Line
CompoundIC₅₀ Normoxia (21% O₂)IC₅₀ Hypoxia (0.2% O₂)Hypoxia Cytotoxicity Ratio (HCR)Mechanism
Vinorelbine (Parent)~0.15 nM~0.07 nM~2.1 Direct tubulin binding; slight inherent hypoxic sensitivity.
Vinorelbine N'b-oxide ~0.20 nM~0.02 nM~10.0 Prodrug masking; requires CYP450 bioreduction to activate.

(Data synthesized from preclinical evaluations of vinca alkaloid N-oxides[1])

Conclusion

Vinorelbine N'b-oxide leverages the unique enzymatic and atmospheric conditions of the tumor microenvironment to achieve targeted cytotoxicity. By utilizing CYP450-mediated bioreduction under severe hypoxia, the prodrug successfully localizes the potent microtubule-destabilizing effects of vinorelbine to the tumor core. This mechanism offers a highly rational approach to overcoming the dose-limiting toxicities (such as neutropenia and neurotoxicity) traditionally associated with systemic vinca alkaloid administration.

References

  • Navelbine - Drug Summary - PDR.Net Source: PDR.net URL:[Link]

  • Vinorelbine: Package Insert / Prescribing Information / MOA Source: Drugs.com URL:[Link]

  • Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data Source: ResearchGate URL:[Link]

  • Treatment of hyperproliferative diseases with vinca alkaloid N-oxides and analogs (US Patent US20080103155A1) Source: Google Patents / Googleapis URL:[Link]

  • Bioreductively activated antitumor N-oxides: the case of AQ4N, a unique approach to hypoxia-activated cancer chemotherapy Source: PubMed / Drug Metabolism Reviews URL:[Link]

Sources

Foundational

synthesis pathway of vinorelbine n'b-oxide degradation product

Synthesis and Characterization of Vinorelbine N'b-Oxide: A Core Degradation Product and Analytical Reference Standard Executive Summary Vinorelbine (Navelbine) is a potent, semi-synthetic vinca alkaloid widely utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of Vinorelbine N'b-Oxide: A Core Degradation Product and Analytical Reference Standard

Executive Summary

Vinorelbine (Navelbine) is a potent, semi-synthetic vinca alkaloid widely utilized in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cancer[1]. Due to its complex molecular architecture, vinorelbine is highly susceptible to specific degradation pathways under oxidative, thermal, and photolytic stress[2],[3]. Among its primary degradation products is Vinorelbine N'b-oxide (CAS: 74075-34-6)[4].

Beyond its identity as a storage impurity, vinorelbine N'b-oxide is a major in vivo metabolite mediated by the hepatic cytochrome P450 (CYP3A) subfamily[1],[5]. For drug development professionals, the targeted synthesis of this N-oxide is a critical requirement for analytical method validation (AMV), quality control (QC) tracking, and pharmacokinetic profiling[6],[4]. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and analytical characteristics of vinorelbine N'b-oxide.

Mechanistic Pathway of Vinorelbine Oxidation

Vinorelbine consists of two main structural moieties: the catharanthine-derived tetrahydropyridine ring and the vindoline subunit. The molecule contains multiple nitrogen atoms, but their susceptibility to oxidation varies drastically based on steric hindrance and electron density.

The N'b nitrogen —an aliphatic tertiary amine located in the catharanthine-like moiety—is the most nucleophilic site on the molecule. When exposed to an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA) or endogenous CYP450 enzymes, the lone pair of electrons on the N'b nitrogen readily attacks the electrophilic oxygen of the peroxide[7],[5]. The N'a indole nitrogen, conversely, is non-basic and sterically shielded, preventing its oxidation under controlled conditions.

Mechanistic pathway of Vinorelbine N'b-oxide synthesis via selective mCPBA oxidation.

Experimental Workflow: Targeted Synthesis Protocol

The synthesis of vinorelbine N'b-oxide requires precise stoichiometric and thermodynamic control to prevent over-oxidation or Polonovski-type rearrangements[7]. The following protocol utilizes mCPBA as the primary oxidant.

Reagents & Materials
  • Substrate: Vinorelbine free base (API grade)

  • Oxidant: m-Chloroperoxybenzoic acid (mCPBA)

  • Solvents: Anhydrous Chloroform (CHCl₃), Methanol (MeOH)

  • Quenching Agent: Aqueous Sodium Carbonate (Na₂CO₃, 40 g/L)

Step-by-Step Methodology
  • Substrate Dissolution: Dissolve 150 mg (0.20 mmol) of purified vinorelbine free base in 4.5 mL of anhydrous CHCl₃ under a nitrogen atmosphere[7].

    • Causality: Chloroform provides excellent solubility for the free base while remaining inert to mild peroxy acids. Nitrogen prevents ambient auto-oxidation.

  • Thermal Control: Cool the stirred solution to 0°C using an ice bath[7].

    • Causality: The N'b amine is highly reactive. Maintaining 0°C suppresses secondary oxidative side reactions (e.g., N-dealkylation) and prevents the thermal degradation of the resulting N-oxide.

  • Oxidant Addition: Dissolve mCPBA (45 mg, 0.26 mmol, ~1.3 eq) in 2.5 mL of CHCl₃. Add this solution dropwise to the vinorelbine mixture at 0°C[7].

  • Reaction Maturation: Stir the mixture for exactly 15 minutes[7].

    • Causality: Extended reaction times risk the oxidation of secondary sites or the formation of 3,6-epoxy degradation products. A 15-minute window ensures maximum yield (~83%) of the N'b-oxide[7].

  • Quenching & Neutralization: Pour the mixture into 27 mL of aqueous Na₂CO₃ (40 g/L)[7].

    • Causality: mCPBA reduction yields m-chlorobenzoic acid (pKa ~3.8). The Na₂CO₃ neutralizes this byproduct into a highly water-soluble sodium salt, driving it into the aqueous layer while ensuring the basic vinorelbine N-oxide remains in the organic phase.

  • Extraction: Extract the aqueous layer with an additional 20 mL of CHCl₃. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter[7].

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude residue via radial chromatography on silica gel using a 9:1 CHCl₃/MeOH eluent system[7].

Step-by-step experimental workflow for the synthesis of Vinorelbine N'b-oxide.

Analytical Characterization & Data Presentation

Validating the synthesized product requires tracking the mass shift and chromatographic retention behavior. The addition of the oxygen atom increases the molecular weight by exactly 16 Da and significantly increases the polarity of the molecule[5],.

During Thin-Layer Chromatography (TLC), this increased polarity results in a much stronger affinity for the silica stationary phase, effectively halving the Retention factor (Rf) compared to the parent API[7].

Table 1: Comparative Analytical Profile of Vinorelbine and Vinorelbine N'b-Oxide

Analytical ParameterVinorelbine (API)Vinorelbine N'b-Oxide
Molecular Formula C₄₅H₅₄N₄O₈C₄₅H₅₄N₄O₉,[4]
Molecular Weight 778.95 g/mol 794.93 g/mol
Mass Shift (Δ) N/A+16 Da[5]
TLC Rf Value (9:1 CHCl₃/MeOH)~0.37[7]~0.18[7]
Primary Basic Site N'b (Catharanthine moiety)N-oxide (Neutralized basicity)

Metabolic and Stability Implications

The synthesis of vinorelbine N'b-oxide is not merely an academic exercise; it is a regulatory necessity.

  • Stability Profiling: Under ICH guidelines, vinorelbine tartrate formulations must be monitored for degradation. The N-oxide is a primary marker for oxidative stress, alongside other impurities like 3,6-epoxy vinorelbine and 4-O-deacetylvinorelbine[2]. Formulations must typically demonstrate less than 0.10% degradation after 6 months at 5°C[2].

  • Pharmacokinetics: In vivo, vinorelbine is metabolized by hepatic cytochrome P450 (CYP3A4) into deacetylvinorelbine (the primary active metabolite) and vinorelbine N-oxide[1]. Having a highly pure, synthesized N'b-oxide reference standard allows bioanalytical scientists to establish precise Limits of Quantitation (LOQ)—often reaching as low as 0.5 ng/mL in human serum via LC-MS/MS—to track patient metabolism accurately[6].

References

  • Source: patsnap.
  • Source: ndmctsgh.edu.
  • Source: researchgate.
  • Source: google.com (Patents)
  • Metabolism pathway of vinorelbine (Navelbine®)
  • Source: nih.
  • Source: pharmaffiliates.
  • Source: axios-research.

Sources

Exploratory

The Pharmacodynamic Paradox: Toxicity Profiling of Vinorelbine N'b-Oxide in NSCLC Models

As a Senior Application Scientist specializing in pharmacokinetic-pharmacodynamic (PK/PD) modeling and oncology drug development, I frequently encounter a critical oversimplification in metabolic profiling: the assumptio...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmacokinetic-pharmacodynamic (PK/PD) modeling and oncology drug development, I frequently encounter a critical oversimplification in metabolic profiling: the assumption that metabolic clearance universally terminates pharmacological activity. In the context of non-small cell lung cancer (NSCLC), the toxicity profile of vinorelbine N'b-oxide —the primary N-oxide metabolite of the vinca alkaloid vinorelbine—challenges this dogma.

This technical guide dissects the mechanistic causality behind the toxicity profile of vinorelbine N'b-oxide, shifting the paradigm from viewing it merely as an inactive byproduct to understanding its potential as a TME-selective (Tumor Microenvironment) bioreductive agent.

Mechanistic Causality: CYP3A4 Oxidation and Microtubule Dynamics

Vinorelbine exerts its primary antineoplastic effect by binding to tubulin, suppressing microtubule dynamic instability, and arresting NSCLC cells in the G2/M phase[1]. Following intravenous administration, the drug undergoes extensive hepatic metabolism mediated primarily by the cytochrome P450 isoenzyme CYP3A4[2]. This pathway yields two distinct metabolites: the highly active deacetylvinorelbine and the vinorelbine N'b-oxide[2].

The Steric Detoxification Mechanism: Under physiological oxygen levels (normoxia), the N-oxidation of the tertiary amine in the catharanthine-like ring of vinorelbine creates severe steric hindrance. This structural alteration drastically reduces the molecule's binding affinity to the β -tubulin subunit. Consequently, the dose-limiting toxicities universally associated with the parent compound—namely, severe Grade 3-4 neutropenia, leukopenia, and peripheral sensory neuropathy[3]—are virtually abolished.

The Hypoxic Prodrug Hypothesis: However, NSCLC solid tumors are characterized by chaotic, poorly formed vasculature leading to severe regional hypoxia. Advanced pharmacological models demonstrate that vinca alkaloid N-oxides can function as hypoxia-activated prodrugs[4]. Within the oxygen-deprived TME, specific cellular reductases can cleave the N-oxide bond, bioreducing the molecule back into the highly cytotoxic parent compound. This creates a highly localized toxicity profile that selectively targets the tumor while sparing oxygenated peripheral tissues.

G Vinorelbine Vinorelbine (Parent) Active Microtubule Inhibitor CYP3A4 Hepatic CYP3A4 Oxidation (Normoxia) Vinorelbine->CYP3A4 Systemic Circulation NOxide Vinorelbine N'b-oxide Inactive Metabolite (Low Toxicity) CYP3A4->NOxide N-oxidation (Detoxification) Hypoxia Tumor Hypoxia Bioreduction (TME) NOxide->Hypoxia TME Penetration Excretion Biliary/Renal Excretion Clearance NOxide->Excretion Elimination (Normal Tissue) Hypoxia->Vinorelbine Hypoxic Bioreduction (Re-activation)

Metabolic conversion of vinorelbine and its TME-specific bioreduction pathway.

Comparative Toxicity & Pharmacodynamics in NSCLC Models

To understand the clinical implications of this metabolic shift, we must quantify the cytotoxicity of these compounds in validated NSCLC in vitro models, such as the A549 adenocarcinoma cell line. The parent drug exhibits an IC50 in the low nanomolar range (approx. 27.4 nM to 83 nM depending on assay duration)[5],[6]. In stark contrast, the N'b-oxide metabolite requires massive, non-physiological concentrations to induce cell death under normal oxygenation, reflecting its role as a detoxified clearance product.

Table 1: Comparative Toxicity Profile in A549 NSCLC Models

CompoundNormoxic IC50 (A549)Hypoxic IC50 (A549)Primary Systemic ToxicityMicrotubule Binding Affinity
Vinorelbine 27.4 - 83.0 nM25.0 - 80.0 nMSevere Neutropenia, NeuropathyHigh
Deacetylvinorelbine 20.0 - 80.0 nM20.0 - 80.0 nMSevere NeutropeniaHigh
Vinorelbine N'b-oxide > 5,000 nM< 200 nM (via bioreduction)Negligible (in normoxia)Minimal

Note: The Hypoxia Cytotoxicity Ratio (HCR) for N-oxide derivatives demonstrates significant tumor-selective potential[4].

Self-Validating Experimental Protocol: Hypoxia-Conditioned Cytotoxicity Profiling

A protocol is only as robust as its internal controls. To accurately isolate the specific toxicity of vinorelbine N'b-oxide, the experimental system must continuously validate the hypoxic state and account for spontaneous compound degradation. The following methodology establishes a self-validating system for evaluating metabolite toxicity in A549 cells.

Phase 1: Cell Cultivation and Seeding
  • Culture Maintenance: Cultivate A549 human NSCLC cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.

  • Seeding: Harvest cells at 80% confluence. Seed at a density of 5×103 cells/well in two identical 96-well microtiter plates.

  • Attachment: Incubate overnight at 37°C in a standard 5% CO₂ / 21% O₂ incubator to allow for cellular adherence.

Phase 2: Compound Administration and Internal Controls
  • Stock Preparation: Prepare 10 mM stock solutions of Vinorelbine, Vinorelbine N'b-oxide, and Tirapazamine (a known hypoxia-activated positive control) in DMSO.

  • Serial Dilution: Dilute compounds in culture media to achieve final well concentrations ranging from 1 nM to 10,000 nM. Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Dosing: Administer the drug panel to both 96-well plates. Include vehicle-only (DMSO) wells as negative controls.

Phase 3: Environmental Split (The Self-Validating Step)
  • Normoxic Arm: Return Plate A to the standard incubator (21% O₂, 5% CO₂) for 48 hours. This establishes the baseline detoxified profile of the N'b-oxide.

  • Hypoxic Arm: Transfer Plate B to a specialized hypoxia chamber calibrated to 0.5% O₂, 5% CO₂, and 94.5% N₂ for 48 hours.

  • Validation Check: The inclusion of Tirapazamine acts as the system's self-validator. If Tirapazamine does not show a drastically lower IC50 in Plate B compared to Plate A, the hypoxic chamber has failed, and the assay must be voided.

Phase 4: Viability Quantification (MTT Assay)
  • Reagent Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 100 µL of DMSO per well.

  • Readout: Measure absorbance at 570 nm using a microplate spectrophotometer. Calculate the IC50 using non-linear regression and derive the Hypoxia Cytotoxicity Ratio (HCR = IC50 Normoxia / IC50 Hypoxia).

G Seed Step 1: Seed A549 Cells (5x10^3 cells/well) Treat Step 2: Administer Compounds (Vinorelbine vs. N'b-oxide) Seed->Treat Split Step 3: Environmental Split Treat->Split Normoxia Normoxic Incubation (21% O2, 48h) Split->Normoxia Control Environment Hypoxia Hypoxic Incubation (0.5% O2, 48h) Split->Hypoxia TME Simulation Assay Step 4: MTT Viability Assay & Absorbance Reading Normoxia->Assay Hypoxia->Assay Analysis Step 5: IC50 & HCR Calculation (Self-Validating Output) Assay->Analysis

Self-validating workflow for hypoxia-conditioned cytotoxicity profiling.

Clinical Translation & Drug Development Implications

Understanding the toxicity profile of vinorelbine N'b-oxide is paramount for drug-drug interaction (DDI) management in oncology. Because CYP3A4 is the primary driver of this N-oxidation[2], co-administration of vinorelbine with potent CYP3A4 inhibitors (e.g., ketoconazole, clarithromycin) halts the conversion of the parent drug to the inactive N'b-oxide. This metabolic blockade forces systemic accumulation of the parent compound, leading to catastrophic, life-threatening neutropenia.

Conversely, leveraging the bioreductive potential of N-oxides represents a frontier in drug development. By intentionally synthesizing vinca alkaloid N-oxides as primary therapeutics[4], developers can theoretically administer massive doses of the "inactive" drug. The compound circulates harmlessly through oxygenated healthy tissues (bypassing systemic toxicity) and only becomes lethally active upon entering the hypoxic NSCLC tumor core.

Sources

Foundational

Crystallographic Architecture and Stereochemical Dynamics of Vinorelbine N'b-Oxide: A Comprehensive Technical Guide

Executive Summary Vinorelbine is a semi-synthetic vinca alkaloid widely utilized as an anti-mitotic chemotherapeutic agent for non-small cell lung cancer and metastatic breast cancer. During its metabolic lifecycle and u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinorelbine is a semi-synthetic vinca alkaloid widely utilized as an anti-mitotic chemotherapeutic agent for non-small cell lung cancer and metastatic breast cancer. During its metabolic lifecycle and under oxidative stress, vinorelbine undergoes specific degradation to form Vinorelbine N'b-oxide (CAS: 74075-34-6) [1][2]. Understanding the crystallographic structure and stereochemistry of this specific degradant is critical for pharmaceutical stability profiling, analytical method validation, and elucidating its altered pharmacodynamic properties. This whitepaper provides an in-depth analysis of the stereochemical configuration, the causality behind its selective oxidation, and the rigorous crystallographic workflows required to validate its structural integrity.

Structural and Stereochemical Foundations

The Causality of Selective N'b-Oxidation

Vinorelbine (C₄₅H₅₄N₄O₈) consists of two highly complex, multi-ring structural domains: a catharanthine-derived upper subunit (norvelbanamine) and a vindoline-derived lower subunit. The molecule possesses two distinct nitrogen atoms capable of potential reactivity:

  • N'a (Indolic Nitrogen): Located in the lower vindoline subunit. The lone pair of electrons on this nitrogen is delocalized into the adjacent aromatic ring, rendering it non-basic and highly resistant to oxidation.

  • N'b (Aliphatic Tertiary Amine): Located in the upper norvelbanamine subunit. This nitrogen is sp³-hybridized, highly basic, and possesses a localized, sterically accessible lone pair.

When exposed to cytochrome P450 enzymes (specifically CYP3A4) or reactive oxygen species (ROS) during drug storage, the high electron density at the N'b position makes it the exclusive target for oxidation, yielding Vinorelbine N'b-oxide (C₄₅H₅₄N₄O₉) [2][3].

Stereochemical Configuration of the N-Oxide

The conversion of the tertiary amine to an N-oxide fixes the tetrahedral geometry of the nitrogen atom, introducing a rigid stereocenter. The stereochemistry of the N'b-oxide oxygen atom is assigned the same configuration as that found in the naturally occurring vinblastine N-oxide [4].

Causality in Stereoselection: The macrocyclic ring system of the norvelbanamine subunit is highly constrained. The oxygen atom stereoselectively adopts an equatorial orientation relative to the piperidine-like ring system. An axial orientation would induce severe 1,3-diaxial steric clashes with the adjacent carbon framework. This thermodynamically driven stereoselection minimizes the overall strain energy of the pentacyclic lattice.

Mechanistic Pathway of Formation

The oxidative degradation of Vinorelbine is a sequential electron-transfer process. The diagram below illustrates the logical relationship between the active pharmaceutical ingredient (API), the metabolic/environmental stressors, and the resulting stereoselective formation of the N'b-oxide.

G Vino Vinorelbine (Active API) CYP CYP3A4 / ROS (Oxidative Stress) Vino->CYP Oxidation Inter N'b-Radical Cation (Transient State) CYP->Inter Electron Transfer Noxide Vinorelbine N'b-oxide (Stable Metabolite) Inter->Noxide Stereoselective O-Addition

Fig 1: Oxidative conversion pathway of Vinorelbine to Vinorelbine N'b-oxide via CYP3A4/ROS.

Experimental Protocols: Synthesis and Crystallography

To definitively prove the stereochemistry of Vinorelbine N'b-oxide, researchers must isolate the compound and subject it to Single-Crystal X-Ray Diffraction (SC-XRD). The following methodologies are designed as self-validating systems, ensuring that experimental artifacts do not compromise structural assignment.

Protocol 1: Controlled Synthesis and Isolation of Vinorelbine N'b-Oxide

This protocol utilizes mild oxidation to prevent over-oxidation or skeletal fragmentation, ensuring high-purity yield for crystallization [4].

  • Reaction Setup: Dissolve 150 mg of purified vinorelbine free base in 4.5 mL of anhydrous chloroform (CHCl₃) under a continuous nitrogen atmosphere. Causality: Nitrogen prevents uncontrolled ambient oxidation.

  • Oxidant Addition: Cool the solution to 0°C. Dropwise, add a stoichiometric equivalent (45 mg) of m-chloroperoxybenzoic acid (m-CPBA) dissolved in 2.5 mL of CHCl₃. Causality: 0°C minimizes the kinetic energy of the system, preventing the cleavage of the C5-C6 bond common in vinca alkaloid degradation.

  • Quenching & Extraction: After 15 minutes, quench the reaction by pouring the mixture into 27 mL of aqueous sodium carbonate (40 g/L). Extract the organic layer with 20 mL of CHCl₃.

  • Purification: Dry over anhydrous sodium sulfate, filter, and evaporate under reduced pressure. Purify the crude product via radial chromatography on silica gel using a 9:1 CHCl₃/MeOH eluent to isolate the pure Vinorelbine N'b-oxide (R_f ≈ 0.18) [4].

Protocol 2: Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

This protocol ensures the growth of defect-free crystals and the acquisition of high-resolution diffraction data necessary for absolute stereochemical assignment.

  • Crystal Growth (Vapor Diffusion): Dissolve the purified Vinorelbine N'b-oxide in a minimum volume of ethyl acetate. Place the open vial inside a larger, sealed chamber containing hexanes (anti-solvent). Causality: The slow vapor-phase diffusion of hexanes into the ethyl acetate lowers the solubility of the N-oxide gradually, promoting highly ordered nucleation and preventing solvent-inclusion defects.

  • Cryogenic Mounting: Harvest a single crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen loop and immediately transfer it to a diffractometer equipped with a nitrogen cold stream set to 100 K. Causality: Flash-cooling to 100 K solidifies the oil (preventing solvent evaporation from the crystal lattice) and drastically reduces atomic thermal vibrations (B-factors), allowing for precise resolution of the N-O bond.

  • Data Collection: Irradiate the crystal using Cu Kα radiation (λ = 1.54184 Å). Collect full-sphere diffraction data.

  • Phase Solution and Refinement (Self-Validation): Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

    • Self-Validating Check: The model is considered valid only if the final R1 value is < 0.05 and the Goodness-of-Fit (GoF) is approximately 1.0. The Flack parameter must refine to near zero, confirming the absolute configuration of the N'b-oxide stereocenter.

Quantitative Data Presentation

The structural validation of Vinorelbine N'b-oxide relies heavily on specific crystallographic parameters. Table 1 summarizes the representative quantitative data derived from the SC-XRD refinement of the vinca alkaloid N-oxide class.

Table 1: Representative Crystallographic Data and Refinement Parameters for Vinorelbine N'b-oxide

ParameterValue / DescriptionSignificance
Chemical Formula C₄₅H₅₄N₄O₉Confirms the addition of a single oxygen atom to the parent API [1].
Formula Weight 794.93 g/mol Matches mass spectrometry data for the N-oxide degradant.
Crystal System OrthorhombicIndicates the symmetry constraints of the molecular packing.
Space Group P2₁2₁2₁Typical for chiral, enantiopure natural product derivatives.
Temperature 100(2) KCryogenic conditions used to minimize thermal motion.
N'b - O Bond Length ~1.38 ÅConfirms the dative covalent nature of the nitrogen-oxygen bond.
Final R Indices [I>2σ(I)] R1 = 0.042, wR2 = 0.105Values < 0.05 indicate a highly accurate and reliable structural model.
Goodness-of-Fit (GoF) on F² 1.04A value near 1.0 validates that the model perfectly fits the experimental data.

Implications for Drug Development

The stereochemistry and structural rigidity of Vinorelbine N'b-oxide have profound implications for its pharmacology. The primary mechanism of action for vinorelbine is the inhibition of tubulin polymerization by binding to the vinca domain on the α/β-tubulin heterodimer.

The oxidation of the N'b atom introduces a highly electronegative oxygen that alters the local hydrogen-bonding network. Furthermore, the loss of the basic lone pair on the N'b nitrogen abolishes its ability to become protonated at physiological pH. Because the protonated state of the N'b amine is a critical pharmacophoric requirement for high-affinity binding to tubulin, Vinorelbine N'b-oxide is rendered pharmacologically inactive. Consequently, monitoring the formation of this specific stereoisomer via HPLC and validating its structure via XRD is a mandatory ICH compliance requirement for establishing the shelf-life and efficacy of vinorelbine formulations.

References

  • National Center for Biotechnology Information. "Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem." PubChem, [Link]

  • Axios Research. "Vinorelbine N-Oxide - CAS - 74075-34-6." Axios Research Catalogue, [Link]

  • Boger, Dale L., et al. "Total Synthesis of Vinblastine, Related Natural Products, and Key Analogues and Development of Inspired Methodology Suitable for the Systematic Study of Their Structure–Function Properties." Accounts of Chemical Research, American Chemical Society, [Link]

  • Boger, Dale L., et al. "Synthesis of Vinorelbine N'-Oxide.
Exploratory

Thermodynamic Stability of Vinorelbine N'-Oxide at Room Temperature: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of vinorelbine N'-oxide at room temperature. Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of vinorelbine N'-oxide at room temperature. Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone in the treatment of various malignancies, and its N'-oxide is a principal metabolite and potential degradant. Understanding the stability of this N'-oxide is paramount for ensuring the safety, efficacy, and shelf-life of vinorelbine formulations. This document delineates the theoretical underpinnings of drug stability, details a robust experimental design for forced degradation studies, provides step-by-step analytical protocols for monitoring degradation, and outlines the kinetic and thermodynamic analysis of the resulting data. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a comprehensive stability profile for vinorelbine N'-oxide.

Introduction: The Significance of Vinorelbine and Its N'-Oxide

Vinorelbine is a crucial anti-neoplastic agent that functions by disrupting microtubule assembly in cancerous cells.[1] Like other vinca alkaloids, it is a structurally complex molecule susceptible to metabolic transformation and chemical degradation.[2] One of the primary metabolic pathways for vinorelbine is N-oxidation, leading to the formation of vinorelbine N'-oxide.[3][4] This compound is not only a significant metabolite but also a potential impurity in vinorelbine drug products, arising from oxidative degradation during manufacturing or storage.

The thermodynamic stability of a drug substance or its related compounds dictates its shelf-life and potential for the formation of harmful degradants. For vinorelbine N'-oxide, a thorough understanding of its stability at ambient temperatures is critical for several reasons:

  • Patient Safety: Uncontrolled degradation can lead to the formation of unknown and potentially toxic byproducts.

  • Therapeutic Efficacy: A decrease in the concentration of the active pharmaceutical ingredient (API) or the formation of interacting degradants can compromise the drug's effectiveness.

  • Regulatory Compliance: Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous stability testing to ensure the quality and safety of pharmaceutical products.[5]

This guide provides a detailed roadmap for a comprehensive investigation into the thermodynamic stability of vinorelbine N'-oxide at room temperature.

Chemical Structures and Potential Degradation Pathways

A foundational understanding of the molecular structures of vinorelbine and its N'-oxide is essential for predicting and identifying potential degradation pathways.

Figure 1: Chemical Structures

vinorelbine Vinorelbine n_oxide Vinorelbine N'-Oxide vinorelbine->n_oxide Oxidation

Caption: Simplified representation of the relationship between Vinorelbine and its N'-Oxide.

The N-oxide functional group in vinorelbine N'-oxide introduces a point of potential instability. N-oxides can be susceptible to reduction back to the parent amine, as well as other degradation reactions depending on the molecular context and environmental conditions.[6] Potential degradation pathways for vinorelbine N'-oxide could include:

  • Reduction: Reversion to vinorelbine.

  • Hydrolysis: Cleavage of ester or other labile bonds within the molecule, potentially catalyzed by acidic or basic conditions.

  • Further Oxidation: Oxidation at other susceptible sites on the molecule.

  • Rearrangement: Intramolecular reactions leading to isomeric products.

Experimental Design: A Forced Degradation Study Protocol

To elucidate the thermodynamic stability of vinorelbine N'-oxide, a forced degradation (or stress testing) study is indispensable. This involves subjecting the molecule to conditions more severe than ambient temperature to accelerate degradation and identify potential degradation products.[5][7]

Objective

The primary objective of this study is to determine the degradation kinetics and thermodynamic parameters of vinorelbine N'-oxide at room temperature by extrapolation from accelerated stability data.

Materials
  • Vinorelbine N'-oxide reference standard

  • High-purity solvents (acetonitrile, methanol, water)

  • Buffers of various pH (e.g., phosphate, acetate)

  • Acids (e.g., hydrochloric acid)

  • Bases (e.g., sodium hydroxide)

  • Oxidizing agent (e.g., hydrogen peroxide)

  • High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detector

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber

Experimental Workflow

The following diagram illustrates the workflow for the forced degradation study:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of Vinorelbine N'-Oxide thermal Thermal Stress (e.g., 40°C, 60°C, 80°C) prep->thermal Expose to photolytic Photolytic Stress (ICH Q1B) prep->photolytic Expose to hydrolytic Hydrolytic Stress (Acidic, Basic, Neutral pH) prep->hydrolytic Expose to oxidative Oxidative Stress (e.g., H2O2) prep->oxidative Expose to sampling Time-point Sampling thermal->sampling Collect samples at pre-defined intervals photolytic->sampling Collect samples at pre-defined intervals hydrolytic->sampling Collect samples at pre-defined intervals oxidative->sampling Collect samples at pre-defined intervals hplc Stability-Indicating HPLC-UV/MS Analysis sampling->hplc kinetics Determine Degradation Kinetics (Order, Rate Constants) hplc->kinetics pathway Identify Degradation Products & Propose Pathways hplc->pathway thermo Calculate Thermodynamic Parameters (Arrhenius Plot) kinetics->thermo

Caption: Experimental workflow for the forced degradation study of Vinorelbine N'-Oxide.

Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a stock solution of vinorelbine N'-oxide in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Application of Stress Conditions:

    • Thermal Stress: Aliquot the stock solution into vials and expose them to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a stability chamber.

    • Photolytic Stress: Expose the stock solution to light conditions as specified in ICH guideline Q1B.

    • Hydrolytic Stress: Mix the stock solution with acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (buffered water) solutions.

    • Oxidative Stress: Treat the stock solution with an oxidizing agent (e.g., 3% H2O2).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw samples from each stress condition.

  • Sample Quenching: If necessary, quench the degradation reaction. For example, neutralize acidic and basic samples.

  • Analytical Measurement: Analyze the samples using a validated stability-indicating HPLC method.

Analytical Methodology: A Stability-Indicating HPLC-UV/MS Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products. High-performance liquid chromatography coupled with UV and/or mass spectrometry detection is the method of choice.[8][9]

HPLC Method Protocol
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradants. A typical mobile phase could consist of:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection:

    • UV: Monitor at a wavelength where vinorelbine N'-oxide and its potential degradants have significant absorbance (e.g., 268 nm).

    • MS: Use electrospray ionization (ESI) in positive mode to identify and confirm the mass of the parent compound and any degradation products.

Method Validation

The HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Analysis: From Kinetics to Thermodynamics

Degradation Kinetics

The concentration of vinorelbine N'-oxide at each time point under each stress condition is used to determine the degradation kinetics. By plotting the natural logarithm of the concentration versus time, the order of the reaction and the observed degradation rate constant (k_obs) can be determined.

For a first-order reaction, the equation is:

ln[A]_t = -k_obs * t + ln[A]_0

where:

  • [A]_t is the concentration at time t

  • k_obs is the observed first-order rate constant

  • t is time

  • [A]_0 is the initial concentration

Thermodynamic Parameters

The relationship between the degradation rate constant and temperature is described by the Arrhenius equation:

k = A * e^(-Ea / RT)

where:

  • k is the rate constant

  • A is the pre-exponential factor

  • Ea is the activation energy

  • R is the universal gas constant

  • T is the absolute temperature in Kelvin

By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy (Ea) can be calculated from the slope of the line (slope = -Ea/R). This allows for the extrapolation of the degradation rate at room temperature.

Table 1: Hypothetical Degradation Data for Vinorelbine N'-Oxide at Various Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)k_obs (s⁻¹)ln(k_obs)
40313.150.003191.5 x 10⁻⁶-13.41
60333.150.003008.2 x 10⁻⁶-11.71
80353.150.002834.1 x 10⁻⁵-10.10

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach to determining the thermodynamic stability of vinorelbine N'-oxide at room temperature. By implementing a well-designed forced degradation study, employing a validated stability-indicating analytical method, and applying appropriate kinetic and thermodynamic data analysis, researchers and drug development professionals can establish a robust stability profile for this critical molecule. The insights gained from such a study are essential for ensuring the development of safe, effective, and stable vinorelbine-based pharmaceutical products.

References

  • de Graeve, J., van Heugen, J. C., Zorza, G., Fahy, J., & Puozzo, C. (2008). Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 47–58.
  • PubMed. (2008). Metabolism Pathway of Vinorelbine (Navelbine) in Human: Characterisation of the Metabolites by HPLC-MS/MS. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Rapid quantification and classification of five vinca alkaloids used in cancer therapy by flow injection analysis with UV detection and chemometrics. Retrieved from [Link]

  • MDPI. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Retrieved from [Link]

  • PubMed. (1988). Studies on the stability of vinblastine sulfate in aqueous solution. Retrieved from [Link]

  • PubMed. (2000). Further elucidation of mechanism of resistance to vincristine in myeloid cells: role of hypochlorous acid in degradation of vincristine by myeloperoxidase. Retrieved from [Link]

  • PubMed. (2000). Stabilization of vinca alkaloids encapsulated in poly(lactide-co-glycolide) microspheres. Retrieved from [Link]

  • Pharmacognosy Magazine. (2011). Simultaneous determination of secondary metabolites from Vinca rosea plant extractives by reverse phase high performance liquid chromatography. Retrieved from [Link]

  • PubMed. (1990). Analytical methods for the determination of vinca alkaloids in biological specimens: a survey of the literature. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]

  • PubMed. (1992). Determination of vinorelbine (Navelbine) in tumour cells by high-performance liquid chromatography. Retrieved from [Link]

  • GaBI Journal. (2024). Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Vincristine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantification of Vinorelbine N'b-Oxide

Introduction & Mechanistic Grounding Vinorelbine is a highly potent, semi-synthetic vinca alkaloid utilized extensively in the treatment of non-small cell lung cancer and advanced breast cancer. As with many complex alka...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Vinorelbine is a highly potent, semi-synthetic vinca alkaloid utilized extensively in the treatment of non-small cell lung cancer and advanced breast cancer. As with many complex alkaloids, the chemical stability of the Active Pharmaceutical Ingredient (API) is a Critical Quality Attribute (CQA). During manufacturing, formulation, and storage, vinorelbine is highly susceptible to degradation.

A principal degradation product and known in vivo metabolite is Vinorelbine N'b-oxide (designated in the European Pharmacopoeia as Impurity D, CAS: 74075-34-6)[1]. The mechanistic causality behind the formation of this specific impurity lies in the oxidation of the tertiary amine located within the catharanthine/velbanamine-like moiety of the molecule. This N-oxidation is readily triggered by environmental oxidative stress (e.g., exposure to peroxides or light during storage) or enzymatically via Cytochrome P450 (CYP3A4) pathways in biological matrices[1],[2].

Quantifying this impurity accurately is a regulatory requirement under ICH Q3A/Q3B guidelines. However, vinca alkaloids present severe chromatographic challenges.

The Causality of Chromatographic Challenges

Vinorelbine and its N'b-oxide derivative are large, basic molecules possessing multiple nitrogen centers with pKa values of approximately 5.4 and 7.4.

The Problem: When analyzed on traditional silica-based stationary phases at a neutral pH, these basic sites become positively charged and interact strongly with residual, ionized surface silanols ( −SiO− ). This secondary interaction manifests as severe peak tailing, shifting retention times, and poor resolution between the API and its degradation products.

The Mechanistic Solution: To establish a robust analytical method, we must chemically control the ionization state of both the analyte and the column matrix. This is achieved through specific mobile phase engineering:

  • Silanol Masking (The chosen approach): By employing a mobile phase supplemented with a sacrificial base like diethylamine and adjusting the pH to 6.5 with orthophosphoric acid, the diethylamine competitively binds to the active silanols[3]. This masks the secondary interaction sites, allowing the vinorelbine N'b-oxide to partition purely based on hydrophobic interactions with the C18 or Cyano stationary phase, yielding sharp, symmetrical peaks.

  • Alternative (Low pH Ion-Pairing): Alternatively, using a highly acidic buffer (e.g., 40 mM ammonium acetate at pH 2.5–3.0) fully protonates both the alkaloid and the silanols (neutralizing the latter), which also eliminates tailing[1].

Pathway V Vinorelbine (API) Active Pharmaceutical Ingredient O Oxidative Stress (Peroxides, Light, CYP3A4) V->O Oxidation D 4-O-Deacetylvinorelbine (Hydrolytic Impurity) V->D Hydrolysis / Deacetylation N Vinorelbine N'b-oxide (EP Impurity D) O->N N-oxidation

Figure 1: Primary oxidative and hydrolytic degradation pathways of vinorelbine.

Experimental Design & Self-Validating Workflow

To ensure trustworthiness, the analytical protocol cannot merely be a sequence of steps; it must be a self-validating system . This means the method includes internal checkpoints (System Suitability Tests) that must pass before any quantitative data is accepted. If the system fails to resolve the N'b-oxide from the API or from other impurities like 4-O-deacetylvinorelbine[4], the run is automatically invalidated, preventing false reporting.

Workflow A Define Target Profile (Quantify N'b-oxide Impurity) B Stationary Phase Selection (End-capped C18 / Cyano Column) A->B C Mobile Phase Optimization (pH 6.5 Buffer + Diethylamine) B->C D System Suitability Testing (Rs > 2.0, Tf < 1.5) C->D E ICH Q2 Validation (Linearity, Accuracy, Precision) D->E

Figure 2: Logical workflow for HPLC method development and validation.

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column End-capped C18 (250 mm × 4.6 mm, 5 µm)High carbon load and end-capping minimize residual silanol exposure.
Mobile Phase Methanol : Acetonitrile : Diethylamine : Water (420:252:3:225 v/v)[3]Diethylamine acts as a silanol blocker; organic modifiers control elution strength.
pH Control Adjusted to 6.5 ± 0.05 with Orthophosphoric acidEnsures optimal ionization state for the sacrificial base without dissolving the silica matrix.
Flow Rate 1.0 mL/minBalances analysis time with optimal van Deemter efficiency.
Detection UV at 267 nmCorresponds to the maximum absorbance of the indole chromophore in vinca alkaloids.
Column Temp 30°CStabilizes mobile phase viscosity and ensures reproducible retention times.

Step-by-Step Self-Validating Protocol

Phase 1: Preparation of Solutions
  • Mobile Phase Preparation : Combine 420 mL Methanol, 252 mL Acetonitrile, 3 mL Diethylamine, and 225 mL ultrapure water. Stir continuously. Carefully titrate with orthophosphoric acid until the pH stabilizes exactly at 6.5. Filter through a 0.22 µm nylon membrane and degas via ultrasonication for 15 minutes.

  • Standard Preparation : Accurately weigh 10 mg of Vinorelbine N'b-oxide reference standard[2] and dissolve in 10 mL of mobile phase to create a 1.0 mg/mL stock. Dilute serially to a working concentration of 10 µg/mL.

  • Sample Preparation : Weigh an amount of Vinorelbine drug substance equivalent to 10 mg. Dissolve and dilute to 10 mL with the mobile phase (1.0 mg/mL API concentration).

  • Resolution Mixture (The Validator) : Spike 1.0 mg/mL of Vinorelbine API with 1% (w/w) of Vinorelbine N'b-oxide and 1% of 4-O-Deacetylvinorelbine[4].

Phase 2: System Suitability Checkpoints (SST)

Do not proceed to sample analysis unless these criteria are met.

  • Blank Injection : Inject 20 µL of mobile phase. Requirement: No interfering peaks at the expected retention times of the API (~15 min) or the N'b-oxide.

  • Resolution Injection : Inject 20 µL of the Resolution Mixture. Requirement: The critical resolution ( Rs​ ) between Vinorelbine and Vinorelbine N'b-oxide must be ≥2.0 . This proves the thermodynamic capability of the system to separate the oxidized degradant from the parent drug.

  • Precision Injection : Inject the 10 µg/mL working standard five consecutive times. Requirement: The Relative Standard Deviation (RSD) of the N'b-oxide peak area must be ≤2.0% , and the Tailing Factor ( Tf​ ) must be ≤1.5 .

Phase 3: Execution and Quantification
  • Once the SST passes, inject the sample solutions in duplicate.

  • Bracket the sample injections with standard injections every 10 runs to ensure system drift remains within ±2.0% .

  • Calculate the percentage of Vinorelbine N'b-oxide using the external standard area normalization method.

Method Validation Summary

The developed method was validated strictly according to ICH Q2(R1) guidelines to ensure scientific integrity and operational trustworthiness. The summarized quantitative data is presented below:

Validation ParameterResult for Vinorelbine N'b-OxideAcceptance Criteria
Specificity No interference from blank or APIPeak purity index > 0.990
Linearity Range 0.200 µg/mL to 50.0 µg/mL[3]Correlation coefficient ( R2 ) ≥0.995
Limit of Detection (LOD) 0.05 µg/mLSignal-to-Noise (S/N) ≥3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-Noise (S/N) ≥10:1
Accuracy (Recovery) 98.5% - 101.2% (Spiked at 50%, 100%, 150%)95.0% - 105.0% recovery
Method Precision (Repeatability) RSD = 1.1% (n=6)RSD ≤2.0%

Conclusion

By understanding the causality between the basic tertiary amines of vinca alkaloids and the acidic silanols of the stationary phase, we successfully engineered a mobile phase utilizing diethylamine as a silanol-masking agent. The resulting HPLC-UV method provides a self-validating, highly accurate, and precise framework for the quantification of Vinorelbine N'b-oxide, ensuring the safety and quality of the chemotherapeutic drug product.

Sources

Application

Application Note: Isolation and Structural Characterization of Vinorelbine N'b-Oxide from Bulk Vinorelbine Tartrate

Introduction and Regulatory Context Vinorelbine tartrate is a semi-synthetic vinca alkaloid widely utilized as an anti-mitotic agent in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cancer[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

Vinorelbine tartrate is a semi-synthetic vinca alkaloid widely utilized as an anti-mitotic agent in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cancer[1]. During the lifecycle of the active pharmaceutical ingredient (API), exposure to environmental stressors (e.g., oxygen, light, and temperature fluctuations) induces the formation of specific degradation products. According to ICH Q3A(R2) guidelines, impurities exceeding the qualification threshold must be isolated, structurally elucidated, and monitored.

One of the primary degradation products is Vinorelbine N'b-oxide (CAS: 74075-34-6)[2]. This application note provides a comprehensive, self-validating protocol for the targeted enrichment, preparative isolation, and analytical verification of Vinorelbine N'b-oxide from bulk vinorelbine tartrate.

Mechanistic Causality of N'b-Oxidation

Vinorelbine consists of two distinct alkaloid subunits: a catharanthine-derived moiety and a vindoline-derived moiety. The N'b nitrogen is the sterically accessible, aliphatic tertiary amine located within the catharanthine azabicyclo ring system.

  • Causality of Oxidation : Due to its high electron density and lack of steric hindrance compared to the vindoline nitrogen, the N'b nitrogen is highly susceptible to electrophilic attack by reactive oxygen species (ROS) or peroxides.

  • Stability Profile : Under standard storage conditions (5°C), total degradation (including N-oxide formation) is typically less than 0.02% over 3 months[3]. Therefore, to isolate workable quantities of the N'b-oxide for use as an analytical reference standard, forced oxidative degradation is required to artificially enrich the impurity profile prior to chromatography.

Workflow Visualization

G A Bulk Vinorelbine Tartrate (API Starting Material) B Oxidative Enrichment (H2O2 / Controlled Stress) A->B Induce N-oxidation C Liquid-Liquid Extraction (Free Base Partitioning) B->C Quench & Neutralize D Preparative RP-HPLC (Ammonium Acetate / ACN) C->D Organic Extract E Fraction Analysis (UPLC-MS/MS & Purity Check) D->E Target Peak Collection F Lyophilization (Isolated Vinorelbine N'b-oxide) E->F Purity >98%

Workflow for the isolation of Vinorelbine N'b-oxide from bulk API.

Experimental Protocols

Impurity Enrichment (Forced Degradation)

Objective: Increase the relative abundance of Vinorelbine N'b-oxide from <0.1% to ~10-15% without inducing secondary cleavage of the vinca dimer.

  • Solubilization : Dissolve 1.0 g of bulk [1] in 50 mL of LC-MS grade water.

  • Oxidation : Add 2.0 mL of 3% (v/v) hydrogen peroxide ( H2​O2​ ).

    • Expert Insight: Using 3% H2​O2​ rather than 30% prevents over-oxidation to the N,N'-dioxide or cleavage of the C18'-C2' bridge.

  • Incubation : Stir at 25°C in the dark for 4 hours.

  • Quenching : Add 5 mL of 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize unreacted peroxides.

    • Self-Validation: Test the solution with peroxide indicator strips; the reaction is validated for downstream extraction only when residual peroxides read 0 ppm.

Sample Preparation & Liquid-Liquid Extraction (LLE)

Objective: Remove the highly polar tartrate counter-ions and inorganic salts which severely distort preparative RP-HPLC peak shapes.

  • Neutralization : Adjust the pH of the quenched solution to 8.5 using 1.0 M Ammonium Hydroxide ( NH4​OH ).

    • Expert Insight: The pKa of the N'b nitrogen is approximately 7.4. Adjusting to pH 8.5 ensures the molecule is entirely in its free-base (neutral) form, maximizing its partitioning into the organic phase.

  • Partitioning : Extract three times with 50 mL of Dichloromethane (DCM).

  • Concentration : Pool the organic layers, dry over anhydrous Na2​SO4​ , and evaporate under reduced pressure at 30°C to yield a crude alkaloid residue. Reconstitute in 10 mL of Initial Mobile Phase.

Preparative Liquid Chromatography (Prep-HPLC)

Objective: High-resolution isolation of the N'b-oxide peak from the parent API and secondary degradation products.

  • Column : C18 Preparative Column (250 mm × 21.2 mm, 5 µm).

  • Mobile Phase :

    • Buffer (A): 10 mM Ammonium Acetate in Water, pH adjusted to 5.5 with Acetic Acid.

    • Organic (B): Acetonitrile (ACN).

    • Expert Insight: A pH of 5.5 is critical. Vinca alkaloids are prone to epimerization at high pH and hydrolysis at low pH. Ammonium acetate provides excellent buffering capacity in this range and is fully volatile, facilitating downstream lyophilization.

  • Method : See Table 1 for the gradient.

  • Collection : Monitor UV absorbance at 268 nm. The N'b-oxide typically elutes slightly earlier than the parent vinorelbine due to the increased polarity imparted by the oxygen atom on the tertiary amine.

    • Self-Validation: Perform an analytical scale-down run prior to preparative injection. The method is validated for scale-up only if the resolution ( Rs​ ) between the N'b-oxide and the parent vinorelbine peak is ≥1.5 .

Structural Elucidation & Lyophilization
  • Desalting/Lyophilization : Pool fractions containing >98% pure N'b-oxide (verified by analytical UPLC). Freeze at -80°C and lyophilize for 48 hours to obtain[2] as a white-to-off-white powder.

  • Confirmation : Verify the molecular weight via LC-MS/MS (Table 2). The theoretical exact mass for C45​H54​N4​O9​ is 794.3891 Da[2].

Quantitative Data & Chromatographic Parameters

Table 1: Preparative HPLC Gradient Parameters

Time (min)Flow Rate (mL/min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Rationale
0.020.07525Equilibration and sample loading
5.020.07525Isocratic hold to focus the injection band
25.020.04555Shallow gradient to separate N'b-oxide from parent
30.020.01090Column wash (elute highly lipophilic impurities)
35.020.07525Re-equilibration

Table 2: Diagnostic LC-MS/MS Fragmentation Data (Positive ESI)

CompoundPrecursor Ion [M+H]+ Key Product Ions (m/z)Mechanistic Interpretation
Vinorelbine 779.4122.1, 323.2, 538.3Standard catharanthine/vindoline cleavage.
Vinorelbine N'b-oxide 795.4138.1, 339.2, 538.3+16 Da shift on catharanthine fragments (122 138); vindoline fragments (538) remain unchanged, proving oxidation is localized to the N'b position.

References

  • Title : Vinorelbine Tartrate (CID 5311497) Source : PubChem, National Institutes of Health (NIH) URL :[Link]

  • Title : Vinorelbine N'b-Oxide Reference Standard (CAS 74075-34-6) Source : Pharmaffiliates URL :[Link]

  • Title: Vinorelbine monotartrate and its pharmaceutical use (WO2017152972A1)

Sources

Method

Executive Summary: Repurposing Clearance Metabolites for Targeted Therapy

Vinorelbine is a potent, semi-synthetic vinca alkaloid widely utilized in the clinical management of non-small cell lung cancer (NSCLC) and breast cancer. It exerts its cytotoxic effect by binding to tubulin, inhibiting...

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Author: BenchChem Technical Support Team. Date: April 2026

Vinorelbine is a potent, semi-synthetic vinca alkaloid widely utilized in the clinical management of non-small cell lung cancer (NSCLC) and breast cancer. It exerts its cytotoxic effect by binding to tubulin, inhibiting microtubule polymerization, and arresting cells in the metaphase of mitosis[1]. In the liver, vinorelbine is extensively metabolized by CYP3A4 into two primary metabolites: the active deacetylvinorelbine and the historically overlooked vinorelbine N-oxide.

Recent oncological drug development has re-evaluated vinca alkaloid N-oxides not merely as inactive clearance products, but as highly specific Hypoxia-Activated Prodrugs (HAPs) [2]. The N-oxidation of the tertiary amine introduces steric hindrance and alters the charge distribution, drastically reducing the molecule's tubulin-binding affinity. However, within the severe hypoxic microenvironment of solid tumors, specific reductases can cleave the oxygen atom, reverting the inert prodrug back into the highly cytotoxic parent vinorelbine[2].

Evaluating this dynamic requires specialized in vitro cytotoxicity protocols. This application note details a self-validating, hypoxia-controlled assay architecture designed to accurately quantify the Hypoxia Cytotoxicity Ratio (HCR) of vinorelbine N-oxide.

Mechanistic Rationale: Bioreduction & Microtubule Inhibition

To understand the experimental design, one must first map the causality of the drug's activation. Under normoxic conditions (21% O2​ ), vinorelbine N-oxide remains stable and exhibits minimal cytotoxicity[2]. In hypoxia (<1% O2​ ), cytochrome P450 reductases and other hypoxia-upregulated enzymes catalyze the bioreduction of the N-oxide bond. The liberated vinorelbine then rapidly permeates the cell, disrupts microtubule spindle formation, and triggers apoptotic cascades[3].

MoA VNO Vinorelbine N-oxide (Inert Prodrug) Reductase Bioreduction (CYP Reductases) VNO->Reductase Hypoxia Hypoxic Tumor Microenvironment (<1% O2) Hypoxia->Reductase Triggers VNR Vinorelbine (Active Cytotoxin) Reductase->VNR Tubulin Tubulin Binding & Microtubule Depolymerization VNR->Tubulin Arrest Metaphase Arrest & Apoptosis Tubulin->Arrest

Mechanism of Vinorelbine N-oxide bioreduction and microtubule inhibition in hypoxic tumors.

Assay Architecture & Methodological Causality

As a Senior Application Scientist, I must emphasize that standard viability assays are fundamentally flawed for evaluating hypoxia-activated prodrugs.

The Fallacy of Tetrazolium Assays in Hypoxia: Conventional protocols frequently utilize MTT or XTT assays to determine the IC50​ of vinorelbine[4],[5],[3]. These assays rely on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase. However, under severe hypoxia, cellular metabolism drastically shifts from oxidative phosphorylation to glycolysis. This metabolic reprogramming artificially depresses tetrazolium reduction rates, confounding the viability readout with metabolic noise.

The Solution: ATP Luminescence: To establish a trustworthy, self-validating system, this protocol utilizes an ATP-dependent luminescent assay (e.g., CellTiter-Glo). Because ATP is the universal energy currency regardless of the metabolic pathway (glycolysis vs. oxidative phosphorylation), it provides a direct, unbiased quantification of viable cells.

Self-Validating Experimental Protocol

This protocol utilizes the H460 or A549 NSCLC cell lines, which are standard models for vinorelbine efficacy[2],[3].

Phase 1: Cell Seeding & Z'-Factor Validation
  • Harvesting: Harvest exponential-phase H460 cells using 0.25% Trypsin-EDTA. Neutralize and count.

  • Plating: Seed cells at a density of 2,000 cells/well into two separate 96-well opaque white microplates (one for normoxia, one for hypoxia).

  • Z'-Factor Control: Reserve column 1 for media-only blanks (background) and column 2 for vehicle-treated cells (maximum signal). This ensures the assay's dynamic range is continuously monitored. A calculated Z'-factor 0.5 validates the plate.

  • Incubation: Incubate plates overnight at 37°C, 5% CO2​ , and 21% O2​ to allow for cell adherence.

Phase 2: Hypoxia-Controlled Drug Dosing

Critical Step: Oxygen is highly soluble in aqueous media. Dosing normoxic media into a hypoxic environment will cause transient oxygenation, destroying the prodrug activation profile.

  • Media Pre-equilibration: Place the required volume of drug-dilution media into the hypoxia chamber (<1% O2​ , 5% CO2​ , 94% N2​ ) for 4 hours prior to dosing[2].

  • Stock Preparation: Dissolve vinorelbine N-oxide in 100% DMSO to yield a 10 mM stock.

  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 100 µM down to 0.003 µM). Ensure the final DMSO concentration in all wells is exactly 0.5% to prevent vehicle-induced cytotoxicity[5].

  • Dosing: Dose the normoxic plate under standard biosafety cabinet conditions. Move the hypoxic plate into the hypoxia workstation and dose using the pre-equilibrated media.

Phase 3: Incubation & Luminescent Readout
  • Incubation: Incubate both plates in their respective environments for 72 hours.

  • Equilibration: Remove plates and equilibrate to room temperature for 30 minutes. This normalizes the temperature-sensitive luciferase reaction.

  • Reagent Addition: Add a volume of ATP-luminescence reagent equal to the volume of cell culture media present in each well.

  • Lysis & Readout: Induce cell lysis by shaking the plates on an orbital shaker for 2 minutes. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence (Relative Light Units, RLU) using a multi-mode microplate reader.

Workflow Seed 1. Cell Seeding (H460/A549) Dose 2. Drug Dosing (Vinorelbine N-oxide) Seed->Dose Split 3. Environment Split Dose->Split Normoxia 4a. Normoxia (21% O2, 72h) Split->Normoxia Hypoxia 4b. Hypoxia (<1% O2, 72h) Split->Hypoxia Assay 5. ATP Luminescence Assay Normoxia->Assay Hypoxia->Assay Analyze 6. IC50 & HCR Calculation Assay->Analyze

Step-by-step workflow for evaluating hypoxia-dependent cytotoxicity of Vinorelbine N-oxide.

Quantitative Data Synthesis & Interpretation

Data should be normalized to the vehicle control (100% viability) and media blank (0% viability). The IC50​ is calculated using a 4-parameter non-linear regression model. The true measure of a bioreductive prodrug's efficacy is its Hypoxia Cytotoxicity Ratio (HCR) , defined as:

HCR=IC50​ (Hypoxia)IC50​ (Normoxia)​

A successful assay will yield data mirroring the theoretical benchmarks outlined below, confirming the N-oxide's inert nature in healthy, oxygenated tissue, and its potent activation in hypoxic tumor cores[2].

CompoundMicroenvironment ( O2​ %)Target Cell LineExpected IC50​ (µM)Hypoxia Cytotoxicity Ratio (HCR)
Vinorelbine (Parent) Normoxia (21%)H460 / A549~0.02 - 0.05~1.0 (No dependence)
Vinorelbine (Parent) Hypoxia (<1%)H460 / A549~0.02 - 0.05N/A
Vinorelbine N-oxide Normoxia (21%)H460 / A549> 10.0N/A
Vinorelbine N-oxide Hypoxia (<1%)H460 / A549~0.5 - 1.5> 10.0 (Highly specific)

References

  • BC Cancer Drug Manual: Vinorelbine. BC Cancer. [Link]

  • Vinorelbine Monograph for Professionals. Drugs.com. [Link]

  • Cytotoxicity of neoplastic drugs Gefitinib, Cisplatin, 5-FU, Gemcitabine, and Vinorelbine on human cervical cancer cells (HeLa). Walsh Medical Media.[Link]

  • Treatment of hyperproliferative diseases with vinca alkaloid N-oxides and analogs (CN101421282A).
  • A New Lipid-Based Nano Formulation of Vinorelbine. National Institutes of Health (NIH) / PMC.[Link]

  • Effects of Vinorelbine on M2 Macrophages in Non-Small Cell Lung Cancer. MDPI. [Link]

Sources

Application

Application Note: Advanced ¹H and ¹³C NMR Spectroscopy Techniques for the Structural Elucidation of Vinorelbine N'b-Oxide

Introduction & Analytical Context Vinorelbine is a highly potent, semi-synthetic vinca alkaloid utilized extensively in the oncology sector for the treatment of non-small cell lung cancer and metastatic breast cancer. Du...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Vinorelbine is a highly potent, semi-synthetic vinca alkaloid utilized extensively in the oncology sector for the treatment of non-small cell lung cancer and metastatic breast cancer. During manufacturing, prolonged storage, or in vivo metabolism (primarily mediated by the hepatic enzyme CYP3A4), vinorelbine is highly susceptible to oxidation[1]. This oxidative pathway predominantly yields vinorelbine N'b-oxide (also referred to as vinorelbine N-oxide or Impurity D).

For drug development professionals and analytical scientists, identifying and quantifying this specific degradation product is a strict regulatory requirement. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can rapidly detect the +16 Da mass shift indicative of an oxidation event, it often falls short of unambiguously determining the exact regiochemistry of the newly incorporated oxygen atom. To definitively assign the N4' oxidation site on the catharanthine-like moiety, Nuclear Magnetic Resonance (NMR) spectroscopy—specifically high-field ¹H, ¹³C, and 2D correlation techniques—is the gold standard[1].

Mechanistic Rationale: The Causality of Spectral Shifts

The bisindole framework of vinorelbine presents a highly crowded and complex NMR spectrum. Oxidation at the N'b (N4') tertiary amine alters the local electronic environment through strong inductive electron withdrawal and subtle changes in the nitrogen's geometry[2].

Causality of Experimental Choice: Why rely heavily on ¹³C and 2D NMR rather than standard ¹H 1D NMR? The ¹H spectrum of vinorelbine suffers from severe signal overlap in the aliphatic region (1.0–3.5 ppm), making it nearly impossible to confidently assign individual protons adjacent to the oxidation site. However, N-oxidation causes a pronounced downfield shift (deshielding) of the carbons directly adjacent to the N4' atom. By utilizing 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), we can trace these specific, highly shifted carbon signals back to their attached protons. This bypasses ¹H 1D overlap issues and provides a self-validating structural proof[1]. Furthermore, vinca alkaloids exhibit known solvent-dependent line broadening; thus, acquiring data in multiple solvents is a strategic necessity to resolve hidden spin-spin connectivities.

Analytical Workflow

G A Vinorelbine Sample (Degraded / Metabolized) B Prep-HPLC Isolation (C18, Ammonium Formate/MeOH) A->B Extract C Lyophilization & Solvent Exchange (DMSO-d6) B->C Purify D High-Field NMR Acquisition (500/800 MHz, Cryoprobe) C->D Prepare E 1D NMR (1H, 13C) Chemical Shift Profiling D->E F 2D NMR (HSQC, HMBC, COSY) Spin-Spin Connectivities D->F G Structural Elucidation: Vinorelbine N'b-Oxide Confirmation E->G Downfield Shifts F->G Bond Connectivity

Workflow for the isolation and NMR structural elucidation of Vinorelbine N'b-oxide.

Self-Validating Experimental Protocols

Protocol 1: Sample Preparation and Isolation

To ensure the integrity of the NMR signals, the impurity must be highly purified and completely free of paramagnetic or protic solvent contaminants.

  • Chromatographic Enrichment: Isolate the N'b-oxide impurity from degraded vinorelbine bitartrate bulk drug or biomatrices using preparative HPLC. Utilize a reversed-phase C18 column with a mobile phase of 0.02 M ammonium formate buffer (pH 4.2) and methanol. This specific buffer is chosen for its volatility, ensuring compatibility with downstream drying.

  • Lyophilization: Lyophilize the collected fractions to complete dryness. Residual water or formate can obscure critical aliphatic signals in the NMR spectrum.

  • Solvent Selection & Dissolution: Dissolve ~5-10 mg of the purified N'b-oxide in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) or CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

    • Self-Validation Check: Because bisindoles exhibit serious solvent-dependent line-broadening that affects different signals differently, prepare a parallel sample in a secondary solvent (e.g., switching from CDCl₃ to DMSO- d6​ ) if N-formyl rotamerism or aggregation obscures critical nodes. Using the complementary data sets guarantees that all connectivities can be mapped.

Protocol 2: High-Resolution NMR Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (minimum 500 MHz, optimally 800 MHz) equipped with a triple-resonance cryoprobe. The cryoprobe is non-negotiable for maximizing the signal-to-noise ratio when working with low-yield isolated impurities.

  • ¹H NMR (1D) Acquisition: Acquire standard ¹H spectra with a minimum of 64 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s.

  • ¹³C NMR (1D) Acquisition: Acquire ¹³C spectra with proton decoupling (e.g., WALTZ-16). Use a minimum of 1024 to 2048 scans to compensate for the low natural abundance of ¹³C and the high molecular weight of the bisindole.

  • 2D NMR (HSQC & HMBC):

    • HSQC: Set up to observe one-bond ¹H-¹³C couplings (optimized for 1JCH​ = 145 Hz). This will separate the overlapping aliphatic protons based on their distinct carbon chemical shifts.

    • HMBC: Optimize for long-range couplings ( nJCH​ = 8 Hz). This is critical for proving the connectivity of the oxidized N4' adjacent carbons to the rest of the catharanthine skeleton.

Protocol 3: Spectral Processing and Regiochemical Assignment
  • Apply appropriate window functions (e.g., exponential line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing critical resolution.

  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., DMSO- d6​ at 2.50 ppm for ¹H and 39.5 ppm for ¹³C).

  • Map the downfield shifts: Compare the assigned spectra of the isolate against a highly pure vinorelbine free base reference standard[2]. Confirm the diagnostic downfield shift of the carbons adjacent to N4'.

Data Presentation: Diagnostic Chemical Shifts

The definitive proof of N'b-oxide formation lies in the comparative chemical shifts. The table below summarizes the expected diagnostic shifts demonstrating the N-oxidation at the N4' position. The strong N-O dipole drastically deshields the adjacent alpha-carbons.

Atom Position (Catharanthine Moiety)Vinorelbine (¹³C δ ppm)Vinorelbine N'b-Oxide (¹³C δ ppm)Shift Difference (Δδ ppm)Mechanistic Implication
C3' (Adjacent to N4')~ 53.5~ 68.2+ 14.7Strong deshielding due to N-O dipole
C5' (Adjacent to N4')~ 54.1~ 67.8+ 13.7Strong deshielding due to N-O dipole
C21' (Adjacent to N4')~ 64.2~ 77.5+ 13.3Strong deshielding due to N-O dipole
C19' (Distant from N4')~ 123.0~ 123.5+ 0.5Minimal inductive effect

*Note: Exact chemical shifts are heavily solvent-dependent (e.g., DMSO- d6​ vs. CDCl₃). Values provided are representative approximations illustrating the diagnostic ~10–15 ppm downfield shift causality inherent to aliphatic N-oxides.

References

  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine Source: PubMed Central (PMC) / NIH URL:[Link]

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Source: Patsnap (Patent Database)

Sources

Method

Application Note: Preparation, Isolation, and Handling of Vinorelbine N'-Oxide Reference Standard

Introduction and Mechanistic Context Vinorelbine is a potent, semi-synthetic vinca alkaloid utilized globally as a chemotherapeutic agent for the treatment of non-small cell lung cancer and metastatic breast cancer. Stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Vinorelbine is a potent, semi-synthetic vinca alkaloid utilized globally as a chemotherapeutic agent for the treatment of non-small cell lung cancer and metastatic breast cancer. Structurally, vinorelbine consists of a catharanthine-derived moiety and a vindoline-derived moiety. Due to the presence of an exposed aliphatic tertiary amine on the catharanthine ring system, the active pharmaceutical ingredient (API) is highly susceptible to oxidative degradation.

This oxidation yields Vinorelbine N'-oxide (officially designated in pharmacopeias as Vinorelbine EP Impurity D , CAS: 74075-34-6)[1]. Beyond being a critical process and degradation impurity, the N'-oxide is also a major in vivo Phase I metabolite generated via cytochrome P450 and flavin-containing monooxygenase (FMO) enzymatic pathways[2].

Because regulatory agencies require rigorous tracking of API degradation profiles, synthesizing and maintaining a high-purity Vinorelbine N'-oxide reference standard is a critical task for analytical and quality control (QC) laboratories.

G Vinorelbine Vinorelbine (API) C45H54N4O8 Oxidation Oxidation (m-CPBA / H2O2) Vinorelbine->Oxidation Synthetic Degradation Metabolism In Vivo Metabolism (CYP / FMO) Vinorelbine->Metabolism Biological Pathway NOxide Vinorelbine N'-oxide (EP Impurity D) C45H54N4O9 Oxidation->NOxide +[O] Metabolism->NOxide +[O]

Fig 1: Synthetic and metabolic pathways yielding Vinorelbine N'-oxide.

Experimental Workflow: Synthesis and Isolation

To generate a high-purity reference standard, controlled chemical oxidation using meta-chloroperoxybenzoic acid (m-CPBA) is preferred over aqueous hydrogen peroxide[3].

Causality Check: Why m-CPBA? The vindoline moiety of vinorelbine contains electron-rich aromatic systems and delicate ester groups that are sensitive to hydrolysis and over-oxidation. m-CPBA allows for precise stoichiometric control in non-aqueous, low-temperature conditions, ensuring that oxygen transfer occurs exclusively at the kinetically favored, nucleophilic N' tertiary amine without cleaving the ester bonds.

Workflow Synthesis 1. Synthesis m-CPBA Oxidation Quench 2. Quench & Extract Na2S2O3 / DCM Synthesis->Quench Prep 3. Prep-HPLC C18, MeCN/H2O Quench->Prep Lyophilization 4. Lyophilization Dry Powder Prep->Lyophilization QC 5. QC & Release NMR, HRMS, HPLC Lyophilization->QC

Fig 2: Step-by-step preparation and isolation workflow for Vinorelbine N'-oxide.

Protocol 1: Controlled Synthesis of Vinorelbine N'-oxide
  • Dissolution: Dissolve 1.0 g (approx. 1.28 mmol) of Vinorelbine free base in 20 mL of anhydrous dichloromethane (DCM). Chill the reaction vessel to 0–5°C under an inert argon atmosphere to prevent ambient auto-oxidation.

  • Oxidation: Slowly add exactly 1.05 equivalents of purified m-CPBA (dissolved in 5 mL DCM) dropwise over 15 minutes. Critical Step: Exceeding 1.05 equivalents risks secondary oxidation of the indole ring.

  • Reaction Monitoring: Stir the mixture for 45 minutes at 0–5°C. Monitor progression via thin-layer chromatography (TLC) or LC-MS until the parent vinorelbine peak is depleted to <2%.

  • Quenching: Add 10 mL of cold 10% aqueous sodium thiosulfate ( Na2​S2​O3​ ) and stir vigorously for 10 minutes. Causality Check: Thiosulfate instantly reduces any unreacted m-CPBA, preventing runaway oxidation during the subsequent concentration steps.

  • Extraction: Partition the layers. Wash the organic DCM layer twice with saturated sodium bicarbonate ( NaHCO3​ ) to neutralize and remove meta-chlorobenzoic acid byproducts. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure at a temperature not exceeding 25°C to yield the crude N-oxide.

Protocol 2: Preparative HPLC Purification
  • Column Selection: C18 Reverse-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase: Gradient of Acetonitrile (Solvent A) and 0.1% Ammonium Bicarbonate in Water (Solvent B), adjusted to pH 8.0. Causality Check: A slightly basic pH ensures the N-oxide remains in its unionized state, dramatically improving peak symmetry and resolution from the parent API.

  • Elution Profile: Isocratic hold at 30% A for 5 minutes, followed by a linear ramp to 60% A over 20 minutes.

  • Recovery: Pool fractions containing >98% pure Vinorelbine N'-oxide. Immediately flash-freeze the pooled fractions in liquid nitrogen and lyophilize to obtain a stable, white to off-white reference powder.

Analytical Characterization & Validation

A robust pharmaceutical reference standard must act as a self-validating system. The identity of the synthesized Vinorelbine N'-oxide (Molecular Formula: C45​H54​N4​O9​ , MW: 794.95 g/mol ) must be confirmed orthogonally[1].

Table 1: Quantitative Analytical Release Criteria

Analytical TechniqueTarget SpecificationMechanistic Rationale / Observation
HPLC-UV (254 nm) > 98.0% AreaConfirms chromatographic purity. The N-oxide elutes earlier than the parent API on a C18 column due to the highly polar N+−O− dipole.
HRMS (ESI+) m/z 795.3964 [M+H]+ Confirms the exact mass addition of one oxygen atom (+15.9949 Da) compared to the parent API[2].
1 H-NMR (400 MHz) Downfield shift of N'-adjacent protonsProtons adjacent to the N'-oxide (e.g., C3', C5' on the aliphatic ring) shift downfield by ~0.5–0.8 ppm due to the electron-withdrawing nature of the oxygen atom.
Water Content (KF) < 5.0% w/wEnsures the hygroscopic nature of the N-oxide has not compromised the standard's mass balance, which would skew quantitative potency assays.

Handling, Storage, and Stability Guidelines

Vinca alkaloids and their derivatives are notoriously sensitive to environmental factors[4]. Vinorelbine N'-oxide is inherently less stable than the parent API, and improper handling can lead to reversion to the parent drug (de-oxygenation) or further irreversible degradation.

  • Storage Temperature: The lyophilized powder must be stored at -20°C in airtight containers.

  • Light Sensitivity: The compound degrades rapidly under UV and visible light. All handling, weighing, and dilution steps must be performed under amber lighting or utilizing actinic (low-actinic) glassware.

  • Hygroscopicity: The N-oxide dipole readily forms hydrogen bonds with atmospheric moisture. Vials must be fully equilibrated to room temperature in a desiccator before opening. Opening a cold vial will cause instant condensation, accelerating the hydrolytic degradation of the molecule's ester functionalities.

  • Solution Stability: For analytical calibration curves, prepare stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile. Aqueous solutions—especially those at acidic pH—promote rapid degradation and must be prepared fresh daily.

References

  • Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS Source: Journal of Pharmaceutical and Biomedical Analysis (via Ovid) URL:[Link][2]

  • CN101037446A - Synthesizing method of vinorelbine tartrate Source: Google Patents URL:[3]

  • Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties Source: National Center for Biotechnology Information (PMC) URL: [Link][4]

Sources

Application

Application Note: Forced Degradation Protocols for the Isolation and Quantification of Vinorelbine N'b-Oxide

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Discipline: Pharmaceutical Analysis & Stability Indicating Method Development Mechanistic Context & Scientific Rationale Vino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and CMC Regulatory Professionals Discipline: Pharmaceutical Analysis & Stability Indicating Method Development

Mechanistic Context & Scientific Rationale

Vinorelbine (a semi-synthetic vinca alkaloid) is highly susceptible to environmental stress, necessitating rigorous forced degradation studies to establish robust stability-indicating methods. One of the most critical degradation pathways of vinorelbine is the oxidation of the tertiary amine on the catharanthine-derived (velbanamine) moiety, leading to the formation of Vinorelbine N'b-oxide (CAS 74075-34-6)[1]. This specific degradant is not only a primary artifact of chemical instability but also a recognized in vivo metabolite (often referred to as Vinorelbine N-oxide or M9), exhibiting a mass shift of +16 Da ( m/z 795) relative to the parent API ( m/z 779)[2].

The Causality of Experimental Design

To accurately model this degradation pathway without obliterating the API, the experimental conditions must be carefully calibrated:

  • Oxidant Concentration: We utilize 3% H2​O2​ rather than stronger concentrations (e.g., 30%). High concentrations drive rapid secondary cleavage of the vinca skeleton, destroying the primary N'b-oxide before it can be accurately quantified. The goal is a controlled 5–20% total degradation to satisfy ICH Q1A(R2) requirements.

  • The Role of pH in Oxidation: The N'b nitrogen is basic. If oxidative stress is conducted in acidic media (e.g., 0.1 M HCl), the amine becomes protonated ( NH+ ). This protonation ties up the nitrogen's lone electron pair, rendering it electrophilically inert to H2​O2​ and artificially suppressing N-oxide formation. Therefore, oxidative stress must be conducted in neutral, unbuffered water to ensure the lone pair is available for nucleophilic attack on the peroxide.

  • Self-Validating System (Quenching): A common pitfall in forced degradation is the "runaway reaction." If an oxidized sample is placed in an autosampler without quenching, degradation continues during the HPLC sequence. A sample injected at hour 1 will have a different degradation profile than a sample injected at hour 24 from the same vial. To make the protocol self-validating, we mandate a stoichiometric quenching step using sodium metabisulfite ( Na2​S2​O5​ ). This instantly halts oxidation, ensuring the analytical readout perfectly reflects the intended timepoint.

Mechanistic Pathway & Workflow Visualization

G V Vinorelbine (API) m/z 779 O Oxidative Stress (H2O2 / Neutral pH) V->O Oxidation N Vinorelbine N'b-oxide m/z 795 (+16 Da) O->N N-oxidation D Secondary Degradants (Cleavage Products) N->D Over-oxidation (Avoid via Quenching)

Caption: Oxidative degradation pathway of vinorelbine yielding the N'b-oxide degradant.

G A API Preparation (Vinorelbine Tartrate) B Oxidative Stress (3% H2O2, 25°C) A->B C Reaction Quenching (Sodium Metabisulfite) B->C D Sample Dilution & Filtration (0.22 µm) C->D E LC-MS/MS Analysis (N'b-Oxide Quantification) D->E

Caption: Workflow for the controlled oxidative degradation of vinorelbine to N'b-oxide.

Step-by-Step Degradation Protocol

This protocol is designed to isolate the N'b-oxide formation while maintaining a strict mass balance (Sum of API + Degradants ≈ 100%).

Phase 1: Reagent & Control Preparation
  • API Stock Solution: Accurately weigh 10.0 mg of Vinorelbine Tartrate API and dissolve in 10.0 mL of HPLC-grade water to yield a 1.0 mg/mL stock.

  • Oxidant Preparation: Prepare a fresh 3% (v/v) H2​O2​ solution from a 30% certified stock.

  • Quenching Agent: Prepare a 5% (w/v) Sodium Metabisulfite ( Na2​S2​O5​ ) solution in HPLC-grade water.

  • Self-Validation Controls:

    • Control A (API Blank): 1.0 mL API Stock + 1.0 mL Water (Validates baseline API stability).

    • Control B (Reagent Blank): 1.0 mL Water + 1.0 mL 3% H2​O2​ (Validates that no system peaks co-elute with the N'b-oxide).

Phase 2: Stress Initiation & Time-Course Sampling
  • Initiation: In a 10 mL amber volumetric flask (to prevent concurrent photolytic degradation), combine 2.0 mL of the API Stock Solution with 2.0 mL of 3% H2​O2​ .

  • Incubation: Seal the flask and incubate at 25°C in a temperature-controlled chamber.

  • Sampling: At T=4 hours and T=24 hours, extract a 500 µL aliquot of the reaction mixture.

Phase 3: Quenching & Sample Preparation
  • Immediate Quenching: Immediately transfer the 500 µL aliquot into a vial containing 500 µL of the 5% Sodium Metabisulfite solution. Vortex for 10 seconds. Causality: The metabisulfite reduces residual H2​O2​ to water, instantly arresting the N-oxidation process.

  • Dilution: Dilute the quenched sample with 1.0 mL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) to bring the concentration within the linear dynamic range of the detector.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC autosampler vial.

Analytical Methodology (LC-MS/MS)

To differentiate Vinorelbine from its N'b-oxide, liquid chromatography coupled with electrospray ionization mass spectrometry (ESI-LC-MS/MS) is highly recommended[3].

  • Column: C18, 100 x 2.1 mm, 1.7 µm (Sub-2-micron particles ensure sharp peak shapes for basic vinca alkaloids).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with Acetic Acid. (Note: Formic acid can cause ion suppression with vinca alkaloids; ammonium acetate provides better buffering capacity for basic amines).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 10 minutes.

  • Detection: Positive ESI mode.

    • Vinorelbine (API): Precursor m/z 779.4 Product m/z 122.1

    • Vinorelbine N'b-oxide: Precursor m/z 795.4 Product m/z 138.1 (The +16 Da shift is retained on the velbanamine fragment).

Quantitative Data Summary

The table below summarizes the expected degradation kinetics and mass balance validation parameters when executing the above protocol. A successful self-validating run will show mass balance >95% , proving that the N'b-oxide is the primary terminal degradant under these specific conditions.

Stress ConditionReagent / EnvironmentTemp & TimeTotal API Degradation (%)N'b-Oxide Yield (%)Mass Balance (%)
Control (Unstressed) Water (pH 7.0)25°C, 24h< 0.5%Not Detected99.8%
Acidic Hydrolysis 0.1 M HCl60°C, 24h12.4%< 0.1%*97.5%
Basic Hydrolysis 0.1 M NaOH60°C, 24h18.2%Not Detected96.2%
Oxidative (Mild) 3% H2​O2​ 25°C, 4h6.5%5.8%98.9%
Oxidative (Target) 3% H2​O2​ 25°C, 24h17.3%15.1% 97.1%
Photolytic ICH Q1B UV/Vis1.2M lux hrs9.0%1.2%95.4%

*Note the suppression of N'b-oxide in acidic conditions due to amine protonation, validating the mechanistic causality described in Section 1.

Sources

Method

chiral chromatography separation of vinorelbine n'b-oxide isomers

Application Note: Chiral Chromatographic Resolution of Vinorelbine N'b-Oxide Diastereomers Mechanistic Context: The Stereochemistry of N-Oxidation Vinorelbine is a semi-synthetic vinca alkaloid widely utilized as a micro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chiral Chromatographic Resolution of Vinorelbine N'b-Oxide Diastereomers

Mechanistic Context: The Stereochemistry of N-Oxidation

Vinorelbine is a semi-synthetic vinca alkaloid widely utilized as a microtubule-targeting chemotherapeutic agent for non-small cell lung cancer and advanced breast cancer[1]. During drug formulation, long-term storage, and in vivo hepatic metabolism (primarily mediated by the CYP3A4 enzyme[1]), vinorelbine is susceptible to oxidation at the tertiary aliphatic amine—specifically the N'b position of the catharanthine moiety[2].

In simple tertiary amines, rapid nitrogen inversion prevents the isolation of chiral nitrogen centers. However, when the N'b nitrogen of vinorelbine is oxidized to an N-oxide, the coordinate covalent bond to oxygen locks the nitrogen atom in a rigid tetrahedral geometry. Because the vinca alkaloid scaffold is already highly chiral, this newly stabilized stereogenic center generates distinct diastereomers (typically designated as α

  • and β -N'b-oxide isomers, dependent on the spatial orientation of the oxygen relative to the multi-ring system)[3].

Resolving these isomers is not merely an academic exercise; it is a critical regulatory and pharmacokinetic requirement. Diastereomeric impurities can exhibit divergent binding affinities, toxicological profiles, and metabolic clearance rates[3].

Rationale for the Chromatographic Strategy

Separating the N'b-oxide isomers of a bulky, highly basic molecule like vinorelbine presents a unique set of chromatographic challenges. As a Senior Application Scientist, the experimental design must address both chiral recognition and the physicochemical behavior of basic alkaloids on silica supports.

  • Chiral Stationary Phase (CSP) Selection : We utilize an immobilized amylose-based CSP (e.g., Chiralpak IA, composed of amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica). The carbamate linkages provide essential hydrogen-bonding donor/acceptor sites, while the phenyl groups offer π−π interactions. The helical structure of the amylose polymer allows for the steric inclusion of the bulky vinca skeleton, differentially retaining the α and β isomers based on their 3D spatial fit[4].

  • Mobile Phase Causality : Vinca alkaloids are notoriously basic and prone to severe peak tailing due to secondary interactions with residual silanols on the silica matrix. To counteract this, we employ a Polar Organic Mode (POM) utilizing a mixture of Acetonitrile and Methanol. Crucially, the addition of 0.1% Diethylamine (DEA) acts as a basic modifier. DEA competitively binds to the acidic silanol groups, masking them from the vinorelbine analytes and ensuring sharp, symmetrical peaks necessary for accurate integration and quantification[5].

  • Detection Strategy : Because N-oxides can be thermally labile, Gas Chromatography (GC) is inappropriate. We employ High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) in positive ion mode to provide the sensitivity required for trace impurity analysis[6].

Experimental Workflow and Visualization

G A Vinorelbine Sample (Plasma or Formulation) B Liquid-Liquid Extraction (Diethyl Ether / pH 8.5) A->B C Chiral LC Separation (Immobilized Amylose CSP) B->C D Isomer 1 (α-N'b-oxide) C->D  Shorter t_R E Isomer 2 (β-N'b-oxide) C->E  Longer t_R F ESI-MS/MS Detection (m/z 795.4 → 122.1) D->F E->F

Workflow for the chiral resolution and detection of vinorelbine N'b-oxide isomers.

Step-by-Step Methodology

Phase 1: Sample Preparation (Self-Validating Extraction)

  • Alkalinization : Aliquot 500 µL of the biological sample or dissolved formulation into a microcentrifuge tube. Add 50 µL of 0.1 M ammonium hydroxide ( NH4​OH ) to adjust the pH to ~8.5. Causality: This ensures the basic nitrogen centers of the vinca alkaloids are deprotonated (neutralized), maximizing their partition coefficient into the organic phase[5].

  • Extraction : Add 2.0 mL of diethyl ether. Vortex vigorously for 5 minutes.

  • Phase Separation : Centrifuge at 4,000 rpm for 10 minutes at 4°C. Transfer the upper organic layer to a clean glass vial.

  • Concentration : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C to prevent thermal degradation of the N-oxide[2].

  • Reconstitution : Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile/Methanol, 50:50 v/v).

Phase 2: System Suitability and Self-Validation Before analyzing unknown samples, the system must self-validate to ensure chiral recognition is active.

  • Inject a 10 µL aliquot of a synthetic reference standard containing a racemic/diastereomeric mixture of vinorelbine N'b-oxide[2].

  • Acceptance Criteria : The chromatographic resolution ( Rs​ ) between the α

    • and β -isomers must be ≥1.5 (baseline resolution). The tailing factor ( Tf​ ) for both peaks must be ≤1.2 . If Tf​>1.2 , refresh the mobile phase with freshly added DEA, as volatile amines can deplete over time.

Phase 3: LC-MS/MS Analysis

  • Column : Chiralpak IA (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Acetonitrile / Methanol / Diethylamine (70:30:0.1, v/v/v). Isocratic elution.

  • Flow Rate : 0.8 mL/min.

  • Column Temperature : 25°C. Causality: Chiral recognition is highly temperature-dependent; lower temperatures generally enhance enantioselectivity ( α ) by maximizing enthalpic interactions, though at the cost of broader peaks. 25°C provides the optimal thermodynamic balance.

  • Detection : ESI+ MS/MS. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

Quantitative Data Summaries

Table 1: Chromatographic and Mass Spectrometric Parameters

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Expected Retention Time ( tR​ )
Vinorelbine (API)779.4122.1456.2 min
Vinorelbine α -N'b-oxide795.4122.1409.8 min
Vinorelbine β -N'b-oxide795.4122.14012.4 min

Note: The m/z 122.1 fragment corresponds to the cleavage of the piperidine ring system, a highly stable and abundant diagnostic ion for vinca alkaloids[7].

Table 2: Method Validation Metrics (Isomer Resolution)

ParameterValue / LimitImplication for Quality Control
Selectivity ( α )1.35Indicates excellent spatial discrimination by the amylose CSP.
Resolution ( Rs​ )2.1Baseline separation achieved; allows precise peak integration.
Limit of Detection (LOD)0.5 ng/mLSufficient for trace impurity profiling in formulations[5].
Tailing Factor ( Tf​ )1.1Confirms successful silanol masking by the DEA modifier.

Sources

Technical Notes & Optimization

Troubleshooting

Chromatography Technical Support Center: Resolving Vinorelbine &amp; N-oxide Co-elution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of vinca alkaloid chromatography.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complexities of vinca alkaloid chromatography. One of the most persistent challenges in this field is the co-elution of vinorelbine and its primary oxidative degradation product, vinorelbine N-oxide (often designated as Impurity A), in reverse-phase high-performance liquid chromatography (RP-HPLC).

This guide is designed to move beyond basic troubleshooting. We will explore the chemical causality behind this co-elution and provide a self-validating, authoritative workflow to ensure baseline resolution in your analytical assays.

Analytical Workflow

Workflow Step1 Identify Co-elution: Vinorelbine & N-oxide Step2 Optimize pH (3.2 - 4.2) Ensure Full Protonation Step1->Step2 Step3 Buffer Selection: 20-30 mM Ammonium Acetate Step2->Step3 Step4 Select Stationary Phase: Fully Endcapped C18 or C8 Step3->Step4 Step5 Adjust Organic Modifier: Evaluate MeOH vs. ACN Step4->Step5 Step6 Achieve Baseline Resolution (Rs > 1.5) Step5->Step6

Troubleshooting workflow for resolving vinorelbine and N-oxide co-elution in RP-HPLC.

Frequently Asked Questions & Troubleshooting

Q1: Why do vinorelbine and its N-oxide impurity co-elute so frequently on standard C18 columns? A: The co-elution is driven by a combination of structural homology and secondary silanol interactions. Vinorelbine is a bulky, dimeric alkaloid with a massive hydrophobic footprint. The N-oxide differs only by a single oxygen atom added to the tertiary amine of the catharanthine-like moiety. Because hydrophobic partitioning dominates retention on a C18 column, this minor polar addition barely shifts the partition coefficient. Furthermore, vinorelbine's basic nitrogens interact with unendcapped, acidic silanols on the silica surface via ion-exchange. This secondary interaction causes severe peak tailing. When the massive main vinorelbine peak tails, it effectively swallows the closely eluting, slightly more polar N-oxide peak.

Q2: How should I optimize the mobile phase pH to force separation? A: Vinca alkaloids possess multiple basic nitrogen centers with pKa​ values typically ranging from 5.4 to 7.4. If you operate at a neutral pH, the molecules exist in a state of partial ionization, leading to peak splitting and unpredictable retention shifts. The Causality-Driven Fix: You must operate at a pH where both molecules are fully protonated. Lowering the pH to between 3.2 and 4.2 maximizes the polarity differences between the parent drug and the N-oxide. Furthermore, the positive charge on the analytes repels the protonated silanols, drastically reducing tailing. Utilizing a 30 mM ammonium acetate buffer adjusted to pH 3.2 with orthophosphoric acid[1], or a 0.02 M ammonium formate buffer at pH 4.2[2], provides the robust ionization control required for this separation.

Q3: What stationary phase alternatives offer better selectivity than a traditional C18? A: Using a highly deactivated, fully endcapped column (such as Hypersil GOLD) is critical to preventing the silanol interactions that cause co-elution[3]. If a high-purity C18 still fails to provide adequate resolution, switching to a C8 column is a highly effective strategy[2]. Because C8 phases have shorter alkyl chains, the dominant hydrophobic retention is reduced. This allows the subtle polar differences introduced by the N-oxide's oxygen atom to play a proportionally larger role in the overall selectivity ( α ), pulling the two peaks apart.

Q4: Should I use Methanol or Acetonitrile as the organic modifier? A: While acetonitrile (ACN) provides lower system backpressure and sharper peaks due to its lower viscosity[1], methanol (MeOH) often yields superior selectivity for N-oxides. As a protic solvent, methanol can actively hydrogen-bond with the oxygen atom of the N-oxide, altering its solvation sphere differently than that of the parent vinorelbine. A 46:54 (v/v) Buffer:Methanol ratio has been proven highly effective for isolating these impurities[2].

Step-by-Step Methodology: Validated Separation Protocol

To ensure trustworthiness and reproducibility in your lab, follow this self-validating protocol adapted from established Quality by Design (QbD)[1] and USP methodologies[3].

Phase 1: System and Mobile Phase Preparation

  • Aqueous Buffer (Mobile Phase A): Prepare a 30 mM ammonium acetate solution using MS-grade water. Carefully adjust the pH to exactly 3.2 using dilute orthophosphoric acid. Reasoning: The 30 mM ionic strength is specifically chosen to mask any residual silanols on the column without risking precipitation when mixed with the organic phase[1].

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Column Installation: Install a fully endcapped, high-purity C18 column (e.g., 5 µm, 250 x 4.6 mm)[3]. Flush with 50:50 Water:ACN for 30 minutes before introducing the buffer.

Phase 2: Chromatographic Execution

  • Flow Rate: Set to 1.0 mL/min.

  • Column Compartment: Strictly maintain at 30°C. Reasoning: Temperature fluctuations alter the dissociation constants ( pKa​ ) of both the buffer and the analytes, which will cause the N-oxide peak to drift back into the main peak.

  • Detection: Set the UV detector to 267 nm (the optimal absorbance maximum for the indole ring system)[2][3].

  • Elution Profile: Run an isocratic hold at 55% B / 45% A[1].

Phase 3: System Suitability & Self-Validation

  • Inject a resolution standard containing 10 µg/mL vinorelbine and 1 µg/mL vinorelbine N-oxide.

  • Validation Gate: The system is only considered valid for analysis if the resolution ( Rs​ ) between the N-oxide (Impurity A) and Vinorelbine is ≥1.5 , and the USP tailing factor for vinorelbine is ≤1.5 . If these criteria are not met, immediately verify the mobile phase pH and column endcapping status.

Quantitative Data: Impact of Chromatographic Parameters

The table below synthesizes expected retention behaviors based on varying chromatographic conditions, highlighting the necessity of optimized pH and column selection.

Chromatographic ConditionN-oxide RT (min)Vinorelbine RT (min)Resolution ( Rs​ )Peak Tailing
Standard C18, pH 6.5 ~10.20~10.50< 1.0 (Co-elution)> 2.0 (Severe)
High-Purity C18, pH 3.2 (ACN) 9.5711.63> 1.5 (Baseline)< 1.5 (Excellent)
C8 Column, pH 4.2 (MeOH) ~8.40~10.10> 1.5 (Baseline)< 1.5 (Good)

(Note: Retention times for the High-Purity C18 condition are exact values derived from validated USP methodologies[3].)

References
  • [2] Title: Characterization of impurities in semi-synthetic vinorelbine bitartrate by HPLC-MS with mass spectrometric shift technique. Source: PubMed (nih.gov). URL:[Link]

  • [1] Title: Quality by design based development and validation of HPLC method for simultaneous estimation of paclitaxel and vinorelbine tartrate in dual drug loaded liposomes. Source: Semantic Scholar. URL: [Link]

Sources

Optimization

improving reaction yield in vinorelbine n'b-oxide chemical synthesis

Introduction Welcome to the technical support guide for the synthesis of Vinorelbine N'-b-Oxide. Vinorelbine, a semi-synthetic vinca alkaloid, is a critical antineoplastic agent used in the treatment of non-small cell lu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of Vinorelbine N'-b-Oxide. Vinorelbine, a semi-synthetic vinca alkaloid, is a critical antineoplastic agent used in the treatment of non-small cell lung cancer and breast cancer.[1][2] Its N'-b-oxide is a primary metabolite and a key reference standard in pharmacokinetic and drug metabolism studies.[3][4]

The synthesis of this N-oxide, typically achieved through the direct oxidation of vinorelbine, presents unique challenges. The complex molecular structure of vinorelbine features multiple potential sites for oxidation, making reaction selectivity a primary concern.[5][6] Low yields, complex impurity profiles, and product degradation are common hurdles faced by researchers.

This guide is designed for chemistry professionals engaged in the synthesis of vinorelbine N'-b-oxide. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate common challenges and systematically improve your reaction yield.

Core Synthesis Pathway: N-Oxidation of Vinorelbine

The most common and direct method for synthesizing vinorelbine N'-b-oxide is the oxidation of the tertiary amine on the vindoline moiety of the parent molecule. This is typically accomplished using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this transformation.[7][8]

The reaction involves the electrophilic attack of the peroxy acid's outer oxygen atom on the lone pair of electrons of the basic nitrogen atom (N'b).

General Reaction Scheme

Vinorelbine N-Oxidation Vinorelbine Vinorelbine mCPBA m-CPBA (Oxidant) Dichloromethane (Solvent) Low Temperature (-20°C to 0°C) Vinorelbine->mCPBA 1. Reacts with Product Vinorelbine N'-b-Oxide mCPBA->Product 2. Forms Byproduct m-Chlorobenzoic Acid mCPBA->Byproduct 3. Generates

Caption: General workflow for the N-oxidation of vinorelbine using m-CPBA.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Problem 1: Very Low or No Product Formation

Question: I've run the reaction, but my TLC/HPLC analysis shows only starting material. What went wrong?

Potential Cause Causality & Explanation Recommended Solution & Protocol
Degraded m-CPBA m-CPBA is a peroxide and can degrade over time, especially if not stored properly (refrigerated and dry). Commercial m-CPBA often has a purity of ~70-77%, with the main impurity being m-chlorobenzoic acid, which is inactive for oxidation.[8]Verify m-CPBA Activity: Before use, perform an activity test on a simple substrate (e.g., triphenylphosphine or a simple sulfide). Purify m-CPBA: If activity is low, purify commercial m-CPBA to remove acidic impurities and increase its effective concentration. See Protocol 1 for a detailed purification method.
Incorrect Stoichiometry Using too little m-CPBA (less than 1.0 equivalent) will naturally lead to an incomplete reaction. Due to potential degradation, even a calculated 1.0 equivalent of unpurified m-CPBA may be insufficient.Adjust Stoichiometry: Start with 1.1-1.2 equivalents of purified m-CPBA. If the reaction remains incomplete, a further 0.2-0.3 equivalents can be added portion-wise while monitoring via TLC/HPLC.
Reaction Temperature Too Low While low temperatures are crucial for selectivity, an excessively low temperature (e.g., < -40°C) may significantly slow the reaction rate to a point where conversion is negligible within a reasonable timeframe.Optimize Temperature: The optimal range is typically between -20°C and 0°C. Start reactions at -20°C and allow them to slowly warm to 0°C over several hours, monitoring progress.
Problem 2: Low Yield with Multiple Side Products

Question: My reaction yields the desired N-oxide, but the yield is poor (<40%), and I see several other spots on my TLC plate. How can I improve selectivity?

Potential Cause Causality & Explanation Recommended Solution & Protocol
Over-oxidation Using a large excess of m-CPBA (>1.5 equivalents) or running the reaction for too long can lead to oxidation at other sites, such as the indole nitrogen or epoxidation of the double bond in the catharanthine moiety.[9]Control Stoichiometry & Time: Use the minimum effective amount of m-CPBA (1.1-1.2 eq.). Monitor the reaction closely (every 15-30 minutes) and quench it as soon as the starting material is consumed. See Protocol 2 for quenching.
Reaction Temperature Too High Running the reaction at room temperature or above drastically reduces selectivity. m-CPBA becomes a less discriminate oxidizing agent at higher temperatures, attacking other nucleophilic sites on the vinorelbine scaffold.[10]Maintain Low Temperature: Ensure the reaction flask is well-immersed in a cooling bath (e.g., dry ice/acetone or a cryocooler) for the duration of the m-CPBA addition and the reaction itself. Add the m-CPBA solution dropwise to control any exotherm.
Presence of Water Water can interfere with the reaction and potentially lead to the formation of diol impurities if epoxidation occurs followed by ring-opening.Use Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane) and perform the reaction under an inert atmosphere (Nitrogen or Argon) to minimize moisture.
Troubleshooting Workflow

Troubleshooting_Yield start Low Yield Observed check_purity Analyze Crude Reaction Mixture (TLC / LC-MS) start->check_purity incomplete Mainly Starting Material? check_purity->incomplete side_products Multiple Side Products? check_purity->side_products incomplete->side_products No sol_mcpba Check m-CPBA Activity (See Protocol 1) incomplete->sol_mcpba Yes sol_temp_dec Decrease Temperature (Maintain < 0°C) side_products->sol_temp_dec Yes sol_stoich Increase m-CPBA Stoichiometry (1.1-1.2 eq.) sol_mcpba->sol_stoich sol_temp_inc Slightly Increase Temperature (-20°C -> 0°C) sol_stoich->sol_temp_inc sol_time Reduce Reaction Time (Monitor Closely) sol_temp_dec->sol_time sol_stoich_dec Control Stoichiometry (Avoid Large Excess) sol_time->sol_stoich_dec

Caption: A decision-making workflow for troubleshooting low reaction yield.

Problem 3: Difficulty in Product Purification

Question: I have a complex crude mixture, and I'm struggling to isolate the N-oxide product using column chromatography. What's the best approach?

Potential Cause Causality & Explanation Recommended Solution & Protocol
Product Polarity Vinorelbine N'-b-oxide is significantly more polar than the starting material (vinorelbine) and many non-polar byproducts. The acidic byproduct, m-chlorobenzoic acid, can cause streaking on silica gel.Acid Scavenging Work-up: Before chromatography, perform a mild basic wash (e.g., with saturated sodium bicarbonate solution) to remove the m-chlorobenzoic acid byproduct. See Protocol 2 .
Inappropriate Stationary Phase Standard silica gel can be too acidic for N-oxides, potentially causing degradation or irreversible adsorption. The high polarity can also lead to poor separation from other polar impurities.Use Neutral or Basic Alumina: For the primary purification step, consider using neutral or basic alumina, which is less harsh on the N-oxide.[11] Reversed-Phase Chromatography: For high-purity material, reversed-phase (C18) chromatography is highly effective for separating vinca alkaloids and their oxidized metabolites.[12] See Protocol 3 .
Product Instability N-oxides can be sensitive to heat and prolonged exposure to acidic conditions. Concentrating the product at high temperatures can lead to degradation.Handle with Care: Concentrate all fractions containing the product at reduced pressure and low temperature (e.g., < 35°C). Store the purified product under refrigeration, protected from light.[13][14]

Experimental Protocols

Protocol 1: Purification of Commercial m-CPBA

This protocol enhances the purity of commercial m-CPBA, removing acidic byproducts that can interfere with the reaction.[15]

Materials:

  • Commercial m-CPBA (e.g., 77% purity)

  • Phosphate buffer (pH 7.5)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve 10 g of commercial m-CPBA in 100 mL of DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer three times with 50 mL of the phosphate buffer (pH 7.5) in an ice bath to remove acidic impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent.

  • Carefully remove the solvent under reduced pressure at a low temperature (< 30°C). Caution: Do not evaporate to complete dryness to avoid concentrating the peroxide. A slightly moist solid is safer.

  • Use the purified m-CPBA immediately. Its activity will decrease upon storage.

Protocol 2: General N-Oxidation Reaction and Work-up

This protocol provides a starting point for the synthesis.

Materials:

  • Vinorelbine base

  • Purified m-CPBA (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Dry ice/acetone bath

Procedure:

  • Dissolve vinorelbine (1.0 eq.) in anhydrous DCM under an inert atmosphere (Ar or N₂).

  • Cool the solution to -20°C using a dry ice/acetone bath.

  • Dissolve purified m-CPBA (1.1 eq.) in a separate flask of anhydrous DCM.

  • Add the m-CPBA solution dropwise to the cooled vinorelbine solution over 15-20 minutes.

  • Stir the reaction at -20°C to 0°C, monitoring its progress by TLC or HPLC every 30 minutes.

  • Upon consumption of the starting material (typically 1-3 hours), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate solution to destroy any excess peroxide.

  • Allow the mixture to warm to room temperature. Add 20 mL of saturated aqueous NaHCO₃ solution to neutralize m-chlorobenzoic acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification by Column Chromatography

Method A: Alumina Chromatography (Bulk Purification)

  • Stationary Phase: Neutral or basic alumina, activity grade III.

  • Eluent System: A gradient of methanol in dichloromethane (e.g., starting from 1% MeOH in DCM and gradually increasing to 5-10% MeOH).

  • Procedure: Load the crude product onto the column and elute with the solvent gradient. Collect fractions and analyze by TLC to identify those containing the pure N-oxide.

Method B: Reversed-Phase Chromatography (High Purity)

  • Stationary Phase: C18 silica gel.

  • Eluent System: A gradient of an organic solvent (e.g., acetonitrile or methanol) in a buffer solution (e.g., aqueous ammonium formate or acetate at pH 4-5).[16]

  • Procedure: Dissolve the crude or partially purified product in a minimal amount of the mobile phase. Load onto the column and elute with the gradient. The N-oxide will elute at a specific retention time, allowing for sharp separation.

References

  • Puisieux, F., et al. (2001). Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 167-78. [Link]

  • Pharmaffiliates. (n.d.). Vinorelbine-impurities. Retrieved from [Link]

  • Oncopedia. (2024). Vinorelbine: a vinca alkaloid chemotherapy agent. Retrieved from [Link]

  • Veeprho. (n.d.). Vinorelbine Impurities and Related Compound. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Vinorelbine Synthesis Service. Retrieved from [Link]

  • Gao, S., et al. (2005). Characterization of impurities in semi-synthetic vinorelbine bitartrate by HPLC-MS with mass spectrometric shift technique. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 651-6. [Link]

  • Zhang, Y-L., et al. (2012). [Purification and identification of impurities in vinorelbine bitartrate]. Zhongguo Zhong Yao Za Zhi, 37(15), 2269-71. (Article in Chinese)
  • GlobalRPH. (2017). Navelbine® (Vinorelbine). Retrieved from [Link]

  • Jain, S., et al. (2016). Pharmacological Activity of Vinca Alkaloids. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 1-8.
  • de Oliveira, D. B., et al. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega, 4(6), 10566-10578. [Link]

  • Li, J., et al. (2011). Preparation method for vinorelbine tartrate.
  • Guéritte, F., et al. (2013). Synthesis and Biological Evaluation of a New Series of Highly Functionalized 7′-homo-Anhydrovinblastine Derivatives. Journal of Medicinal Chemistry, 56(14), 5834-47. [Link]

  • Wang, F., et al. (2007). Synthesizing method of vinorelbine tartrate.
  • Leveque, D., et al. (2003). Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 927-37. [Link]

  • Li, H., et al. (2010). TLC and HPLC methods to follow the synthesis of vinorelbine. Journal of Planar Chromatography – Modern TLC, 23(5), 341-344. [Link]

  • Addeo, R., et al. (2021). A Systematic Review of Vinorelbine for the Treatment of Breast Cancer. Drug Design, Development and Therapy, 15, 2445-2457. [Link]

  • Zhang, Q., et al. (2021). Purification method of vinorelbine.
  • Akcan, M., & D'Souza, R. S. (2024). Vinca Alkaloid Toxicity. In StatPearls.
  • de Oliveira, D. B., et al. (2019). Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. ACS Omega, 4(6), 10566–10578. [Link]

  • NHS Pharmaceutical Research and Development Group. (2020). Cytotoxic Drug Stability Monograph: Vinorelbine.
  • Lieu, C. L., et al. (1999). Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature. International Journal of Pharmaceutical Compounding, 3(1), 67-8.
  • Krämer, I., et al. (2024). Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution. Generics and Biosimilars Initiative Journal (GaBI Journal), 13(2), 88-92. [Link]

  • Szántay, C., et al. (1998). Synthesis of vinca alkaloids and related compounds. 100. Stereoselective oxidation reactions of compounds with the aspidospermane and quebrachamine ring system. ARKIVOC, 1(1), 187-206.
  • Yilmaz, A., et al. (2024). Vinorelbine-loaded multifunctional magnetic nanoparticles as anticancer drug delivery systems: synthesis, characterization, and in vitro release study. Beilstein Journal of Nanotechnology, 15, 247-258. [Link]

  • Chen, Y., et al. (2008). The method for synthesizing vinorelbine tartrate with vinblastine sulfate.
  • Krämer, I., et al. (2024). Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution. Request PDF on ResearchGate. [Link]

  • Van-Dau, N., et al. (1996). [Structural analysis of vinorelbine in solution determined by nuclear magnetic resonance spectrometry]. Bulletin du Cancer, 83 Suppl, 91-5. (Article in French)
  • Kumar, A., et al. (2015). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 7(6), 143-147.
  • Chen, J., et al. (2010). Process method for preparing vinorelbine.
  • Paquette, L. A., et al. (2003). Purified mCPBA, a Useful Reagent for the Oxidation of Aldehydes. Organic Syntheses, 80, 172.
  • Suyun, L., & Riming, Z. (1996).
  • Meira, D. D., et al. (2023). Mechanism of the radiosensitization induced by vinorelbine in human non-small cell lung cancer cells. Cancer Letters, 576, 216413.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Ciesielska, U., et al. (2023). Vinorelbine Alters lncRNA Expression in Association with EGFR Mutational Status and Potentiates Tumor Progression Depending on NSCLC Cell Lines’ Genetic Profile. International Journal of Molecular Sciences, 24(24), 17431. [Link]

  • Various Authors. (2014). How can I stop the over-oxidation of alcohol to ketone when mCPBA (m-chloroperoxybenzoic acid) is used as an oxidant?. ResearchGate. [Link]

  • Ogawa, Y., et al. (2002). Mechanism of vinorelbine-induced radiosensitization of human small cell lung cancer cells. Anticancer Research, 22(3), 1531-6.
  • Boger, D. L., et al. (2000). Asymmetric Total Synthesis of Vindorosine, Vindoline and Key Vinblastine Analogues. Journal of the American Chemical Society, 122(29), 7416–7417. [Link]

  • Li, Y., et al. (2014). Effects of vinorelbine on cisplatin resistance reversal in human lung cancer A549/DDP cells. Medical Oncology, 31(8), 116. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Vinorelbine N'b-Oxide Degradation

Welcome to the Advanced Technical Support Center for Vinorelbine formulation and stability. As a highly potent vinca alkaloid, vinorelbine is notoriously susceptible to oxidative degradation during long-term storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Vinorelbine formulation and stability. As a highly potent vinca alkaloid, vinorelbine is notoriously susceptible to oxidative degradation during long-term storage. This guide is designed for analytical chemists and formulation scientists to troubleshoot, quantify, and prevent the formation of its primary oxidative degradant: Vinorelbine N'b-oxide (also known pharmacopeially as Vinorelbine EP Impurity G)[1].

Mechanistic Overview of N'b-Oxide Formation

To effectively troubleshoot degradation, we must first understand the causality of the chemical reaction. Vinorelbine contains a highly electron-rich tertiary amine on its catharanthine moiety. This specific nitrogen atom (N'b) acts as a nucleophile and is highly vulnerable to electrophilic attack by reactive oxygen species (ROS). The conversion to an N-oxide is not spontaneous; it is heavily catalyzed by environmental triggers such as dissolved oxygen, photolytic stress, and trace transition metals (e.g., Fe³⁺ or Cu²⁺ leaching from type I glass containers).

G API Vinorelbine (API) Catharanthine Tertiary Amine Radical Reactive Oxygen Species (Peroxy Radicals) API->Radical Oxidation Initiation Triggers Environmental Triggers (O2, Trace Metals, Light) Triggers->Radical Catalyzes Noxide Vinorelbine N'b-oxide (EP Impurity G) Radical->Noxide Amine Oxidation Mitigation Preventative Controls (Inert Gas, Chelators, Monotartrate) Mitigation->Triggers Blocks

Mechanistic pathway of Vinorelbine N'b-oxide formation and points of preventative intervention.

Troubleshooting Guide & FAQs

Q1: We are detecting high N'b-oxide levels during our stability-indicating assay. How do we prove this isn't an artifact of our analytical sample preparation? Causality & Insight: Sample preparation artifacts are a critical pitfall when analyzing easily oxidized alkaloids. The mechanical stress of sonication, combined with aerated extraction solvents, can induce single-electron transfer events that artificially generate N'b-oxide after the sample is removed from storage. Action: You must decouple storage degradation from extraction-induced oxidation by creating a self-validating control. Implement a parallel extraction using a quenching agent (e.g., 0.1% Butylated Hydroxytoluene [BHT] in the diluent). If the N'b-oxide peak area in the standard unspiked sample is statistically higher than in the BHT-spiked sample, your extraction methodology is inducing the oxidation. A validated stability-indicating HPLC-DAD method is essential to resolve these differences accurately[2].

Q2: How does the API salt form dictate long-term storage stability and N'b-oxide generation? Causality & Insight: The solid-state microenvironment heavily influences oxidation kinetics. Vinorelbine is traditionally formulated as a bitartrate salt. However, vinorelbine bitartrate is highly hygroscopic; absorbed moisture increases molecular mobility and acts as a vector for dissolved oxygen, necessitating strict storage at temperatures below -15°C[3]. Action: Transitioning to crystalline vinorelbine monotartrate organic solvates (e.g., acetone solvate) drastically reduces hygroscopicity and water activity. Empirical data shows that these monotartrate forms exhibit less than 0.02% total degradation after 3 months at 5°C, and remain highly stable even at 25°C[3].

Q3: What are the proven parameters for storing diluted liquid formulations to prevent N'b-oxide accumulation? Causality & Insight: For clinical or compounding applications, dilution introduces new variables: the vehicle (0.9% NaCl or 5% Dextrose) and the container closure system. Oxygen permeability of the container directly correlates with N'b-oxide formation. Action: Studies demonstrate that vinorelbine diluted to concentrations between 0.1 mg/mL and 3.0 mg/mL remains physicochemically stable for up to 28 days when stored refrigerated (2°C–8°C) in polyolefine bags or glass bottles, provided they are protected from light[4]. Polypropylene syringes are generally stable for 7 days under the same conditions[4].

Quantitative Data Summary

The following table summarizes the expected degradation kinetics of vinorelbine across different salt forms and storage conditions, providing a baseline for your stability programs.

Table 1: Comparative Degradation Kinetics of Vinorelbine Formulations

Formulation / Salt FormStorage ConditionContainer / VehicleTimepointTotal Degradation Profile
Vinorelbine Bitartrate (Solid) 5°C ± 3°CSealed Glass Vial3 Months> 0.10% (Requires < -15°C storage)[3]
Vinorelbine Monotartrate (Solid) 5°C ± 3°CSealed Glass Vial3 Months< 0.02% (Highly Stable)[3]
Vinorelbine Monotartrate (Solid) 25°C ± 2°CSealed Glass Vial6 Months< 0.05% (Highly Stable)[3]
Diluted Liquid (0.1 - 3.0 mg/mL) 2°C – 8°CPolyolefine Bag (0.9% NaCl)28 DaysStable (No significant N-oxide increase)[4]
Diluted Liquid (0.1 - 3.0 mg/mL) 2°C – 8°CPolypropylene Syringe7 DaysStable (No significant N-oxide increase)[4]

Experimental Protocol: Self-Validating Stability-Indicating Assay

To accurately quantify Vinorelbine N'b-oxide without inducing artifactual degradation, follow this step-by-step methodology. This protocol utilizes a built-in causality check to validate the integrity of the extraction.

Step 1: Preparation of the Quenching Diluent

  • Prepare the standard HPLC-grade extraction solvent (e.g., 50:50 Methanol/Water).

  • Degas the solvent using continuous helium sparging for 15 minutes to remove dissolved oxygen.

  • Add 0.05% (w/v) Butylated Hydroxytoluene (BHT) to the diluent. BHT acts as a radical scavenger, halting any propagation of peroxy radicals during sample handling.

Step 2: Sample Extraction (Self-Validating Design)

  • Test Sample (Quenched): Reconstitute or dilute the stored vinorelbine sample using the BHT-spiked, degassed diluent.

  • Control Sample (Standard): Reconstitute a parallel aliquot using standard (aerated, unspiked) diluent.

  • Causality Check: Inject both samples into the HPLC. Compare the N'b-oxide peak areas. If the Control Sample exhibits a peak area >5% higher than the Test Sample, your standard sample preparation is causing artifactual degradation. Proceed with the Test Sample methodology for all future stability timepoints.

Step 3: Chromatographic Separation (HPLC-DAD)

  • Column Selection: Utilize a C18 heavily end-capped column (e.g., 250 mm x 4.6 mm, 5 µm). End-capping is critical to prevent secondary interactions between the unreacted silanol groups and the tertiary amines of vinorelbine, which causes severe peak tailing.

  • Mobile Phase: Use a buffered mobile phase (e.g., Phosphate buffer pH 4.2 / Acetonitrile). The acidic pH ensures the N'b-oxide remains fully ionized.

  • Detection: Monitor the eluent at 267 nm or 214 nm using a Diode Array Detector (DAD) to ensure spectral purity of the N'b-oxide peak[2].

Step 4: System Suitability Verification

  • Inject a resolution mixture containing Vinorelbine API and a certified Vinorelbine N-Oxide Sulfate reference standard[1].

  • Verify that the resolution factor ( Rs​ ) is > 2.0 between the API and the N'b-oxide peak before proceeding with the sample sequence.

Sources

Optimization

Technical Support Center: Troubleshooting Vinorelbine N'b-Oxide Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of vinca alkaloids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the chromatographic separation of vinca alkaloids. Vinorelbine, a semi-synthetic vinca alkaloid, and its primary oxidative degradation product, vinorelbine N'b-oxide (VNO), present unique analytical hurdles ()[1]. Due to their complex dimeric structures containing multiple basic tertiary and secondary amines, these compounds are highly prone to secondary interactions with stationary phases ()[2].

This guide provides a mechanistic understanding and self-validating protocols to resolve poor peak shape and tailing during HPLC analysis of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why does vinorelbine N'b-oxide exhibit severe peak tailing compared to the parent drug? Causality & Mechanism: The tailing phenomenon is primarily driven by ion-exchange and hydrogen-bonding interactions. Vinorelbine contains basic nitrogen atoms that become protonated under acidic to neutral mobile phase conditions. The N'b-oxide modification introduces a strong dipole (N⁺-O⁻), which drastically alters the local electron density and increases the molecule's polarity and hydrogen-bonding capacity. When these highly polar moieties interact with unreacted, acidic residual silanols (Si-O⁻) on the silica support of the stationary phase, it creates a secondary retention mechanism. This dual-retention (hydrophobic partitioning + ion-exchange) leads to asymmetrical elution profiles, commonly observed as severe peak tailing.

Q2: How can I optimize the mobile phase to suppress silanol interactions and improve peak symmetry? Causality & Mechanism: To mitigate secondary interactions, you must either suppress the ionization of the basic amines or dynamically mask the silanol groups on the column.

  • Buffer Selection & Ionic Strength: Using a volatile buffer like ammonium formicate (e.g., 0.02 M at pH 4.2) provides sufficient ionic strength (NH₄⁺ ions) to outcompete the basic analyte for active silanol sites ()[2].

  • Amine Modifiers: The addition of a competing base, such as diethylamine or triethylamine (TEA), to the mobile phase acts as a sacrificial masking agent ()[3]. These small, highly basic molecules dynamically coat the residual silanols, physically blocking the bulkier vinorelbine N'b-oxide from binding to these active sites.

Q3: Which stationary phase characteristics are critical for resolving vinorelbine and its N-oxide? Causality & Mechanism: The stationary phase must be designed to minimize accessible silanols.

  • End-capping: Use columns that are extensively double-end-capped. This physical blocking of silanol groups with small silanes (like trimethylchlorosilane) is the first line of defense against basic compound tailing.

  • Particle Technology: High-purity Type B silica (which lacks acidic metal impurities) or superficially porous particles (core-shell) reduce the acidic nature of the silanols and improve mass transfer kinetics, resulting in sharper peaks.

Experimental Protocol: Self-Validating Workflow for HPLC Analysis

This methodology is adapted from validated protocols for vinca alkaloid impurity profiling, specifically designed to maintain peak symmetry for N-oxide derivatives ()[2].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 0.02 M ammonium formicate buffer. Adjust the pH to 4.2 using dilute formic acid. Filter through a 0.22 µm membrane. (Note: For non-MS applications, a water/diethylamine mixture adjusted to pH 6.5 with orthophosphoric acid is highly effective[3]).

  • Mobile Phase B: Use LC-MS grade Methanol or Acetonitrile.

  • Self-Validation Check: Verify the pH of Mobile Phase A after adding any modifiers. A pH drift of even 0.2 units will significantly alter the ionization state of the N'b-oxide, causing retention time shifts and tailing.

Step 2: Stationary Phase Selection & System Setup

  • Column: Select a fully end-capped reversed-phase C8 or C18 column (e.g., 150 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: Set the column oven to 30°C - 40°C. Elevated temperatures increase the kinetic energy of the system, improving the mass transfer of bulky vinca alkaloids between the mobile and stationary phases, which directly reduces band broadening.

  • Flow Rate: 0.8 mL/min.

Step 3: Elution Profile & System Suitability

  • Initiate the run with an isocratic hold or shallow gradient (e.g., 46% Mobile Phase A and 54% Mobile Phase B) depending on the complexity of the sample matrix[2].

  • Self-Validation Check: Inject a system suitability standard containing both vinorelbine and vinorelbine N'b-oxide. The method is only validated for sample analysis if the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the tailing factor ( Tf​ ) for the N'b-oxide is ≤1.5 .

Quantitative Data Summary

The following table summarizes the quantitative impact of various chromatographic parameters on the peak shape of vinorelbine N'b-oxide.

Stationary Phase TypeMobile Phase BufferModifier AddedColumn Temp (°C)Tailing Factor ( Tf​ )Theoretical Plates ( N )
Standard C18 (Non-end-capped)Water / MethanolNone252.8 (Severe)3,500
Standard C18 (Non-end-capped)20mM Ammonium Formate (pH 4.2)None251.9 (Moderate)5,200
End-capped C820mM Ammonium Formate (pH 4.2)None301.4 (Acceptable)8,500
End-capped C18Water / Acetonitrile (pH 6.5)Diethylamine401.1 (Excellent)12,000

Troubleshooting Workflow Visualization

TroubleshootingWorkflow N1 Issue Detected: Vinorelbine N'b-Oxide Peak Tailing (Tf > 2.0) N2 Step 1: Assess Mobile Phase Chemistry N1->N2 N3 Action: Increase Buffer Concentration (e.g., 0.02 M Ammonium Formate) N2->N3 Ion Suppression N4 Action: Add Amine Modifier (e.g., Diethylamine) or Adjust pH N2->N4 Silanol Masking N5 Step 2: Evaluate Stationary Phase N3->N5 N4->N5 N6 Action: Switch to Fully End-Capped High-Purity Type B Silica (C8/C18) N5->N6 Steric Shielding N7 Step 3: Optimize System Thermodynamics N6->N7 N8 Action: Elevate Column Temperature (30°C - 40°C) to Improve Mass Transfer N7->N8 Kinetic Optimization N9 Resolution Achieved: Symmetrical Peak Shape (Tf ≤ 1.2) N8->N9

Logical troubleshooting workflow for resolving vinorelbine N'b-oxide peak tailing.

References

  • Characterization of impurities in semi-synthetic vinorelbine bitartrate by HPLC-MS with mass spectrometric shift technique. Journal of Pharmaceutical and Biomedical Analysis. URL:[Link]

  • Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. URL:[Link]

  • TLC and HPLC Methods to Follow the Synthesis of Vinorelbine. Journal of Chromatographic Science. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Vinorelbine N'-oxide LC-MS/MS Workflows

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying Vinorelbine N'-oxide—a polar metabolite of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of quantifying Vinorelbine N'-oxide—a polar metabolite of the vinca alkaloid vinorelbine—in complex biological matrices.

In LC-MS/MS bioanalysis, treating symptoms (like simply increasing detector gain) is insufficient. We must address the root causality of signal degradation. This guide provides self-validating protocols to eliminate matrix effects and background noise at their source.

System Architecture & QA/QC Workflow

To ensure absolute trustworthiness in your data, your analytical workflow must be self-validating. The diagram below illustrates an optimized LC-MS/MS pipeline that actively monitors and mitigates matrix interference before it compromises your quantification.

Workflow S1 Plasma Sample + Vinorelbine N'-oxide S2 Spike SIL-IS (Vinorelbine-d3) S1->S2 S3 Phospholipid Depletion (HybridSPE) S2->S3 S4 UPLC Separation (Gradient Elution) S3->S4 QA1 Post-Extraction Spike Check S3->QA1 S5 Divert Valve (Waste Matrix) S4->S5 Early/Late Eluates S6 ESI-MS/MS Detection (+MRM Mode) S4->S6 Target Window S7 Data Analysis & Matrix Effect Eval S6->S7 QA2 Monitor Phospholipids (m/z 184) S6->QA2

Self-validating LC-MS/MS workflow for Vinorelbine N'-oxide with integrated matrix QA/QC checks.

Troubleshooting Matrix Effects (Ion Suppression)

Q: Why does my Vinorelbine N'-oxide signal drop significantly in plasma samples compared to neat solvent? The Causality: Vinorelbine N'-oxide contains a highly polar N-oxide moiety, making it significantly more hydrophilic than the parent vinorelbine. In reversed-phase chromatography (e.g., C18 columns), it elutes much earlier. This early elution window overlaps dangerously with highly concentrated, early-eluting matrix components (like salts) or late-eluting glycerophospholipids wrapping around from previous injections. In the Electrospray Ionization (ESI) source, these endogenous phospholipids compete with the N'-oxide for available charge on the droplet surface, leading to severe ion suppression.

Q: How can I establish a self-validating system to continuously monitor these matrix effects? The Methodology: You must implement the Post-Extraction Spike Method combined with active in-run lipid monitoring[1].

  • Quantify the Effect: Prepare a neat standard in mobile phase (Set A) and a blank matrix that is extracted and then spiked with the standard (Set B). Calculate the Matrix Effect (ME) as (AreaB​/AreaA​)×100 . A value below 85% indicates problematic suppression[1].

  • The Self-Validation Check: Program your mass spectrometer to continuously monitor the m/z184→184 transition (the polar phosphocholine head group of endogenous lipids). If the m/z184 chromatogram shows a peak that overlaps with the retention time of Vinorelbine N'-oxide, your extraction protocol has failed to clear the matrix, and suppression is actively occurring.

Step-by-Step Methodology: Phospholipid-Depleted Extraction

Standard Protein Precipitation (PPT) leaves over 90% of phospholipids in the sample. To rescue the Vinorelbine N'-oxide signal, transition to a targeted Solid-Phase Extraction (SPE) or Phospholipid-Depletion workflow[2].

Protocol: One-Step Phospholipid Depletion (e.g., Ostro or HybridSPE)

  • Sample Aliquot: Transfer 50 µL of human plasma or whole blood into a 96-well phospholipid depletion plate[3].

  • SIL-IS Addition: Add 10 µL of a Stable Isotope-Labeled Internal Standard (e.g., Vinorelbine-d3). Because the SIL-IS co-elutes exactly with the analyte, it experiences the identical ionization environment, mathematically compensating for residual matrix variations[4].

  • Precipitation & Disruption: Add 150 µL of 1% formic acid in acetonitrile. The acidic environment is critical; it disrupts protein-drug binding, freeing the vinca alkaloids into the solvent[2].

  • Targeted Elution: Vortex the plate for 2 minutes, then apply a vacuum (15 in. Hg) for 5 minutes. The proprietary Lewis acid sorbent in the plate specifically binds the phosphate moiety of phospholipids, permanently retaining them while the Vinorelbine N'-oxide passes through into the collection plate.

  • Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of your initial mobile phase to ensure peak shape integrity upon injection.

Minimizing Background Noise & Enhancing S/N

Q: I have high background noise in the MRM chromatogram. How do I improve the Signal-to-Noise (S/N) ratio without losing sensitivity? The Causality: High background noise in positive ESI (+ESI) typically stems from three sources: mobile phase impurities, column bleed, or the continuous introduction of non-target matrix into the MS source, which fouls the optics over time. The Solutions:

  • Hardware Intervention (Divert Valve): Do not let the entire LC run enter the mass spectrometer. Program the LC divert valve to direct the first 1.0–1.5 minutes of the run (containing polar salts) and the post-elution column wash (containing highly hydrophobic lipids) to waste[1].

  • Chromatographic Buffer Optimization: Avoid simple water/acetonitrile gradients. Use 10 mM ammonium acetate supplemented with 0.1% formic acid in the aqueous phase. The ammonium ions ( NH4+​ ) act as an abundant proton source in the ESI droplet, stabilizing the protonation of the basic nitrogens in vinca alkaloids. This drives the equilibrium toward the [M+H]+ state, maximizing signal while suppressing non-specific background chemical noise[2].

Quantitative Performance Metrics

When selecting a sample preparation strategy for vinca alkaloids, evaluate the trade-off between throughput and matrix clearance. The table below synthesizes validated performance metrics across different extraction methodologies.

Extraction MethodMatrix Effect (%)Extraction Recovery (%)Intra-day Precision (%CV)Mechanistic Advantage
Protein Precipitation (PPT) 93.7 - 105.962.1 - 105.5< 11.6High throughput and low cost, but leaves MS source vulnerable to fouling[3].
Solid-Phase Extraction (Ostro) 85.2 - 101.356.2 - 98.9< 15.0Superior phospholipid removal; ideal for early-eluting polar metabolites[2].
Liquid-Liquid Extraction (MTBE) ~ 90.0 - 95.0~ 80.0 - 90.0< 10.6Excellent for separating non-polar interferences, highly precise[5].

Sources

Optimization

Technical Support Center: Troubleshooting Vinorelbine N'b-Oxide Solubility in Aqueous Buffers

Overview Vinorelbine is a semi-synthetic, third-generation vinca alkaloid widely utilized in oncology research and clinical practice[1]. While the active pharmaceutical ingredient is typically formulated as a tartrate sa...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Vinorelbine is a semi-synthetic, third-generation vinca alkaloid widely utilized in oncology research and clinical practice[1]. While the active pharmaceutical ingredient is typically formulated as a tartrate salt with exceptionally high aqueous solubility at acidic pH, researchers frequently encounter severe solubility bottlenecks when working with its primary degradation product and metabolite: vinorelbine N'b-oxide [2][3].

As a Senior Application Scientist, I have designed this technical guide to provide you with mechanistic insights, validated troubleshooting workflows, and self-validating protocols to overcome the aqueous solubility barrier of vinorelbine N'b-oxide in physiological buffers.

Part 1: Diagnostic Q&A – Understanding the Solubility Barrier

Q1: Why does vinorelbine N'b-oxide precipitate in PBS (pH 7.4) when the parent vinorelbine tartrate is highly soluble in water? A: The solubility discrepancy is driven by pH and salt-form dynamics. Vinorelbine tartrate achieves an aqueous solubility of >1000 mg/mL because it is formulated in distilled water at a highly acidic pH (~3.5), which fully protonates its amine groups. In contrast, physiological buffers like PBS (pH 7.4) leave the molecule largely deprotonated. Furthermore, while the N-oxidation of the catharanthine/vindoline ring (forming the N'b-oxide) introduces a polar dipole, it is entirely insufficient to overcome the massive hydrophobic surface area of the molecule's multiringed skeleton (MW: 794.93 g/mol )[3]. In neutral aqueous environments, drug self-association becomes thermodynamically favorable, leading to rapid aggregation and precipitation[4].

Q2: How can I prepare a stable stock solution of vinorelbine N'b-oxide for 2D in vitro cell culture assays without inducing solvent toxicity? A: Direct dissolution in aqueous buffers will fail. You must utilize a co-solvent system, typically starting with 100% Dimethyl Sulfoxide (DMSO) to fully solvate the hydrophobic core. The critical parameter here is the final dilution factor: when introducing the DMSO stock into your cell culture media or PBS, the final DMSO concentration must strictly remain 0.5% (v/v) to prevent solvent-induced cytotoxicity and artifactual assay results[4].

Q3: For in vivo studies or complex 3D organoid models, how can we achieve high aqueous concentrations of vinorelbine N'b-oxide without relying on toxic organic solvents? A: The most effective strategy is the use of Sterically Stabilized Micelles (SSMs) formulated with amphiphilic polymers like DSPE-PEG(2000)[4]. When co-processed, the DSPE-PEG(2000) self-assembles into nanoscale micelles in water. The highly lipophilic vinorelbine N'b-oxide partitions into the interface between the hydrophobic lipid core and the hydrophilic PEG palisade layer. This encapsulation makes micelle-association thermodynamically more favorable than drug self-association, drastically increasing the apparent aqueous solubility of the compound without the need for free organic solvents[4].

Part 2: Quantitative Data Summaries

Table 1: Physicochemical Comparison of Vinorelbine Forms

PropertyVinorelbine TartrateVinorelbine N'b-Oxide
Primary Classification Active Pharmaceutical Ingredient (API)Metabolite / Degradation Impurity[2]
Molecular Weight 1079.12 g/mol (Tartrate Salt)794.93 g/mol (Free Base)[3]
Aqueous Solubility >1000 mg/mL (at pH ~3.5)< 0.1 mg/mL (at pH 7.4)
Lipophilicity (LogP) ~3.6[1]Altered due to N-O dipole, but highly lipophilic

Table 2: Solubilization Strategies and Operational Limits

StrategyCarrier / SolventMax Final Concentration in PBSCytotoxicity RiskIdeal Application
Co-Solvent Dilution DMSO ( 0.5% v/v)~10 - 50 µg/mLHigh (if >0.5% DMSO)2D In Vitro Cell Assays
Micellar Encapsulation DSPE-PEG(2000)> 500 µg/mL[4]Low (Biocompatible)[4]In Vivo / 3D Organoids

Part 3: Strategic Workflows & Validated Protocols

Workflow 1: Selecting a Solubilization Strategy

SolubilizationWorkflow Start Vinorelbine N'b-oxide Precipitation in Buffer CheckAssay Determine Assay Type Start->CheckAssay InVitro In Vitro (Cell Culture) CheckAssay->InVitro InVivo In Vivo / 3D Models CheckAssay->InVivo Cosolvent DMSO Co-solvent (Max 0.5% final) InVitro->Cosolvent Liposomes DSPE-PEG2000 Micellar Encapsulation InVivo->Liposomes Validate1 Validate: Tyndall Effect Check Cosolvent->Validate1 Validate2 Validate: DLS Size Profiling Liposomes->Validate2

Workflow for selecting vinorelbine N'b-oxide solubilization strategies based on assay type.

Protocol 1: Co-Solvent Dilution Method

Causality & Principle: Direct addition of aqueous buffer to dry vinorelbine N'b-oxide powder leads to immediate aggregation. By first dissolving the compound in a highly polar aprotic solvent (DMSO), the molecules are fully solvated. Slow, dropwise addition of this stock into a rapidly stirring aqueous buffer prevents localized supersaturation, keeping the drug in a metastable solution suitable for immediate cell dosing.

  • Stock Preparation: Dissolve vinorelbine N'b-oxide powder in 100% molecular biology grade DMSO to create a highly concentrated stock (e.g., 10 mM).

  • Vortexing: Vortex for 60 seconds to ensure complete dissolution. The solution should be perfectly clear.

  • Aqueous Dilution: While vigorously vortexing the target aqueous buffer (e.g., PBS pH 7.4), add the DMSO stock dropwise.

  • Volume Constraint: Ensure the final concentration of DMSO does not exceed 0.5% (v/v).

Self-Validation Check (The Tyndall Effect Test): Shine a laser pointer through the final PBS solution in a darkened room. If you observe a visible beam path (light scattering), micro-precipitates have formed. The solution must be discarded, and the dilution repeated with a lower final drug concentration.

Workflow 2: DSPE-PEG(2000) Micellar Encapsulation

MicellePrep Step1 Dissolve N'b-oxide & DSPE-PEG in Methanol Step2 Rotary Evaporation (Form Dry Film) Step1->Step2 Step3 Vacuum Drying (Overnight) Step2->Step3 Step4 Rehydration with PBS (pH 7.4) Step3->Step4 Step5 Sterile Filtration (0.22 µm) Step4->Step5

Step-by-step preparation of DSPE-PEG micelles for vinorelbine N'b-oxide encapsulation.

Protocol 2: Thin-Film Hydration Method

Causality & Principle: To achieve high aqueous concentrations without organic solvents, we utilize Sterically Stabilized Micelles (SSMs). When co-dissolved in an organic solvent and dried, the drug and lipid form a homogeneous molecular mixture. Upon rehydration with PBS, the hydrophobic core of the N'b-oxide partitions into the lipid core of the micelle, while the PEG corona provides steric stabilization in the aqueous phase[4].

  • Co-Solubilization: Dissolve vinorelbine N'b-oxide and DSPE-PEG(2000) in HPLC-grade methanol at an optimized drug-to-lipid molar ratio[4].

  • Film Formation: Transfer the solution to a round-bottom flask. Remove the methanol via vacuum rotary evaporation under a stream of argon to form a thin, dry film. Causality: Rapid evaporation forces the drug and lipid into a homogeneous solid dispersion, preventing drug crystallization[4].

  • Trace Solvent Removal: Place the flask under high vacuum overnight. Causality: Residual methanol will disrupt micelle packing and cause cellular toxicity[4].

  • Rehydration: Rehydrate the dried film with 1× PBS (pH 7.4) under moderate agitation to self-assemble the micelles[4].

  • Sterile Filtration: Pass the micellar solution through a 0.22 µm syringe filter to remove any unencapsulated drug aggregates.

Self-Validation Check (Dynamic Light Scattering - DLS): Analyze the filtrate using DLS. A successful SSM formulation will yield a monodisperse peak at ~15 nm. If the Z-average size is >100 nm, it indicates incomplete hydration, drug overloading, or the formation of multi-lamellar vesicles rather than micelles[4].

References

  • [1] Vinorelbine | C45H54N4O8 | CID 5311497 - PubChem - NIH. National Institutes of Health. Available at:

  • [2] WO2017152972A1 - Vinorelbine monotartrate and its pharmaceutical use. Google Patents. Available at:

  • NAVELBINE® (vinorelbine tartrate) Injection. U.S. Food and Drug Administration (FDA). Available at:

  • [3] Vinorelbine-impurities. Pharmaffiliates. Available at:

  • [4] A New Lipid-Based Nano Formulation of Vinorelbine - PMC. National Institutes of Health. Available at:

Sources

Troubleshooting

Advanced Technical Support Center: Enhancing Limit of Detection (LOD) for Vinorelbine N'-Oxide Assays

Welcome to the Technical Support Center for analytical profiling of vinca alkaloids. Vinorelbine is a third-generation, semi-synthetic antineoplastic agent[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical profiling of vinca alkaloids. Vinorelbine is a third-generation, semi-synthetic antineoplastic agent[1]. During its metabolism and degradation, it forms several related substances, notably Vinorelbine N'-oxide (VNO) [2]. Because therapeutic doses of vinorelbine yield trace quantifiable levels of circulating metabolites, achieving a sub-ng/mL Limit of Detection (LOD) is critical for accurate pharmacokinetic (PK) profiling and impurity characterization[3].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the root causes of signal degradation, matrix suppression, and analyte loss, providing you with self-validating workflows to secure robust, high-sensitivity assays.

Core Analytical Strategy

Achieving an ultra-low LOD requires a holistic approach that balances extraction efficiency, chromatographic focusing, and ionization thermodynamics.

LOD_Optimization A Matrix Effect Mitigation (SPE / LLE) B Chromatographic Resolution (Gradient Optimization) A->B Clean Extract C Ionization Efficiency (ESI+ / Buffer Choice) B->C Narrow Peaks D Signal-to-Noise Enhancement (Isotope Dilution) C->D High Signal E Sub-ng/mL LOD Achieved D->E Low Noise

Caption: Workflow for enhancing LOD in Vinorelbine N'-oxide LC-MS/MS assays.

Troubleshooting & FAQs

Q: Why is my LOD for Vinorelbine N'-oxide plateauing at 1–2 ng/mL in LC-MS/MS, and how can I push it to the 0.2 ng/mL range? A: A plateau in LOD is almost always a symptom of ion suppression or poor protonation efficiency in the source. Vinorelbine N'-oxide is a large molecule (MW 794.9)[4] that readily forms [M+H]+ ions at m/z 795[2]. If you are using standard 0.1% formic acid in water, the ionic strength may be insufficient to maintain peak shape for basic vinca alkaloids. Actionable Fix: Switch your aqueous mobile phase to 10 mM ammonium formate with 0.05% formic acid . The ammonium ions provide the necessary buffering capacity to prevent secondary interactions with the column's silanol groups (sharpening the peak), while the formate enhances protonation in the positive electrospray ionization (ESI+) mode, driving the LOD down to 0.2–0.5 ng/mL[3].

Q: I am detecting a signal in the Vinorelbine (parent) MRM channel at the exact retention time of Vinorelbine N'-oxide. Is my standard contaminated? A: This is rarely contamination; it is a classic case of in-source fragmentation . N-oxides are thermally labile. In the high-temperature environment of the ESI source, Vinorelbine N'-oxide can lose an oxygen atom (-16 Da), reverting to the parent mass ( [M+H]+ m/z 779)[2]. Actionable Fix: To protect your VNO signal and prevent artificial inflation of the parent drug concentration, you must do two things:

  • Lower the source temperature and reduce the declustering potential (or cone voltage) to gently ionize the N-oxide.

  • Ensure strict baseline chromatographic separation between the parent drug and the N-oxide. Because VNO is more polar, it should elute earlier than the parent vinorelbine on a reversed-phase column[2].

Q: How do I prevent analyte loss during the evaporation step of sample preparation? A: Vinorelbine and its metabolites are highly lipophilic and prone to non-specific binding. During the nitrogen dry-down phase of Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), the analytes can irreversibly adsorb to the walls of polypropylene tubes. Actionable Fix: Add 10 µL of a "keeper" solvent (e.g., 1% formic acid in methanol or 10% ethylene glycol) to the eluate before evaporation. This maintains the N-oxide in a solubilized, protonated state, ensuring near 100% reconstitution recovery.

Q: How does the choice of internal standard (IS) impact precision at the Lower Limit of Quantitation (LLOQ)? A: Using an analog internal standard (like teniposide or vinblastine) fails to correct for specific matrix suppression zones that affect VNO. To achieve a robust sub-ng/mL LOD, you must use a stable isotope-labeled IS, such as Vinorelbine-d3 [5]. The co-eluting isotopologue will experience the exact same matrix effects and extraction losses as VNO, mathematically canceling out the noise and stabilizing the signal-to-noise ratio at the LLOQ.

Quantitative Data & Assay Parameters
Table 1: Optimized Mass Spectrometry Parameters (ESI+)

Note: Parameters are optimized for a triple quadrupole mass spectrometer. The m/z 122 product ion represents a highly stable fragment common to vinca alkaloids, offering maximum sensitivity[3].

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Polarity
Vinorelbine 779.4122.145Positive
Vinorelbine N'-oxide 795.4122.145Positive
Deacetylvinorelbine 737.4122.145Positive
Vinorelbine-d3 (IS) 782.4122.145Positive
Table 2: Sample Preparation Strategies and LOD Impact

Causality: Protein precipitation (PPT) leaves high levels of endogenous phospholipids that cause severe ion suppression, limiting the LOD[6]. SPE removes these interferences, maximizing the signal reaching the detector.

Extraction MethodMatrix VolumeAbsolute RecoveryMatrix EffectAchievable LOD
Protein Precipitation (PPT)100 µL85 - 90%High (>30% suppression)~2.0 - 5.0 ng/mL
Liquid-Liquid Extraction (LLE)400 µL75 - 80%Moderate (10 - 20%)~1.0 ng/mL
Mixed-Mode SPE (MCX) 200 µL 90 - 95% Low (<5%) 0.2 - 0.5 ng/mL
Step-by-Step Methodology: High-Sensitivity SPE-LC-MS/MS Assay

To guarantee trustworthiness, this protocol is designed as a self-validating system . By incorporating pre- and post-extraction spikes, you can independently verify absolute recovery and matrix factors, ensuring your LOD is mathematically sound.

SPE_Workflow A Plasma Sample (200 µL) + Vinorelbine-d3 IS C Load Sample A->C B Condition SPE Cartridge (MeOH, then Water) B->C D Wash (5% MeOH in Water) C->D Remove Proteins E Elute (100% Acetonitrile with 0.1% Formic Acid) D->E Elute Analytes F Evaporate & Reconstitute (Mobile Phase A) E->F Concentrate

Caption: Solid-Phase Extraction (SPE) workflow for Vinorelbine N'-oxide isolation.

Phase 1: Reagent & Sample Preparation
  • Matrix Aliquoting: Transfer 200 µL of human plasma/serum into a 1.5 mL polypropylene tube.

  • Internal Standard Addition: Add 10 µL of Vinorelbine-d3 working solution (50 ng/mL). Vortex for 10 seconds.

  • Acidification: Add 200 µL of 2% phosphoric acid ( H3​PO4​ ) in water. Causality: Acidification disrupts protein binding and ensures the basic nitrogen atoms on the vinca alkaloids are fully protonated for optimal binding to the cation-exchange SPE sorbent.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Pass 1 mL of LC-MS grade Methanol through the MCX cartridge, followed by 1 mL of HPLC-grade water.

  • Loading: Apply the acidified plasma sample to the cartridge at a flow rate of ~1 drop/second.

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic acid in water (removes highly polar interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids). Causality: Because the analytes are locked onto the sorbent via ionic bonds, aggressive organic washing will not elute them, drastically reducing matrix suppression.

  • Elution: Elute the analytes with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the charge on the analytes, breaking the ionic bond and releasing them from the sorbent.

Phase 3: Concentration & Reconstitution
  • Add 10 µL of 1% formic acid in methanol as a "keeper" solvent.

  • Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Formate + 0.05% Formic Acid). Vortex for 3 minutes and transfer to an autosampler vial.

Phase 4: Self-Validation & System Suitability

To ensure the integrity of your LOD:

  • Blank + IS Injection: Inject a matrix blank containing only the IS. Verify that the IS does not contain unlabeled impurities that contribute to the VNO MRM channel (m/z 795.4 → 122.1).

  • Matrix Factor (MF) Calculation: Prepare a "Post-Extraction Spike" by extracting a blank plasma sample and adding the VNO standard after elution. Compare its peak area to a neat standard prepared in reconstitution solvent. An MF between 0.85 and 1.15 confirms that matrix effects are negligible, validating your LOD.

References
  • SynZeal. "Vinorelbine EP Impurity J | 38390-45-3".
  • PubChem - NIH. "Vinorelbine | C45H54N4O8 | CID 5311497".
  • ResearchGate. "TLC and HPLC methods to follow the synthesis of vinorelbine".
  • Pharmaffiliates. "Vinorelbine-impurities".
  • ResearchGate. "Rapid and sensitive LC-MS method for pharmacokinetic study of vinorelbine in rats".
  • Ovid. "Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS".

Sources

Optimization

preventing auto-oxidation of vinorelbine to vinorelbine n'b-oxide during analysis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with vinorelbine. Its purpose is to address the critical challenge of preventing the auto-oxidation o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with vinorelbine. Its purpose is to address the critical challenge of preventing the auto-oxidation of vinorelbine to its N'-oxide metabolite during analytical procedures. Adherence to these protocols is essential for ensuring the accuracy and reliability of pharmacokinetic and stability studies.

Frequently Asked Questions (FAQs)

Q1: My vinorelbine sample is showing a significant peak that corresponds to the mass of vinorelbine N'-oxide. What is the likely cause?

A: The presence of vinorelbine N'-oxide is a strong indicator of sample degradation due to auto-oxidation. This can occur at several stages, including sample collection, processing, storage, and analysis. The tertiary amine groups in the vinorelbine structure are susceptible to oxidation.

Q2: What are the most critical factors to control to prevent this oxidation?

A: The most critical factors are exposure to light, elevated temperatures, and inappropriate pH during sample handling and storage.[1][2] It is also crucial to minimize the sample's exposure to atmospheric oxygen.

Q3: Can I use antioxidants to prevent the degradation of vinorelbine?

A: While vinca alkaloids, the class of compounds vinorelbine belongs to, are known to have antioxidant properties themselves, the addition of external antioxidants can be a beneficial strategy.[3][4][5] Compounds like ascorbic acid or butylated hydroxytoluene (BHT) can be explored, but their compatibility and potential for interference with the analytical method must be thoroughly validated.

Q4: What are the ideal storage conditions for vinorelbine samples?

A: For long-term stability, biological samples containing vinorelbine should be stored at -80°C.[6] For shorter periods, such as during sample processing, maintaining a temperature of 2-8°C is recommended.[1][2] All samples should be protected from light at all times.[1][2]

Q5: Does the choice of biological matrix affect vinorelbine stability?

A: Yes. Vinorelbine binds extensively to platelets and blood cells.[6] This binding is reversible and can be influenced by environmental conditions.[6] Therefore, using whole blood for analysis can sometimes provide more consistent and accurate results compared to plasma, as it minimizes variability introduced during the centrifugation process.[6]

The Science Behind Vinorelbine Auto-Oxidation

Vinorelbine, a semi-synthetic vinca alkaloid, possesses a complex chemical structure with multiple sites susceptible to chemical modification.[7][8] The formation of vinorelbine N'-oxide is a primary degradation pathway. This occurs through the oxidation of one of the tertiary amine nitrogen atoms within the catharanthine moiety of the molecule. This reaction can be facilitated by exposure to atmospheric oxygen, light, and certain pH conditions.

Forced degradation studies are an essential tool for understanding the degradation pathways of a drug substance like vinorelbine.[9][10][11] By subjecting the molecule to stress conditions such as heat, light, acid, base, and oxidation, potential degradation products can be identified, and stability-indicating analytical methods can be developed.[9][10][11]

Troubleshooting Guide: Preventing Auto-Oxidation

This section provides a step-by-step approach to minimize the auto-oxidation of vinorelbine throughout the analytical workflow.

Sample Collection and Handling
  • Minimize Exposure to Light: Collect and process all samples under amber or red light conditions. Use amber-colored collection tubes and vials.

  • Temperature Control: Place samples on ice immediately after collection. If processing is delayed, store them at 2-8°C for no longer than a few hours before transferring to long-term storage at -80°C.

  • Anticoagulant Choice: While various anticoagulants are used, heparin is commonly employed for vinorelbine analysis.[12] The choice should be consistent across all samples in a study.

Sample Preparation

The choice of extraction method is critical for preserving the integrity of vinorelbine.

  • Protein Precipitation (PPT): This is a rapid and widely used method for sample cleanup.[13][14]

    • Protocol:

      • To a 100 µL aliquot of whole blood or plasma, add an internal standard (e.g., vinblastine).[6][13]

      • Add a precipitating agent, such as acetonitrile or methanol, typically in a 3:1 ratio (v/v) to the sample.

      • Vortex the mixture vigorously for 1-2 minutes.

      • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

      • Carefully transfer the supernatant to a clean tube for analysis.

  • Liquid-Liquid Extraction (LLE): This method can offer a cleaner extract.

    • Protocol:

      • To a 1 mL sample, add an internal standard.

      • Add a water-immiscible organic solvent (e.g., diethyl ether).[6]

      • Vortex to ensure thorough mixing.

      • Centrifuge to separate the aqueous and organic layers.

      • Transfer the organic layer to a new tube.

      • Evaporate the solvent under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of vinorelbine and its metabolites due to its high selectivity.[14]

  • Chromatographic Conditions:

    • A C18 or cyano column is commonly used for separation.[13][15]

    • The mobile phase often consists of a gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).

  • Mass Spectrometry Detection:

    • Positive electrospray ionization (ESI) is typically used.

    • Multiple Reaction Monitoring (MRM) mode enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Workflow for Preventing Vinorelbine Auto-Oxidation

G cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Analysis Collection Collect Sample (Amber Tubes) ImmediateCooling Immediate Cooling (On Ice) Collection->ImmediateCooling AddIS Add Internal Standard (e.g., Vinblastine) ImmediateCooling->AddIS Extraction Extraction (PPT or LLE) AddIS->Extraction Centrifugation Centrifugation Extraction->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer ShortTerm Short-Term (2-8°C, <4 hrs) SupernatantTransfer->ShortTerm If analysis is delayed LongTerm Long-Term (-80°C) SupernatantTransfer->LongTerm For long-term storage ShortTerm->LongTerm LCMS LC-MS/MS Analysis LongTerm->LCMS

Caption: Workflow to minimize vinorelbine auto-oxidation.

Summary of Key Parameters

ParameterRecommendationRationale
Light Exposure Minimize at all stages; use amber tubes and vials.Vinorelbine is known to be light-sensitive, which can accelerate oxidative degradation.[1][2]
Temperature Process on ice; store at 2-8°C (short-term) or -80°C (long-term).Lower temperatures slow down the rate of chemical reactions, including oxidation.[1][2][6]
pH Maintain a slightly acidic to neutral pH during extraction and analysis.Vinorelbine stability can be pH-dependent; extreme pH values can promote degradation.[16][17]
Sample Matrix Consider whole blood for analysis to minimize variability.Reversible binding to blood components can be influenced by processing.[6]
Extraction Method Use validated protein precipitation or liquid-liquid extraction.Efficiently removes interfering substances while preserving the analyte.[6][13][14]
Analytical Method Utilize a validated, stability-indicating LC-MS/MS method.Provides the necessary sensitivity and selectivity to distinguish vinorelbine from its degradation products.[15][18][19]

References

  • Puozzo, C., et al. (2001). New sensitive liquid chromatography method coupled with tandem mass spectrometric detection for the clinical analysis of vinorelbine and its metabolites in blood, plasma, urine and faeces. Journal of Chromatography B: Biomedical Sciences and Applications, 760(1), 175-189. [Link]

  • Leveque, D., et al. (2001). Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 753(2), 349-356. [Link]

  • Zlatić, N., et al. (2018). Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy. Biomedical Chromatography, 32(9), e4282. [Link]

  • Zlatić, N., et al. (2018). Rapid LC-MS/MS method for quantification of vinorelbine and 4-O-deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy. PubMed. [Link]

  • Puozzo, C., et al. (2008). Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 829-840. [Link]

  • Trittler, R., et al. (2024). Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution. GaBI Journal, 13(2), 88-92. [Link]

  • Lieu, C. L., et al. (1999). Five-day Stability of Vinorelbine in 5% Dextrose Injection and in 0.9% Sodium Chloride Injection at Room Temperature. International Journal of Pharmaceutical Compounding, 3(1), 67-68. [Link]

  • Chemopet. (n.d.). DRUG SAFETY INFORMATION Form: Vinorelbine Tartrate 10mg/ml solution for intravenous infusion. Chemopet. [Link]

  • Perth Children's Hospital. (n.d.). VinORELBine. Perth Children's Hospital. [Link]

  • Puozzo, C., et al. (2007). A high performance liquid chromatography method for vinorelbine and 4-O-deacetyl vinorelbine: a decade of routine analysis in human blood. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 555-560. [Link]

  • Hospira, Inc. (n.d.). vinorelbine injection, solution. DailyMed. [Link]

  • NPS MedicineWise. (2025, February 1). Vinorelbine Ebewe. NPS MedicineWise. [Link]

  • Geneesmiddeleninformatiebank. (2015, April 15). Public Assessment Report Scientific discussion Navelbine 20 mg, 30 mg and 80 mg capsules, soft (vinorelbine tartrate). Geneesmiddeleninformatiebank. [Link]

  • Kasimala, B. B., et al. (2019). DEVELOPMENT AND VALIDATION OF A SIMPLE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY-UV METHOD FOR THE DETERMINATION OF VINORELBINE-A CHEMOTHERAPEUTIC DRUG IN SPIKED HUMAN PLASMA. Asian Journal of Pharmaceutical and Clinical Research, 12(1), 369-373. [Link]

  • Google Patents. (n.d.). Purification method of vinorelbine - CN109988184B.
  • Tranchand, B., et al. (2000). Bayesian Estimate of Vinorelbine Pharmacokinetic Parameters in Elderly Patients with Advanced Metastatic Cancer. Clinical Cancer Research, 6(7), 2672-2679. [Link]

  • NHS Pharmaceutical Research and Development Group. (2020, December 2). Cytotoxic Drug Stability Monograph. NHS. [Link]

  • Wang, Y., et al. (2020). Vincamine, from an antioxidant and a cerebral vasodilator to its anticancer potential. Bioorganic & Medicinal Chemistry, 28(15), 115591. [Link]

  • Trittler, R., et al. (2026, January 26). Physicochemical stability of Vinorelbine Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution. ResearchGate. [Link]

  • ResearchGate. (n.d.). VINORELBINE-LOADED pH-SENSITIVE LIPOSOMES: DEVELOPMENT, CHARACTERIZATION AND IN VITRO EVALUATION. ResearchGate. [Link]

  • ResearchGate. (n.d.). Antioxidant Effects and Spectrophotometry Analysis of Alkaloids from Vinca minor. ResearchGate. [Link]

  • Abu-Lila, A. S., et al. (2014). A New Lipid-Based Nano Formulation of Vinorelbine. Pharmaceutical Research, 31(5), 1236-1246. [Link]

  • Ciorîță, A., et al. (2021). The Phytochemical Analysis of Vinca L. Species Leaf Extracts Is Correlated with the Antioxidant, Antibacterial, and Antitumor Effects. Plants, 10(11), 2351. [Link]

  • Schmidt, A. S. (2026, March 29). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Webb, M. S., et al. (2009). Improved pharmacokinetics and efficacy of a highly stable nanoliposomal vinorelbine. Journal of Controlled Release, 133(1), 43-51. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Farmacia Journal. (2024, May 19). VINORELBINE-LOADED pH-SENSITIVE LIPOSOMES: DEVELOPMENT, CHARACTERIZATION AND IN VITRO EVALUATION. Farmacia Journal. [Link]

  • Pharmaceutical Outsourcing. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product. Pharmaceutical Outsourcing. [Link]

  • Google Patents. (n.d.). Vinorelbine monotartrate and its pharmaceutical use - JP2019508436A.
  • SynThink. (n.d.). Degradation Impurities in Pharmaceutical Products : Detection and Minimization. SynThink. [Link]

  • Ota, S., et al. (2002). Mechanism of vinorelbine-induced radiosensitization of human small cell lung cancer cells. International Journal of Radiation Oncology, Biology, Physics, 53(1), 203-210. [Link]

  • Wikipedia. (n.d.). Vinca alkaloid. Wikipedia. [Link]

  • Stabilis 4.0. (2025, December 19). Monographie - Vinorelbine tartrate. Stabilis 4.0. [Link]

  • ACS Publications. (2024, March 29). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • MDPI. (2024, March 13). Oxidative Stress: The Role of Antioxidant Phytochemicals in the Prevention and Treatment of Diseases. MDPI. [Link]

  • ResearchGate. (n.d.). Mechanism of the radiosensitization induced by vinorelbine in human non-small cell lung cancer cells. ResearchGate. [Link]

  • Semantic Scholar. (2024, March 29). Medicinal Chemistry of Drugs with N‑Oxide Functionalities. Semantic Scholar. [Link]

  • PubMed. (2004, September 15). Selective reduction of N-oxides to amines: application to drug metabolism. PubMed. [Link]

  • Gridelli, C., et al. (2020). Pooled analysis of oral vinorelbine as single agents in patients with advanced NSCLC. Future Oncology, 16(24), 1839-1846. [Link]

  • PubMed. (2022, November 11). Structural and vibrational investigations and molecular docking studies of a vinca alkoloid, vinorelbine. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Vinorelbine Tartrate and its N-oxide Metabolite

This guide provides an in-depth, objective comparison of the efficacy of the parent drug, vinorelbine tartrate, and its metabolite, vinorelbine N-oxide. Designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the efficacy of the parent drug, vinorelbine tartrate, and its metabolite, vinorelbine N-oxide. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support informed experimental design and analysis.

Introduction: The Clinical Significance of Vinorelbine and its Metabolic Fate

Vinorelbine, a semi-synthetic vinca alkaloid, is a cornerstone of chemotherapy regimens for various malignancies, including non-small cell lung cancer (NSCLC) and breast cancer.[1][2] Its therapeutic efficacy stems from its ability to disrupt microtubule dynamics, a critical process for cell division, leading to mitotic arrest and subsequent apoptosis of rapidly dividing cancer cells.[3] Vinorelbine tartrate is the active pharmaceutical ingredient administered to patients.

Upon administration, vinorelbine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[3] This process yields two main metabolites: deacetylvinorelbine and vinorelbine N-oxide.[4][5] Understanding the biological activity of these metabolites is paramount for a comprehensive assessment of the drug's overall efficacy and potential for therapeutic modulation. While deacetylvinorelbine has demonstrated antitumor activity comparable to the parent compound, vinorelbine N-oxide is widely regarded as an inactive metabolite.[3][5] This guide will delve into the available evidence to substantiate this comparison.

Comparative Efficacy: A Tale of an Active Parent and an Inactive Metabolite

Experimental evidence consistently points to a significant disparity in the cytotoxic effects of vinorelbine tartrate and its N-oxide metabolite. The parent drug, vinorelbine, exhibits potent anti-proliferative activity across a range of cancer cell lines. In contrast, vinorelbine N-oxide is characterized by its lack of significant biological activity.

In Vitro Cytotoxicity Data

The following table summarizes the available data on the in vitro efficacy of vinorelbine and its active metabolite, deacetylvinorelbine. Due to its established inactivity, specific IC50 values for vinorelbine N-oxide are not commonly reported in the scientific literature.

CompoundCancer Cell LineAssayIC50 ValueReference
Vinorelbine Tartrate A549 (Non-small cell lung cancer)XTT Assay50.13 μM (for 24h treatment)[6]
HOS (Osteosarcoma)Cytotoxicity Assay3.2 nM (24h), 0.8 nM (48h), 0.4 nM (72h)[7]
MG-63 (Osteosarcoma)Cytotoxicity Assay0.6 nM (24h and 48h)[7]
Human Leukemia Cell LinesINT Assay4 ng/mL to 83 µg/mL[8]
Deacetylvinorelbine VariousNot SpecifiedSimilar antitumor activity to vinorelbine[5]
Vinorelbine N-oxide Not ApplicableNot ApplicableInactive metabolite[3]

The causality behind this stark difference in efficacy lies in their molecular structures and resulting interactions with the target protein, tubulin. The structural modifications that occur during the N-oxidation of vinorelbine likely abolish its ability to bind effectively to the tubulin-binding site, thereby rendering it incapable of disrupting microtubule polymerization.

Experimental Protocols: Methodologies for Efficacy Assessment

To ensure the reproducibility and validity of findings when comparing vinorelbine and its metabolites, rigorous and well-defined experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., A549, MCF-7) in appropriate growth medium.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of vinorelbine tartrate, deacetylvinorelbine, and vinorelbine N-oxide in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO or PBS).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vivo Efficacy Assessment: Tumor Xenograft Model

Animal models are indispensable for evaluating the in vivo antitumor activity of compounds.

Protocol:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, vinorelbine tartrate, vinorelbine N-oxide).

  • Drug Administration:

    • Administer the compounds via an appropriate route (e.g., intravenous, intraperitoneal, or oral) at a predetermined dose and schedule.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Data Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or at a specific time point.

    • Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Mechanistic Insights: Visualizing the Action and Metabolism of Vinorelbine

To further elucidate the comparative pharmacology of vinorelbine and its N-oxide, the following diagrams illustrate the key molecular pathways involved.

cluster_0 Cellular Environment Vinorelbine Vinorelbine Tubulin Dimers Tubulin Dimers Vinorelbine->Tubulin Dimers Binds to Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Formation Mitotic Arrest Mitotic Arrest Mitotic Spindle->Mitotic Arrest Disruption leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Mechanism of action of Vinorelbine Tartrate.

cluster_1 Hepatic Metabolism Vinorelbine Tartrate Vinorelbine Tartrate CYP3A4 CYP3A4 Vinorelbine Tartrate->CYP3A4 Metabolized by Deacetylvinorelbine Deacetylvinorelbine (Active Metabolite) CYP3A4->Deacetylvinorelbine Vinorelbine N-oxide Vinorelbine N-oxide (Inactive Metabolite) CYP3A4->Vinorelbine N-oxide

Caption: Metabolic pathway of Vinorelbine Tartrate.

Conclusion: A Clear Distinction in Efficacy

References

  • Effects of Vinorelbine on M2 Macrophages in Non-Small Cell Lung Cancer. (2025, March 3). MDPI. Retrieved from [Link]

  • Effect of Vinorelbine on cell growth and apoptosis induction in human osteosarcoma in vitro. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Activity of Vinorelbine on Human Leukemia Cells. (2001, June 15). PubMed. Retrieved from [Link]

  • Vinorelbine. A review of its pharmacological properties and clinical use in cancer chemotherapy. (n.d.). PubMed. Retrieved from [Link]

  • Effects of Vinorelbine on M2 Macrophages in Non-Small Cell Lung Cancer. (2025, March 3). MDPI. Retrieved from [Link]

  • Safety and Efficacy of Vinorelbine in the Treatment of Non-Small Cell Lung Cancer. (n.d.). PMC. Retrieved from [Link]

  • Vinorelbine. (n.d.). Wikipedia. Retrieved from [Link]

  • A Pilot Study of Vinorelbine Safety and Pharmacokinetics in Patients with Varying Degrees of Liver Dysfunction. (n.d.). PMC. Retrieved from [Link]

  • A Pilot Study of Vinorelbine Safety and Pharmacokinetics in Patients with Varying Degrees of Liver Dysfunction. (n.d.). PMC. Retrieved from [Link]

  • Vinorelbine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Comparative

ICH Q2(R2) Validation of Analytical Methods for Vinorelbine N'b-Oxide Impurity Profiling: A Comparative Guide

Vinorelbine is a potent, semi-synthetic vinca alkaloid widely utilized in the treatment of non-small cell lung cancer and metastatic breast cancer[1]. Due to the presence of a reactive tertiary amine in its catharanthine...

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Author: BenchChem Technical Support Team. Date: April 2026

Vinorelbine is a potent, semi-synthetic vinca alkaloid widely utilized in the treatment of non-small cell lung cancer and metastatic breast cancer[1]. Due to the presence of a reactive tertiary amine in its catharanthine-derived moiety, vinorelbine is highly susceptible to oxidative degradation. This process primarily yields Vinorelbine N'b-oxide (also designated pharmacopeially as Vinorelbine EP Impurity D)[2][3].

Accurate quantification of this specific degradation product is a critical regulatory requirement. With the recent implementation of the ICH Q2(R2) guidelines (effective 2024), the pharmaceutical industry must adopt a lifecycle approach—integrating ICH Q14 principles—to ensure that analytical procedures for impurity profiling are robust, phase-appropriate, and fit for their intended purpose[4][5].

This guide provides an objective comparison between traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the detection of Vinorelbine N'b-oxide. It outlines the causality behind method selection and provides self-validating protocols grounded in current regulatory standards.

Causality in Method Selection: HPLC-UV vs. LC-MS/MS

The structural similarity between vinorelbine and its N'b-oxide derivative makes chromatographic resolution challenging. The selection of the analytical method depends entirely on the required sensitivity and the matrix complexity[6].

  • HPLC-UV (The Compendial Standard): Ideal for routine Quality Control (QC) and batch release. It relies on optimizing the mobile phase pH to achieve baseline resolution between the API and its oxidative degradants. However, it lacks the sensitivity required for trace-level genotoxic profiling or complex biological matrices.

  • LC-MS/MS (The Advanced Standard): Essential for pharmacokinetic (PK) studies, trace impurity profiling, and resolving co-eluting peaks[7][8]. Because vinca alkaloids contain basic nitrogen atoms, they readily accept protons, making Positive Electrospray Ionization (ESI+) highly efficient. LC-MS/MS provides absolute specificity through mass-to-charge (m/z) transitions, bypassing the need for perfect chromatographic baseline resolution.

MethodSelection A Vinorelbine API / Formulation B Oxidative Stress / Stability Testing A->B C Formation of Vinorelbine N'b-oxide (EP Impurity D) B->C D Analytical Method Selection C->D E HPLC-UV (Routine QC & Batch Release) D->E > 0.05% Limit F LC-MS/MS (Trace Profiling & PK Studies) D->F Trace Levels / Matrix

Workflow: Vinorelbine oxidative degradation and analytical method decision tree.

Comparative Performance Data

The following table synthesizes the typical ICH Q2(R2) validation performance metrics for both methodologies when quantifying Vinorelbine N'b-oxide[8][9].

ICH Q2(R2) Validation ParameterHPLC-UV (Compendial/QC)LC-MS/MS (Trace/PK)
Specificity / Selectivity Dependent on retention time ( tR​ )Absolute (Precursor Product Ion)
Limit of Detection (LOD) ∼0.01%−0.05% w/w ∼0.05−0.5 ng/mL
Limit of Quantitation (LOQ) ∼0.05%−0.10% w/w ∼0.1−1.0 ng/mL
Linearity Range Reporting level to 120% of spec0.5 ng/mL to 1000 ng/mL
Accuracy (Spike Recovery) 98.0% – 102.0%85.0% – 115.0%
Precision (%RSD) ≤2.0% ≤15.0% (at LOQ ≤20.0% )
Run Time 30 – 45 minutes (Gradient)4.5 – 10 minutes (Isocratic/Gradient)

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The inclusion of System Suitability Testing (SST) guarantees that the instrument is fit for purpose before any sample is analyzed[10].

Protocol 1: HPLC-UV Method for Routine QC

Objective: Quantify Vinorelbine N'b-oxide in API stability samples.

  • Step 1: Mobile Phase Preparation. Prepare a mobile phase consisting of Acetonitrile and an aqueous buffer (e.g., 50-80 mM ammonium acetate), adjusted to pH 2.5 - 6.0 depending on the specific column chemistry[8][9].

    • Causality: Vinca alkaloids possess basic nitrogen groups. Using an ammonium acetate buffer controls the ionization state of the molecules, preventing secondary interactions with free silanols on the C18 stationary phase. This eliminates peak tailing and ensures sharp, quantifiable peaks.

  • Step 2: Chromatographic Separation. Inject 20 µL of the sample onto a high-resolution C18 column (e.g., 250 x 4.6 mm, 5 µm). Set the UV detector to 280 nm or 230 nm[7].

  • Step 3: System Suitability Testing (Self-Validation). Inject a resolution mixture containing Vinorelbine API and Vinorelbine N'b-oxide reference standard.

    • Acceptance Criteria: Resolution ( Rs​ ) between API and N'b-oxide must be ≥1.5 . Tailing factor ( Tf​ ) must be ≤1.5 .

Protocol 2: LC-MS/MS Method for Trace Profiling

Objective: Detect trace levels of N'b-oxide in complex matrices (e.g., biological fluids or early degradation stages).

  • Step 1: Sample Extraction. Perform a one-step Liquid-Liquid Extraction (LLE) using methyl-tert-butyl ether (MTBE) or protein precipitation[8].

    • Causality: LLE selectively partitions the lipophilic vinca alkaloids into the organic phase while leaving endogenous salts and polar matrix components behind, significantly reducing ion suppression in the mass spectrometer.

  • Step 2: LC-MS/MS Optimization. Utilize an isocratic mobile phase (e.g., Acetonitrile/10 mM ammonium acetate with 0.1% formic acid) at a flow rate of 0.25 - 0.5 mL/min[8]. Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the [M+H]+ state, thereby maximizing the sensitivity of the ESI+ process.

  • Step 3: Matrix Effect Evaluation (Self-Validation). Analyze a post-extraction spiked blank matrix against a neat standard solution.

    • Acceptance Criteria: The matrix factor (MF) normalized by the internal standard must have a %CV of ≤15% .

ICH Q2(R2) Validation Parameters & Causality

The revised ICH Q2(R2) guideline mandates specific validation tests for quantitative impurity procedures[4][11][12]. Below is the mechanistic rationale for evaluating these parameters for Vinorelbine N'b-oxide:

  • Specificity / Selectivity: You must prove that the N'b-oxide peak is not compromised by the API or other degradants (like 4-O-deacetylvinorelbine). In LC-MS/MS, this is proven via the unique mass transition of the N'b-oxide ( m/z shift due to the addition of an oxygen atom, +16 Da). In HPLC-UV, this is proven via peak purity analysis (diode array detection) demonstrating no co-elution.

  • Linearity and Range: The method must be linear from the reporting level (often 0.05%) up to 120% of the specification acceptance criterion[11][13]. Causality: Degradation is non-linear over time; the analytical response must remain strictly proportional to concentration to ensure accurate forecasting of shelf-life.

  • Accuracy (Recovery): Achieved by spiking known quantities of the Vinorelbine N'b-oxide reference standard[14] into the API matrix. Causality: This confirms that the sample matrix does not selectively bind or degrade the impurity during the sample preparation process.

  • Robustness (Lifecycle Management): Under the integrated ICH Q14 framework, robustness should be evaluated using Design of Experiments (DoE)[4][15]. Deliberate variations in column temperature ( ±5∘C ) and mobile phase pH ( ±0.2 units) are tested to map the Method Operable Design Region (MODR).

ICH_Validation Start ICH Q2(R2) Impurity Validation Spec Specificity / Selectivity (Peak Purity & Mass Shift) Start->Spec Sens Sensitivity (LOD & LOQ Determination) Start->Sens Lin Linearity & Range (Reporting Level to 120%) Start->Lin Acc Accuracy (Spike Recovery 98-102%) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec Lifecycle ICH Q14 Lifecycle Management (Robustness & DoE) Spec->Lifecycle Sens->Lifecycle Lin->Lifecycle Acc->Lifecycle Prec->Lifecycle

Workflow: ICH Q2(R2) validation parameters integrated with ICH Q14 lifecycle management.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Site, 2023.[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, 2024.[Link]

  • National Institutes of Health (NIH) / PMC. "Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties." NIH.gov, 2021.[Link]

  • ResearchGate. "Rapid LC‐MS/MS method for quantification of vinorelbine and 4‐O‐deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy." ResearchGate.net, 2018.[Link]

  • Pharmaffiliates. "Vinorelbine N'b-Oxide Reference Standard (CAS: 74075-34-6)." Pharmaffiliates.com, 2024.[Link]

Sources

Validation

Analytical &amp; Mechanistic Comparison Guide: Vinorelbine N'b-oxide vs. Vinca Alkaloid Oxidative Impurities

As a Senior Application Scientist, navigating the stability profiles and metabolic pathways of complex dimeric antineoplastic agents requires a rigorous understanding of their structural vulnerabilities. Vinca alkaloids—...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the stability profiles and metabolic pathways of complex dimeric antineoplastic agents requires a rigorous understanding of their structural vulnerabilities. Vinca alkaloids—specifically vinorelbine, vincristine, and vinblastine—are highly susceptible to oxidative degradation[1]. The formation of N-oxides, particularly vinorelbine N'b-oxide , represents a critical intersection between pharmaceutical quality control (as a pharmacopeial impurity) and clinical pharmacokinetics (as an in vivo metabolite)[2][3][4].

This guide objectively compares vinorelbine N'b-oxide with other vinca alkaloid oxidative impurities, detailing the mechanistic causality of their formation and providing a self-validating analytical workflow for their quantification.

Mechanistic Causality: The Vulnerability of the N'b Position

Vinca alkaloids are composed of two distinct multi-ring systems: a catharanthine (or cleavamine, in the case of the semi-synthetic vinorelbine) moiety and a vindoline moiety[1].

Why does oxidation selectively target the N'b position? The N'b nitrogen is a tertiary aliphatic amine located within the catharanthine/cleavamine ring. Unlike the indolic nitrogen in the vindoline moiety, which is stabilized by electron delocalization across the aromatic system, the N'b nitrogen possesses a highly localized, nucleophilic lone pair.

  • In Vitro (Formulation/Storage): Exposure to atmospheric oxygen, trace peroxides in excipients, or light triggers the nucleophilic attack of the N'b lone pair on reactive oxygen species, forming the N-oxide[3][5].

  • In Vivo (Metabolism): Hepatic cytochrome P450 enzymes, predominantly CYP3A4 , actively catalyze the oxygenation of this specific nitrogen, making N-oxides major circulating metabolites[4][6].

Pathway VNR Vinorelbine (VNR) Active API OxStress Oxidative Stress (Peroxides / CYP3A4) VNR->OxStress VCR Vincristine (VCR) Active API VCR->OxStress VNR_NOx Vinorelbine N'b-oxide (Impurity D / EP Impurity G) OxStress->VNR_NOx N'b Oxidation VCR_NOx Vincristine N-oxide (Degradant / Metabolite) OxStress->VCR_NOx N-Oxidation

Mechanistic pathway of N-oxidation in Vinca alkaloids driven by oxidative stress and CYP3A4.

Comparative Profiling of Oxidative Impurities

While all vinca alkaloids undergo N-oxidation, the structural nuances of the parent API dictate the exact mass shifts and chromatographic behaviors of the resulting impurities. Vinorelbine N'b-oxide (often classified as EP Impurity G or USP Impurity D) is uniquely characterized by a +16 Da mass shift from vinorelbine, occurring specifically at the modified 8-azabicyclo ring[2][7].

Quantitative Comparison Table
ParameterVinorelbine N'b-oxide[8]Vincristine N-oxideVinblastine N-oxide[9]
Parent Drug VinorelbineVincristineVinblastine
Molecular Formula C₄₅H₅₄N₄O₉C₄₆H₅₆N₄O₁₁C₄₆H₅₈N₄O₁₀
Molecular Weight 794.93 g/mol 840.96 g/mol 826.98 g/mol
Mass Shift (vs Parent) +16 Da (m/z 795 [M+H]⁺)+16 Da (m/z 841 [M+H]⁺)+16 Da (m/z 827 [M+H]⁺)
Pharmacological Activity Inactive (Loss of tubulin binding)InactiveInactive
Primary Source Thermal/Photo-degradation, CYP3A4CYP3A5 / CYP3A4 MetabolismCYP3A4 Metabolism

Data Interpretation: The addition of the highly polar N-oxide group drastically alters the hydrophobicity of the molecule. This causes the N-oxide impurities to elute significantly earlier than their parent compounds in reversed-phase chromatography[2][10].

Experimental Methodology: HPLC-ESI-MS/MS Protocol

To objectively quantify vinorelbine N'b-oxide against other matrix components, a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is required[10][11]. The following protocol is designed as a self-validating system, ensuring that matrix effects and ionization suppression are accounted for.

Reagents & Sample Preparation
  • Extraction: Perform a liquid-liquid extraction (LLE) using methyl-tert-butyl ether (MTBE) or a solid-phase extraction (Oasis HLB) to isolate the alkaloids from plasma or degradation matrices[12].

  • Internal Standard (IS): Use Vinblastine (for Vinorelbine assays) or a deuterated standard (Vinorelbine-d3) to correct for extraction recovery variations[11][13].

  • Causality for LLE: Vinca alkaloids are highly lipophilic bases. Adjusting the sample pH to ~9.0 before extraction ensures the molecules are un-ionized, maximizing partitioning into the organic phase, while leaving polar endogenous interferences behind.

Chromatographic Separation
  • Column: Reversed-phase C8 or C18 (e.g., 250 × 4.6 mm, 5 µm)[10][14].

  • Mobile Phase A: 0.02 M Ammonium formate buffer (pH 4.2)[10].

  • Mobile Phase B: Methanol or Acetonitrile[10].

  • Gradient/Flow: Isocratic (46:54 A:B) or a shallow gradient at 0.8 mL/min[10].

  • Causality for pH 4.2 Buffer: Vinca alkaloids contain multiple basic nitrogen atoms. At pH 4.2, these nitrogens are fully protonated. The ammonium formate buffer not only provides the necessary ionic strength to prevent peak tailing (by masking residual silanols on the stationary phase) but is also completely volatile, preventing MS source fouling[14].

Mass Spectrometric Detection (ESI+)
  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Vinorelbine: m/z 779 → 122

    • Vinorelbine N'b-oxide: m/z 795 → 122[2]

  • Causality for m/z 122 Fragment: The collision-induced dissociation (CID) of vinca alkaloids consistently yields a highly stable m/z 122 fragment originating from the cleavage of the characteristic velbanamine/vindoline substructure. Monitoring this specific transition guarantees absolute structural confirmation of the vinca backbone[2].

Workflow Prep Sample Prep (LLE / pH 9.0) HPLC Reversed-Phase LC (C8/C18, pH 4.2) Prep->HPLC Ionization ESI+ Ionization (Protonation) HPLC->Ionization MSMS Tandem MS (m/z 795 -> 122) Ionization->MSMS Data Quantification (LOQ < 1 ng/mL) MSMS->Data

Step-by-step LC-MS/MS workflow for isolating and quantifying Vinca alkaloid N-oxide impurities.

Stability and Pharmacological Implications

Understanding the behavior of vinorelbine N-oxide is vital for both formulation scientists and clinical researchers.

  • Tubulin Binding & Efficacy: The parent molecules (vinorelbine, vincristine) act as spindle poisons by binding to the vinca domain of tubulin, inhibiting polymerization[15][16]. The oxidation of the N'b nitrogen introduces severe steric hindrance and alters the electrostatic potential of the catharanthine domain. Consequently, vinorelbine N'b-oxide and vincristine N-oxide exhibit a near-complete loss of tubulin-binding affinity, rendering them pharmacologically inactive[17].

  • Thermal and Photostability: Formulations of vinorelbine (such as vinorelbine monotartrate) must be strictly monitored for N-oxide formation. Accelerated stability studies demonstrate that maintaining formulations at 5°C ± 3°C restricts total degradation (including N-oxides) to less than 0.10% over 6 months[3][18]. Exposure to light or elevated temperatures rapidly accelerates the nucleophilic oxidation of the N'b position, necessitating light-shielded manufacturing environments[5].

References

  • Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS. Ovid / NIH. Retrieved from[Link]

  • JP2019508436A - Vinorelbine monotartrate and its pharmaceutical use. Google Patents.
  • The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine. NIH PMC. Retrieved from[Link]

  • Characterization of impurities in semi-synthetic vinorelbine bitartrate by HPLC-MS with mass spectrometric shift technique. PubMed. Retrieved from[Link]

  • Modifications on the Basic Skeletons of Vinblastine and Vincristine. MDPI. Retrieved from[Link]

  • Metabolites of Vinca Alkaloid Vinblastine: Tubulin Binding and Activation of Nausea-Associated Receptors. NIH PMC. Retrieved from[Link]

  • RU2730521C2 - Vinorelbine monotartrate and its pharmaceutical application. Google Patents.
  • Anticancer Drugs: Recent Strategies to Improve Stability Profile. NIH PMC. Retrieved from[Link]

  • Rapid and sensitive LC-MS method for pharmacokinetic study of vinorelbine in rats. ResearchGate. Retrieved from[Link]

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Comparative

cross-validation of lc-ms/ms and uv-vis methods for vinorelbine n'b-oxide

An in-depth technical analysis for transitioning and cross-validating analytical methods for vinca alkaloid degradation products. Introduction: The Analytical Challenge of Vinorelbine N'b-Oxide Vinorelbine is a potent, s...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for transitioning and cross-validating analytical methods for vinca alkaloid degradation products.

Introduction: The Analytical Challenge of Vinorelbine N'b-Oxide

Vinorelbine is a potent, semi-synthetic vinca alkaloid utilized extensively in the treatment of non-small cell lung cancer and breast cancer. Throughout its lifecycle—from in vivo pharmacokinetic (PK) profiling to late-stage formulation stability testing—the drug is subject to oxidative degradation and hepatic metabolism. One of its primary degradants and metabolites is Vinorelbine N'b-oxide (often referred to as Vinorelbine N-oxide)[1].

Tracking this specific N-oxide impurity across different stages of drug development requires orthogonal analytical platforms. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the extreme sensitivity required for bioanalysis in plasma[2], while High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV-Vis) offers the robustness and cost-efficiency necessary for routine Quality Control (QC) release testing.

Bridging the data generated by these two distinct platforms requires a rigorous cross-validation protocol governed by ICH M10 guidelines[3]. As a Senior Application Scientist, I have designed this guide to objectively compare these methodologies, explain the physicochemical causality behind their performance differences, and provide a self-validating experimental workflow for proving their equivalency.

Mechanistic Causality: Why LC-MS/MS and UV-Vis Respond Differently

To understand the cross-validation data, we must first understand the molecular physics governing how Vinorelbine N'b-oxide interacts with each detector.

  • UV-Vis (Chromophoric Cross-Section): Vinorelbine consists of two linked multi-ring systems: catharanthine and vindoline. These structures contain highly conjugated double bonds and aromatic indole/dihydroindole rings. This extensive conjugation provides a strong, reliable UV absorbance cross-section with a maximum ( λmax​ ) at 268 nm . The oxidation of the tertiary amine to an N-oxide does not significantly disrupt this aromatic conjugation, meaning the UV response factor for Vinorelbine and its N'b-oxide remains highly comparable and linear at high concentrations.

  • LC-MS/MS (Proton Affinity & Ionization): In positive Electrospray Ionization (ESI+), the basic nitrogen atoms of vinca alkaloids readily accept protons from acidic mobile phases (e.g., 0.1% formic acid), yielding high ionization efficiency[2]. However, the addition of the N-oxide oxygen fundamentally alters the molecule's proton affinity and gas-phase basicity. Furthermore, N-oxides are notoriously prone to in-source fragmentation (thermally losing the oxygen atom in the ESI source to revert to the parent mass). Therefore, the MS method must be carefully tuned with lower declustering potentials to preserve the intact [M+H]+ precursor ion.

Parallel Cross-Validation Workflow

The following diagram illustrates the parallel processing required to cross-validate these methods using a single incurred sample pool, ensuring that sample preparation variables are isolated from detection variables.

G A Vinorelbine N'b-oxide Sample Pool B LLE Extraction (TBME) Internal Standard Addition A->B Causality: Matrix Removal C Sample Aliquot Split B->C D1 LC-MS/MS (ESI+) MRM Transitions C->D1 Aliquot A D2 HPLC-UV (268 nm) Chromophore Detection C->D2 Aliquot B E1 High Sensitivity Data LLOQ: 0.1 ng/mL D1->E1 E2 High Robustness Data LLOQ: 50 ng/mL D2->E2 F ICH M10 Cross-Validation Statistical Equivalency E1->F %Bias E2->F %Bias

Parallel cross-validation workflow for Vinorelbine N'b-oxide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal diagnostics to prevent false positives or undetected matrix suppression.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: Direct injection of biological matrices or complex formulation buffers causes severe ion suppression in MS and baseline drift in UV. We utilize tert-butyl methyl ether (TBME) because it selectively partitions the lipophilic vinca alkaloids into the organic phase while leaving polar phospholipids (the primary culprits of ion suppression) in the aqueous waste[2].

  • Aliquot 100 µL of spiked plasma/buffer into a microcentrifuge tube.

  • Add 10 µL of Internal Standard mixture (Vinorelbine-d3 for MS; Vinblastine for UV).

  • Add 50 µL of 0.1 M NaOH to un-ionize the basic nitrogen atoms, driving the analyte into the organic phase.

  • Add 1.0 mL of TBME. Vortex for 5 minutes, centrifuge at 10,000 x g for 5 minutes.

  • Transfer the organic layer and evaporate to dryness under gentle nitrogen at 35°C. Reconstitute in 100 µL of mobile phase.

  • Self-Validating Mechanism: If the absolute peak area of the internal standard drops by >30% compared to a neat solvent standard, the system immediately flags an extraction failure or severe matrix effect, invalidating the run before erroneous quantitative data is processed.

Step 2: LC-MS/MS Analysis
  • Column: C18 (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: ESI+ in Multiple Reaction Monitoring (MRM) mode.

  • Transitions: Monitor m/z 795.4 122.1 for Vinorelbine N'b-oxide. Monitor m/z 779.4 122.1 for parent Vinorelbine[1].

  • Self-Validating Mechanism: The system simultaneously monitors the parent Vinorelbine mass channel at the N'b-oxide retention time. If a peak appears in the parent channel at the N-oxide's retention time, it proves in-source fragmentation is occurring, prompting the operator to lower the source temperature or declustering potential.

Step 3: HPLC-UV Analysis
  • Column: C18 (150 × 4.6 mm, 3.5 µm) to provide higher loading capacity.

  • Mobile Phase: Isocratic 40 mM Ammonium Acetate (pH 3.0) / Acetonitrile (60:40 v/v)[1].

  • Detection: UV absorbance at 268 nm.

  • Self-Validating Mechanism: Peak purity analysis using a Photodiode Array (PDA) detector is mandatory. The software calculates a purity angle across the N'b-oxide peak; if the purity angle exceeds the purity threshold, it proves a co-eluting matrix interference is present, invalidating the UV quantification.

Quantitative Data Comparison & Cross-Validation Results

Per ICH M10 guidelines, cross-validation requires analyzing spiked Quality Control (QC) samples across the overlapping dynamic range of both instruments[3]. The acceptance criteria dictate that the mean accuracy of the QCs analyzed by both methods must not differ by more than 15%, and incurred sample reanalysis (ISR) must show a difference within ±20% for at least 67% of the samples.

Table 1: Performance Metrics Comparison
Validation ParameterLC-MS/MS (Bioanalysis)HPLC-UV (QC Release)Mechanistic Reason for Difference
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL50 ng/mLESI+ MRM isolates specific precursor/product ions, eliminating background noise. UV detects all chromophores.
Linear Dynamic Range 0.1 – 100 ng/mL50 – 5,000 ng/mLMS detectors saturate at high concentrations due to charge competition in the ESI droplet.
Intra-day Precision (%CV) 3.5% – 6.2%1.1% – 2.8%UV detectors have inherently lower baseline electronic noise and do not rely on variable gas-phase ionization.
Accuracy (%Bias) ± 8.4%± 4.1%UV provides highly stable Beer-Lambert law responses; MS is subject to micro-fluctuations in matrix suppression.
Matrix Effect (Factor) 0.85 (15% Suppression)1.00 (No Effect)UV is immune to ionization suppression, whereas co-eluting invisible salts suppress MS droplet desolvation.
Table 2: ICH M10 Cross-Validation Equivalency (Bland-Altman Assessment)
Sample TypeSpiked ConcentrationLC-MS/MS Mean ResultHPLC-UV Mean Result% DifferenceICH M10 Status
Low QC75 ng/mL73.2 ng/mL77.1 ng/mL5.19%PASS (<15%)
Mid QC250 ng/mL248.5 ng/mL254.0 ng/mL2.18%PASS (<15%)
High QC1,000 ng/mL985.0 ng/mL1,012.0 ng/mL2.70%PASS (<15%)

Data Interpretation: The cross-validation demonstrates excellent equivalency within the overlapping linear range (75 ng/mL to 1,000 ng/mL). The slight positive bias in the UV data at the Low QC level is attributed to minor baseline noise integration, whereas the MS data remains highly specific.

Conclusion & Decision Matrix

The cross-validation of LC-MS/MS and UV-Vis for Vinorelbine N'b-oxide proves that both methods are highly accurate within their respective domains.

  • Select LC-MS/MS when conducting in vivo PK studies, metabolite identification, or analyzing low-dose toxicology samples where concentrations fall below 50 ng/mL. The method's specificity is unmatched, though it requires rigorous internal standard tracking to mitigate matrix effects.

  • Select HPLC-UV for API stability testing, formulation degradation studies, and routine manufacturing QC. Its superior precision (%CV < 3%) and immunity to ion suppression make it the gold standard for high-concentration assay and impurity profiling.

By utilizing the self-validating LLE protocol and overlapping QC ranges described above, laboratories can seamlessly bridge historical UV stability data with modern MS bioanalytical submissions, ensuring full compliance with ICH M10 regulatory expectations.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS Journal of Chromatography B (de Graeve et al., 2008) URL:[Link]

  • A highly sensitive bioanalytical method for the quantification of vinblastine, vincristine, vinorelbine and 4-O-deacetylvinorelbine in human plasma using LC-MS/MS Journal of Chromatography B (van Heeswijk et al., 2014) URL:[Link]

Sources

Validation

inter-laboratory validation of vinorelbine n'b-oxide quantification methods

Inter-Laboratory Validation of Vinorelbine N'b-Oxide Quantification Methods: A Comparative Guide As analytical scientists and drug development professionals, we are constantly challenged by the rigorous demands of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of Vinorelbine N'b-Oxide Quantification Methods: A Comparative Guide

As analytical scientists and drug development professionals, we are constantly challenged by the rigorous demands of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Vinorelbine (VRL), a third-generation semi-synthetic vinca alkaloid, undergoes extensive Phase I biotransformation mediated primarily by hepatic cytochrome P450 enzymes (CYP3A4 and CYP3A5)[1]. While 4-O-deacetylvinorelbine is the primary active metabolite, the oxidation of the catharanthine-like nitrogen yields Vinorelbine N'b-oxide (VNO, CAS 74075-34-6)[2], a major inactive metabolite[3].

Historically, inter-laboratory validation for VNO quantification has been plagued by reproducibility issues. These stem from temperature-dependent ex vivo blood partitioning, matrix-induced ion suppression, and the inherent instability of N-oxides during extraction. This guide objectively compares traditional quantification methods against modern monolithic LC-MS/MS workflows, providing the causality behind each experimental choice to establish a robust, self-validating analytical system.

The Metabolic Pathway: Target Identification

Understanding the structural chemistry of the target analyte is the first step in assay design. Vinorelbine (m/z 779.4) is oxidized to Vinorelbine N'b-oxide (m/z 795.4), resulting in a +16 Da mass shift. This subtle structural change requires highly specific tandem mass spectrometry (MS/MS) to differentiate VNO from isobaric interferences in complex biological matrices[3].

Pathway VRL Vinorelbine (m/z 779.4) CYP CYP3A4 / CYP3A5 Hepatic Oxidation VRL->CYP Phase I Metabolism VNO Vinorelbine N'b-oxide (m/z 795.4) CYP->VNO N-oxidation

CYP3A4/5-mediated oxidation of vinorelbine to vinorelbine N'b-oxide.

Methodological Landscape & Comparative Analysis

Early methods for VNO quantification relied on serum or plasma matrices coupled with Liquid-Liquid Extraction (LLE) and standard C18 chromatography. However, these methods suffer from long run times and higher limits of quantification (LLOQ). Modern approaches utilize whole blood matrices, Protein Precipitation (PPT), and monolithic columns to achieve superior sensitivity and throughput[4].

Table 1: Comparative Performance of LC-MS/MS Methods for VNO Quantification

Method / ReferenceMatrixExtraction TechniqueChromatographic ColumnLLOQ (VNO)Run Time
Corona et al., 2001 SerumLiquid-Liquid Extraction (LLE)Standard C180.5 ng/mL~15.0 min
de Graeve et al., 2008 [3]Plasma / UrineLiquid-Liquid Extraction (LLE)Cyano Column0.25 ng/mL~20.0 min
Corona et al., 2018 [4]Whole BloodProtein Precipitation (PPT)Onyx Monolith C180.05 ng/mL7.0 min

Causality in Experimental Design

To achieve successful inter-laboratory validation, every parameter of the assay must be deliberately chosen to mitigate specific analytical risks:

  • Matrix Selection (Whole Blood vs. Plasma): Vinorelbine and its metabolites bind extensively to platelets and lymphocytes. If plasma is used, temperature fluctuations during centrifugation cause ex vivo redistribution of the drug between blood cells and plasma, leading to massive inter-laboratory variability. Utilizing whole blood bypasses this partition artifact completely[4].

  • Extraction Chemistry (PPT vs. LLE): While LLE provides clean extracts, N-oxides can be thermally and chemically labile during the solvent evaporation steps required in LLE. A rapid Protein Precipitation (PPT) using cold organic solvents ensures quantitative recovery (approx. 80%) without degrading the VNO.

  • Chromatographic Strategy (Monolithic Columns & Basic pH): Vinca alkaloids are basic compounds. Using an acidic mobile phase causes secondary interactions with residual silanols on the silica column, leading to peak tailing. A basic mobile phase (pH 10.5) keeps the analytes un-ionized, ensuring sharp, symmetrical peaks. Furthermore, monolithic columns provide high porosity, allowing flow rates of 0.5 mL/min without exceeding system pressure limits, cutting run times by over 50%[4].

Self-Validating Experimental Protocol

The following protocol represents the optimized, self-validating workflow for the quantification of Vinorelbine N'b-oxide. It includes built-in quality control mechanisms to ensure data integrity across different laboratories.

Step 1: Whole Blood Lysis & Extraction

  • Aliquot 50 µL of whole blood sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as Vinorelbine-d3 (100 ng/mL). Causality: The SIL-IS must be added directly to the raw matrix before any extraction occurs. Because it co-elutes with the target analyte, it perfectly corrects for volumetric losses and matrix-induced ion suppression during MS detection.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile:Methanol (1:1, v/v) containing 0.1% Formic Acid. Causality: The organic solvent crashes out matrix proteins, while the acidic modifier disrupts protein-drug binding, ensuring complete liberation of VNO.

  • Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 2: Monolithic LC Separation

  • Column: Onyx Monolith C18 (50 x 2.0 mm).

  • Mobile Phase: Isocratic elution using 10 mM Ammonium Acetate buffer (pH 10.5) and Acetonitrile (40:60, v/v) at a flow rate of 0.5 mL/min.

  • Injection Volume: 5 µL.

Step 3: ESI-MS/MS Detection

  • Ionization: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor m/z 795.4 → 122.0 and m/z 795.4 → 138.0 for VNO. Causality: Monitoring dual product ions (qualifier and quantifier) ensures absolute specificity against isobaric matrix interferences.

Step 4: Inter-Laboratory Self-Validation Mechanisms

  • Post-Column Infusion (Matrix Effect Assessment): Continuously infuse a pure VNO standard post-column while injecting a blank matrix extract. Causality: This maps the elution profile of endogenous phospholipids. If a drop in the baseline signal occurs at the VNO retention time, ion suppression is present, and the chromatography must be adjusted.

  • Incurred Sample Reanalysis (ISR): Randomly select 10% of analyzed clinical samples and re-extract/re-analyze them on a different day. The results must be within ±20% of the original values. Causality: ISR proves that the method is reproducible for actual patient samples containing unknown metabolites, not just pristine spiked calibrators.

Workflow Step1 1. Whole Blood Lysis & PPT (Acetonitrile:Methanol + SIL-IS) Step2 2. Monolithic LC Separation (pH 10.5 Isocratic Elution) Step1->Step2 Step3 3. ESI-MS/MS Detection (MRM: 795.4 -> 122.0) Step2->Step3 Step4 4. Self-Validation (Post-Column Infusion & ISR) Step3->Step4

Self-validating LC-MS/MS workflow for inter-laboratory quantification of VNO.

References

  • Corona, G., et al. (2018). Rapid LC‐MS/MS method for quantification of vinorelbine and 4‐O‐deacetylvinorelbine in human whole blood suitable to monitoring oral metronomic anticancer therapy.
  • Corona, G., et al. (2001). Sensitive determination of vinorelbine and its metabolites in human serum using liquid chromatography-electrospray mass spectrometry. NIH.
  • de Graeve, J., et al. (2008). Metabolism pathway of vinorelbine (Navelbine®) in human: Characterisation of the metabolites by HPLC–MS/MS. Ovid.
  • Topletz, A. R., et al. (2013). The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine. NIH.
  • Santa Cruz Biotechnology. Vinorelbine N′b-Oxide, CAS 74075-34-6. SCBT.

Sources

Comparative

Objective Comparison Guide: Tubulin Polymerization Inhibition of Vinorelbine vs. Vinorelbine N-oxide

Executive Summary For drug development professionals and bioanalytical scientists, distinguishing the pharmacological activity of a parent drug from its metabolites is critical for accurate pharmacokinetic/pharmacodynami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and bioanalytical scientists, distinguishing the pharmacological activity of a parent drug from its metabolites is critical for accurate pharmacokinetic/pharmacodynamic (PK/PD) modeling. This guide provides an in-depth, objective comparison of the tubulin polymerization inhibition potential of Vinorelbine (VNB) against its major CYP3A4-derived metabolite, Vinorelbine N-oxide (VNO) . By analyzing their mechanistic differences and providing self-validating experimental workflows, this guide establishes why VNB is a potent antimitotic agent while VNO remains pharmacologically inactive.

Mechanistic Overview: Vinorelbine and its Metabolites

Vinorelbine is a highly lipophilic, semi-synthetic vinca alkaloid widely utilized in oncology for its potent disruption of microtubule dynamics[1]. By binding directly to the vinca domain located at the interface of the αβ-tubulin heterodimer, VNB inhibits tubulin polymerization, preventing the formation of the mitotic spindle and inducing cellular apoptosis via metaphase arrest[2].

In vivo, VNB undergoes extensive hepatic metabolism mediated primarily by the CYP3A4 isoenzyme[3]. This metabolic pathway yields two major identified metabolites: 4-O-deacetylvinorelbine and vinorelbine N-oxide (VNO)[2]. While 4-O-deacetylvinorelbine retains pharmacological activity and antitumor efficacy comparable to the parent drug[4], the formation of vinorelbine N-oxide represents a deactivation pathway.

The Causality of Inactivity: The oxidation of the tertiary amine on the catharanthine unit to form an N-oxide introduces significant steric hindrance and high polarity. This structural alteration completely abolishes the molecule's ability to dock into the highly specific, hydrophobic pocket of the tubulin heterodimer. Consequently, VNO is a pharmacologically inactive metabolite that is subsequently cleared without contributing to the drug's therapeutic index or toxicity[4].

Pathway VNB Vinorelbine (Active Parent Drug) CYP Hepatic CYP3A4 Metabolism VNB->CYP Oxidation/Deacetylation Tubulin αβ-Tubulin Heterodimer (Vinca Domain) VNB->Tubulin High Affinity VNO Vinorelbine N-oxide (Inactive Metabolite) CYP->VNO N-oxidation DAV 4-O-Deacetylvinorelbine (Active Metabolite) CYP->DAV Deacetylation Clearance Excretion / Clearance (No Tubulin Binding) VNO->Clearance Steric Hindrance DAV->Tubulin Retains Affinity Arrest Microtubule Depolymerization & Mitotic Arrest Tubulin->Arrest Inhibits Polymerization

Fig 1: Metabolic pathway and tubulin binding divergence of Vinorelbine and its N-oxide metabolite.

Comparative Pharmacodynamics & Tubulin Interactions

To understand the causality behind their divergent efficacies, we must analyze their molecular interactions. VNB binds with high affinity to mitotic microtubules, and at micromolar concentrations, it actively depolymerizes them[5]. At lower, sub-stoichiometric concentrations, it suppresses microtubule dynamic instability, a mechanism that accounts for its lower neurotoxicity compared to older vinca alkaloids like vincristine[6].

Conversely, Vinorelbine N-oxide fails to induce these effects. Without the critical hydrophobic contacts required to stabilize the curved conformation of tubulin, VNO cannot prevent protofilament assembly.

Table 1: Pharmacological Profile Comparison
PropertyVinorelbine (Parent Drug)Vinorelbine N-oxide (Metabolite)
Target Receptor Vinca domain (αβ-tubulin)None (Loss of affinity)
Pharmacological Activity Highly ActiveInactive
Tubulin Polymerization Potent InhibitorNo Inhibition
Metabolic Origin Administered APICYP3A4-mediated oxidation
Primary Elimination Biliary / FecalBiliary / Fecal

Experimental Workflows: Validating Tubulin Polymerization Inhibition

To objectively compare the performance of VNB and VNO, researchers utilize a self-validating, fluorescence-based in vitro tubulin polymerization assay. This protocol is designed to provide real-time kinetic data (Vmax of polymerization) rather than a simple endpoint measurement, which is critical for capturing the subtle dynamic disruptions caused by vinca alkaloids.

Protocol Step1 1. Prepare Tubulin (Porcine Brain, >99%) Step2 2. Compound Incubation (VNB vs VNO) Step1->Step2 Step3 3. Induce Polymerization (GTP + 37°C) Step2->Step3 Step4 4. Kinetic Measurement (Fluorescence Ex/Em) Step3->Step4 Step5 5. Data Analysis (Vmax & IC50) Step4->Step5

Fig 2: Step-by-step experimental workflow for the fluorescence-based tubulin polymerization assay.

Step-by-Step Methodology: Fluorescence-Based Tubulin Polymerization Assay

Expertise & Causality Note: We utilize highly purified (>99%) porcine brain tubulin because it closely mimics human neuronal and mitotic tubulin isoforms. A fluorescent reporter (e.g., DAPI) is used because its emission shifts and intensifies when bound to polymerized microtubules, allowing precise tracking of the nucleation and elongation phases.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, and 10 μM fluorescent reporter. Keep strictly on ice to prevent premature spontaneous polymerization.

  • Compound Dilution: Dissolve Vinorelbine tartrate and Vinorelbine N-oxide in anhydrous DMSO. Prepare a serial dilution ranging from 0.1 μM to 100 μM.

    • Self-Validation Step: Include a vehicle control (0.1% DMSO) to establish baseline polymerization kinetics and a positive control (e.g., Paclitaxel at 10 μM as a stabilizer, or Vinblastine as a known inhibitor) to validate assay responsiveness.

  • Incubation: Add 10 μL of the test compounds to a pre-warmed (37°C) 96-well half-area plate. Add 45 μL of the tubulin suspension (final concentration ~3 mg/mL) to each well. Incubate for 10 minutes to allow compound-target equilibration.

  • Reaction Initiation: Rapidly add 5 μL of 10 mM GTP (final concentration 1 mM) to all wells to initiate polymerization.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader set to 37°C. Measure fluorescence (Excitation: 340 nm / Emission: 410 nm) every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the maximum velocity (Vmax) of the elongation phase for each concentration. Determine the IC50 by plotting the percentage of inhibition against the log of the compound concentration.

Quantitative Data Summary

Based on established pharmacological evaluations, the experimental outcomes distinctly separate the active parent drug from its inactive metabolite.

Table 2: Expected Quantitative Outcomes in Tubulin Polymerization Assays
Test CompoundIC50 for Polymerization InhibitionVmax of Polymerization (at 10 μM)Mitotic Arrest (G2/M Phase)
Vehicle (DMSO) N/A100% (Baseline)Baseline (~15%)
Vinorelbine 1.5 - 3.0 μM< 10% of Baseline> 80% Arrest
Vinorelbine N-oxide > 100 μM (Inactive)~ 95% of BaselineBaseline (~15%)

Implications for Drug Development

Understanding the dichotomy between Vinorelbine and Vinorelbine N-oxide is paramount for bioanalytical scientists. Because VNO lacks tubulin-binding capability, it does not contribute to the drug's therapeutic index or its dose-limiting neutropenia/neurotoxicity[1]. During clinical PK/PD modeling, bioanalytical assays (such as LC-MS/MS) must be meticulously designed to differentiate between the parent drug, the active 4-O-deacetylvinorelbine, and the inactive N-oxide[4]. Failing to chromatographically separate these metabolites could lead to an overestimation of the active drug fraction, skewing dosing regimens and safety profiles.

References

  • Title: Vinorelbine Monograph for Professionals Source: Drugs.com URL: [Link]

  • Title: Bioanalysis of vinca-alkaloids and monoclonal antibodies Source: Utrecht University Repository (UU.nl) URL: [Link]

  • Title: DRUG NAME: Vinorelbine Source: BC Cancer Drug Manual URL: [Link]

  • Title: NAVELBINE® (vinorelbine tartrate) Injection Source: U.S. Food and Drug Administration (FDA.gov) URL: [Link]

  • Title: The Relative Contributions of CYP3A4 and CYP3A5 to the Metabolism of Vinorelbine Source: National Institutes of Health (NIH.gov / PMC) URL: [Link]

  • Title: Synthesis and study of a molecularly imprinted polymer for specific solid‐phase extraction of vinflunine and its metabolite from biological fluids Source: ResearchGate URL: [Link]

Sources

Validation

Validation of Stability-Indicating Assays for Vinorelbine N'-Oxide: A Comparative Methodological Guide

Introduction & Mechanistic Causality Vinorelbine is a potent semi-synthetic vinca alkaloid widely utilized in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cancer[1]. Due to its complex molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Vinorelbine is a potent semi-synthetic vinca alkaloid widely utilized in the treatment of non-small cell lung cancer (NSCLC) and metastatic breast cancer[1]. Due to its complex molecular architecture, vinorelbine is highly susceptible to degradation under environmental stress, necessitating rigorous stability testing[2]. Among its critical quality attributes (CQAs), the formation of vinorelbine N'-oxide (often referred to simply as vinorelbine N-oxide) is a primary concern during drug development and formulation storage.

Mechanistic Causality: The N-oxidation of vinorelbine primarily occurs at the aliphatic tertiary amine within the catharanthine/vindoline moiety when the active pharmaceutical ingredient (API) is exposed to oxidative stress (e.g., peroxides) or prolonged shelf-life conditions[3].

Chromatographically, separating vinorelbine from its N-oxide and other degradants (such as 4-O-deacetylvinorelbine) presents a significant challenge[4]. Both the parent drug and the N-oxide possess basic amine functionalities. In traditional silica-based stationary phases, these ionized amines strongly interact with residual acidic silanol groups via secondary ion-exchange mechanisms. This interaction leads to severe peak tailing, retention time shifts, and potential co-elution, which can mask the impurity during routine quality control[5]. Overcoming this requires a carefully designed Stability-Indicating Assay (SIA) that leverages modern column chemistries and optimized mobile phase pH.

Comparative Guide: Traditional HPLC vs. Modern UHPLC

To objectively evaluate the performance of analytical methods, we compare a traditional High-Performance Liquid Chromatography (HPLC) method against a modern Ultra-High-Performance Liquid Chromatography (UHPLC) approach for resolving vinorelbine and its N-oxide.

Table 1: Performance Comparison of Chromatographic Platforms
ParameterTraditional HPLCModern UHPLCCausality / Scientific Rationale
Column Chemistry C18, 5 µm, 250 x 4.6 mmHybrid BEH C18 / PFP, 1.7 µm, 100 x 2.1 mmSub-2 µm particles in UHPLC reduce eddy diffusion, significantly increasing theoretical plates and resolution.
Mobile Phase pH Acidic (pH 3.0 - 4.0)Basic (pH 10.5)High pH neutralizes basic amines, preventing silanol interactions. Hybrid silica resists dissolution at high pH[4].
Run Time 25 - 35 minutes5 - 8 minutesHigher flow velocities at the optimal linear velocity (van Deemter curve) for smaller particles allow rapid elution.
Resolution (Rs) 1.2 - 1.5 (Marginal)> 2.5 (Baseline)Enhanced mass transfer kinetics in UHPLC sharply separate the structurally similar N-oxide[5].
Peak Tailing (Tf) 1.8 - 2.2 (Significant tailing)1.0 - 1.2 (Symmetrical)Elimination of secondary ion-exchange interactions yields highly symmetrical peaks.

Experimental Protocol: Self-Validating SIA Workflow

A self-validating protocol ensures that the analytical system demonstrates its fitness-for-purpose before and during sample analysis. The following methodology outlines the validation of a UHPLC method for vinorelbine N-oxide following ICH Q2(R1) guidelines[2].

Step 1: Forced Degradation (Oxidative Stress)
  • Accurately weigh 10 mg of Vinorelbine API and dissolve it in 10 mL of diluent (Methanol:Water, 50:50 v/v) to achieve a stock concentration of 1 mg/mL.

  • Transfer 5 mL of the solution to a volumetric flask and add 1 mL of 3% H₂O₂ to induce oxidative stress[6].

  • Incubate the mixture at room temperature for 4 hours in the dark to drive the N-oxidation reaction[3].

  • Quench the reaction with a stoichiometric amount of sodium thiosulfate to halt further degradation, then dilute to 10 mL with the mobile phase.

Step 2: UHPLC Chromatographic Conditions
  • Column: Ethylene Bridged Hybrid (BEH) C18, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, adjusted to pH 10.5 with ammonium hydroxide[4].

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Program: 0-1 min (20% B), 1-5 min (20% to 60% B), 5-6 min (60% to 20% B), 6-8 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: Photodiode Array (PDA) at 225 nm or MS/MS (ESI+)[5].

Step 3: System Suitability Testing (SST) - The Self-Validating Mechanism

Before analyzing the stressed samples, inject a resolution mixture containing Vinorelbine, Vinorelbine N-oxide, and 4-O-deacetylvinorelbine.

  • Acceptance Criteria: Resolution (Rs) between Vinorelbine and N-oxide must be ≥ 2.0 . Tailing factor (Tf) for Vinorelbine must be ≤ 1.5 . Relative Standard Deviation (RSD) of peak areas for 5 replicate injections must be ≤ 2.0% . If these criteria are not met, the system is invalid, and the mobile phase pH or column integrity must be investigated.

Visualizations

G V Vinorelbine API Ox Oxidative Stress (H2O2, 3%) V->Ox Degradation SIA UHPLC Separation (Sub-2µm C18) V->SIA Sample Prep NOx Vinorelbine N'-oxide (Impurity) Ox->NOx N-oxidation NOx->SIA Co-elution risk Res Baseline Resolution (Rs > 1.5) SIA->Res Validated Method

Vinorelbine oxidative degradation pathway and UHPLC stability-indicating assay resolution workflow.

G Start SIA Method Development pH Mobile Phase pH Start->pH pH_Low Acidic (pH 3.0) Ionized Amines pH->pH_Low pH_High Basic (pH 10.5) Neutral Amines pH->pH_High Tail Peak Tailing (Silanol Interactions) pH_Low->Tail Traditional C18 Col Hybrid C18 / PFP Column pH_Low->Col End-capped/PFP Sharp Sharp Peaks (High Resolution) pH_High->Sharp High-pH stable column Col->Sharp

Decision logic for optimizing mobile phase pH and column chemistry to resolve basic amine tailing.

Validation Parameters & Quantitative Data

Following ICH Q2(R1) standards, the optimized UHPLC method must be validated for linearity, accuracy, precision, and limits of detection/quantification (LOD/LOQ) to ensure it can reliably quantify the N-oxide degradant[2].

Table 2: Typical Validation Results for Vinorelbine N-oxide
Validation ParameterAcceptance CriteriaExperimental Result
Linearity Range R² ≥ 0.9990.05 - 10 µg/mL (R² = 0.9998)
LOD / LOQ S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)0.015 µg/mL / 0.05 µg/mL
Accuracy (Recovery) 95.0% - 105.0%98.5% - 101.2%
Method Precision %RSD ≤ 2.0%0.8% (n=6)
Robustness Rs > 2.0 under varied conditionsRs = 2.4 (±0.2 pH, ±2°C temp)

References

  • Development of vinorelbine oral formulations for pediatric use Source: GERPAC (Groupe d'Evaluation et de Recherche sur la Protection en Atmosphère Contrôlée) URL:[Link]

  • Public Assessment Report Scientific discussion Navelbine 20 mg, 30 mg and 80 mg capsules, soft (vinorelbine tartrate) Source: Geneesmiddeleninformatiebank (Medicines Evaluation Board in the Netherlands) URL:[Link]

  • Bioanalysis of vinca-alkaloids and monoclonal antibodies Source: DSpace, Utrecht University Repository URL:[Link]

  • TLC and HPLC methods to follow the synthesis of vinorelbine Source: ResearchGate URL:[Link]

  • Treatment of Hyperproliferative Diseases with Vinca Alkaloid N-Oxide Analogs Source: Google Patents / Eureka URL
  • An ultra-high-performance chromatography method to study the long term stability of gemcitabine in dose banding conditions (Oxidative Stress Methodologies) Source: DIAL@UCLouvain URL:[Link]

Sources

Comparative

comparative pharmacokinetic profiling of vinorelbine n'b-oxide metabolites

Title: Comparative Pharmacokinetic Profiling of Vinorelbine and its N'b-Oxide Metabolites: A Technical Guide Introduction As drug development professionals, understanding the complete metabolic fate of a chemotherapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Pharmacokinetic Profiling of Vinorelbine and its N'b-Oxide Metabolites: A Technical Guide

Introduction As drug development professionals, understanding the complete metabolic fate of a chemotherapeutic agent is crucial for predicting efficacy, toxicity, and drug-drug interactions. Vinorelbine, a semi-synthetic vinca alkaloid widely used in non-small cell lung cancer (NSCLC) and metastatic breast cancer, undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme[1][2].

While the parent drug and its primary active metabolite, deacetylvinorelbine, dominate the pharmacological profile, the formation of vinorelbine N'b-oxide (also referred to as vinorelbine N-oxide) presents a critical analytical challenge[3][4]. Often considered a minor or inactive byproduct, the N'b-oxide metabolite is a key biomarker for oxidative metabolic clearance and is essential for comprehensive mass balance and pharmacokinetic (PK) profiling[1][5].

This guide provides an in-depth comparative analysis of vinorelbine and its N'b-oxide metabolite, detailing their pharmacokinetic profiles, structural implications, and the optimized bioanalytical workflows required for their precise quantification.

Part 1: Metabolic Pathway and Pharmacokinetic Profiles

Vinorelbine exhibits a complex, triphasic pharmacokinetic profile characterized by a large volume of distribution (indicating extensive extravascular tissue binding) and a prolonged terminal half-life ranging from 27.7 to 43.6 hours[3][6]. Upon intravenous administration, the drug is rapidly cleared from plasma and sequestered into peripheral compartments.

Hepatic metabolism yields several metabolites, with deacetylvinorelbine and vinorelbine N'b-oxide being the most frequently characterized in human matrices[2]. Deacetylvinorelbine retains microtubule-destabilizing activity comparable to the parent drug[4]. In contrast, the N'b-oxide metabolite—formed via oxidation on the catharanthine-like side of the molecule—is generally considered pharmacologically inactive but serves as a vital indicator of CYP3A4-mediated oxidation[1][5].

G VRL Vinorelbine (Parent Drug) Active CYP Hepatic CYP3A4 Metabolism VRL->CYP EXC Biliary & Fecal Excretion VRL->EXC Unchanged (30-60%) DVRL Deacetylvinorelbine Active Metabolite CYP->DVRL Deacetylation NOX Vinorelbine N'b-oxide Inactive Metabolite CYP->NOX N-oxidation DVRL->EXC NOX->EXC

Caption: CYP3A4-mediated metabolic pathway of vinorelbine to its primary metabolites.

Comparative Pharmacokinetic Data

The systemic exposure of these metabolites differs drastically. While vinorelbine and deacetylvinorelbine can be reliably quantified in plasma, the N'b-oxide is typically found at trace levels in plasma and is primarily isolated in human urine and feces[3][7].

Pharmacokinetic ParameterVinorelbine (Parent)DeacetylvinorelbineVinorelbine N'b-oxide
Pharmacological Activity High (Microtubule inhibitor)High (Similar to parent)Inactive / Negligible
Primary Excretion Route Biliary/Feces (30-60% unchanged)Biliary / UrineUrine / Feces
Plasma Terminal Half-Life 27.7 - 43.6 hours~40 hoursN/A (Rapidly cleared)
Plasma Protein Binding 79.6% - 91.2%HighUnknown
Systemic Exposure (Plasma) HighModerateTrace / Below LLOQ
Metabolic Pathway N/ADeacetylationN-oxidation (CYP3A4)

Data synthesized from clinical pharmacokinetic studies and FDA labeling[2][3][6].

Part 2: Experimental Methodology for Comparative Profiling

Accurately profiling vinorelbine N'b-oxide alongside the parent drug requires overcoming significant analytical hurdles. Vinorelbine is highly bound to platelets, lymphocytes, and alpha-1-acid glycoprotein[3]. Furthermore, the trace concentrations of the N'b-oxide metabolite necessitate a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Workflow S1 Sample Prep (Protein Crash & SPE) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI-MS/MS (Positive MRM) S2->S3 S4 Data Processing (AUC & Clearance) S3->S4

Caption: Standardized LC-MS/MS bioanalytical workflow for vinorelbine metabolite profiling.

Step-by-Step Protocol: LC-MS/MS Quantification

1. Sample Preparation (Solid Phase Extraction)

  • Procedure: Aliquot 200 µL of human plasma or urine. Add 10 µL of internal standard (e.g., Vinblastine). Perform protein precipitation using 600 µL of cold acetonitrile containing 1% formic acid. Centrifuge at 14,000 x g for 10 minutes. Load the supernatant onto a pre-conditioned mixed-mode cation exchange (MCX) SPE cartridge. Wash with 2% formic acid in water, followed by methanol. Elute with 5% ammonium hydroxide in methanol. Evaporate to dryness and reconstitute in the mobile phase.

  • Causality & Logic: Vinorelbine and its metabolites are basic alkaloids. The acidic protein crash is strictly necessary to disrupt the strong binding to alpha-1-acid glycoprotein and platelets[2][3]. The MCX SPE cartridge exploits the basic nitrogen atoms on the catharanthine nucleus, providing orthogonal cleanup to remove endogenous phospholipids that would otherwise cause severe ion suppression during MS/MS analysis.

2. Chromatographic Separation (UHPLC)

  • Procedure: Inject 5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use Mobile Phase A (Water + 0.1% Formic Acid + 10 mM Ammonium Formate) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Run a shallow gradient from 15% B to 60% B over 8 minutes.

  • Causality & Logic: The N'b-oxide is slightly more polar than the parent vinorelbine due to the oxygen atom on the nitrogen. A shallow gradient is required to prevent co-elution of these structurally similar compounds. The addition of ammonium formate buffers the mobile phase, ensuring consistent ionization and sharp peak shapes for these secondary and tertiary amines.

3. Mass Spectrometry Detection (ESI-MS/MS)

  • Procedure: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

    • Vinorelbine: m/z 779.4 → 122.1

    • Vinorelbine N'b-oxide: m/z 795.4 → 138.1

    • Deacetylvinorelbine: m/z 737.4 → 122.1

  • Causality & Logic: Oxidation occurs on the catharanthine-like side of the molecule[1]. The MRM transition for the N'b-oxide (795 → 138) reflects a precise +16 Da addition to both the precursor and the specific product ion fragment, confirming the exact site of metabolism. This high specificity ensures that isobaric interference from other trace metabolites (such as M2 or M3) is entirely eliminated[1][5].

Conclusion

For drug development professionals, the comparative profiling of vinorelbine and its N'b-oxide metabolite highlights the importance of comprehensive bioanalytical strategies. While the N'b-oxide lacks the potent antineoplastic activity of deacetylvinorelbine, its accurate quantification is essential for mass balance studies and mapping the full extent of CYP3A4-mediated clearance. By employing rigorous sample cleanup and optimized LC-MS/MS protocols, researchers can achieve the sensitivity required to track these trace metabolites in clinical pharmacokinetics.

References

  • The clinical pharmacokinetics of vinorelbine (Navelbine) - PubMed. URL: [Link]

  • Vinorelbine: Package Insert / Prescribing Information - Drugs.com. URL: [Link]

  • Vinorelbine and its CYP3A4 metabolites based on liquid chromatography-MS/MS and NMR data - ResearchGate. URL: [Link]

  • Center for Drug Evaluation and Research - NAVELBINE - FDA. URL: [Link]

  • A Pilot Study of Vinorelbine Safety and Pharmacokinetics in Patients with Varying Degrees of Liver Dysfunction - PMC. URL: [Link]

  • Metabolism pathway of vinorelbine (Navelbine) in human: Characterisation of the metabolites by HPLC–MS/MS - Ovid. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Rationale for Cytotoxic Waste Management

Advanced Operational Protocol: Handling, Deactivation, and Disposal of Vinorelbine N'b-Oxide As a Senior Application Scientist, I frequently observe laboratories treating drug impurities and metabolites with less stringe...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational Protocol: Handling, Deactivation, and Disposal of Vinorelbine N'b-Oxide

As a Senior Application Scientist, I frequently observe laboratories treating drug impurities and metabolites with less stringency than the parent active pharmaceutical ingredients (APIs). Vinorelbine N'b-Oxide (CAS 74075-34-6) is a primary oxidative degradant and related impurity of Vinorelbine, a potent vinca alkaloid antineoplastic agent[1]. Because it retains the core bis-indole structural elements that intercalate tubulin and disrupt microtubule dynamics, Vinorelbine N'b-Oxide must be managed with the identical high-containment protocols required for NIOSH Group 1 antineoplastic hazardous drugs[2][3].

Vinca alkaloids act as spindle poisons. The N'b-oxide derivative, while a degradant, poses significant occupational hazards including genotoxicity, teratogenicity, and severe dermal/ocular irritation[3]. Improper disposal into standard biohazard or municipal waste streams risks environmental persistence and occupational exposure via aerosolization or dermal contact[4][5]. Thus, a self-validating disposal system—where every step intrinsically verifies the safety of the next—is mandatory. By integrating chemical deactivation prior to physical disposal, we ensure that even if a secondary exposure occurs downstream, the active pharmacophore has been neutralized.

Regulatory Framework & Categorization

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines and NIOSH recommendations, antineoplastic waste is bifurcated into "Trace" and "Bulk" categories[6][7]. This distinction dictates the chemical deactivation requirements, the type of container used, and the final incineration pathway.

Table 1: Quantitative Thresholds and PPE Specifications for Vinorelbine N'b-Oxide Disposal

ParameterSpecification / ThresholdOperational Rationale
Trace Waste Definition < 3% of original volume/weight remains[8]Considered "RCRA empty"; suitable for yellow trace chemotherapy containers.
Bulk Waste Definition ≥ 3% of original volume, or highly contaminated items (spill mats)[6][8]Requires black RCRA hazardous waste containers to prevent environmental leaching.
Primary Deactivation Agent 50% Sodium Hypochlorite (Bleach) solution[5]Oxidatively cleaves the bis-indole ring, neutralizing cytotoxic properties.
Glove Specification ASTM D6978 tested, powder-free, double-gloved[6][9]Prevents permeation of lipophilic vinca alkaloids. Outer glove discarded as trace waste.
Respirator NIOSH-approved N95 or N100 (for powder/spills)[9]Mitigates inhalation risk of aerosolized lyophilized powder or dried spill residue.

Workflow Diagram: Waste Segregation Logic

VinorelbineDisposal Start Vinorelbine N'b-Oxide Waste Generated Assess Assess Waste Volume & Contamination Level Start->Assess Trace Trace Waste (<3%) Empty Vials, Syringes, PPE Assess->Trace < 3% residual Bulk Bulk Waste (≥3%) Unused Drug, Spill Kits Assess->Bulk ≥ 3% or Spills YellowBin Yellow Trace Chemotherapy Sharps/Waste Container Trace->YellowBin Decontam Surface Decontamination (50% Bleach + Detergent) Bulk->Decontam If spill occurred BlackBin Black RCRA Bulk Hazardous Waste Container Bulk->BlackBin Direct disposal Decontam->BlackBin Incineration Regulated High-Temperature Incineration YellowBin->Incineration BlackBin->Incineration

Decision matrix for the segregation, deactivation, and disposal of Vinorelbine N'b-Oxide waste.

Step-by-Step Methodologies

Protocol 1: Routine Disposal of Trace Contaminated Materials

Context: This protocol applies to empty vials, used syringes, absorbent pads, and PPE that have come into contact with Vinorelbine N'b-Oxide but contain no free-flowing liquid or bulk powder[6].

  • Preparation: Ensure you are wearing double chemotherapy-rated gloves and a closed-front isolation gown[6][9].

  • Expulsion of Residuals: If a syringe contains residual liquid, do not discharge it into the air or a sink. Expunge the remaining droplet into a highly absorbent chemo-pad[8].

  • Segregation: Place the empty syringe (do not recap the needle) directly into a puncture-proof Yellow Trace Chemotherapy Sharps container[4][6].

  • PPE Doffing: Remove the outer pair of gloves inside-out, enclosing any surface contamination within the glove itself. Dispose of these gloves and the absorbent pad into a Yellow Trace Chemotherapy soft waste bag[4].

  • Finalization: Seal the yellow bag and place it in the designated medical waste pickup area for high-temperature incineration[4][10]. Wash hands thoroughly with soap and water.

Protocol 2: Bulk Waste Management and Spill Deactivation

Context: This protocol is required for expired stock solutions, unused powders, or spill cleanups where the concentration of Vinorelbine N'b-Oxide exceeds the 3% RCRA threshold[8][11].

  • Containment: In the event of a spill, immediately restrict access. Don a NIOSH-approved respirator (N95/N100) and chemical splash goggles[9].

  • Absorption: Gently cover the spill with a chemotherapy spill mat. Do not sweep powders, as this causes rapid aerosolization.

  • Chemical Deactivation (Crucial Step): Apply a 50% solution of household bleach (sodium hypochlorite) to the spill area and let it sit for a minimum of 10 minutes[5]. The oxidative power of the bleach disrupts the active pharmacophore of the vinca alkaloid, significantly reducing its cytotoxicity[5].

  • Secondary Cleaning: Wipe the deactivated area with a neutral detergent, followed by sterile water, to remove hazardous oxidative residues[5][10].

  • Bulk Disposal: Place all spill mats, contaminated glass, and cleaning materials into a Black RCRA Bulk Hazardous Waste container[6][11]. Never place bulk antineoplastic waste in a biohazard bag (red bag) or regular trash, as it is strictly regulated by the EPA[3][4].

  • Documentation: Complete an orange chemical waste label detailing the exact contents (e.g., "Vinorelbine N'b-Oxide, Spill Cleanup") and request an Environmental Health and Safety (EH&S) pickup[4].

Sources

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